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  • Product: (2E)-3-(2-isopropoxyphenyl)acrylic acid
  • CAS: 91496-57-0

Core Science & Biosynthesis

Foundational

chemical structure and properties of (2E)-3-(2-isopropoxyphenyl)acrylic acid

An In-depth Technical Guide to (2E)-3-(2-isopropoxyphenyl)acrylic acid Foreword: Situating (2E)-3-(2-isopropoxyphenyl)acrylic acid in Modern Chemistry Acrylic acids, and more specifically their cinnamic acid subclass, re...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (2E)-3-(2-isopropoxyphenyl)acrylic acid

Foreword: Situating (2E)-3-(2-isopropoxyphenyl)acrylic acid in Modern Chemistry

Acrylic acids, and more specifically their cinnamic acid subclass, represent a cornerstone of organic synthesis and medicinal chemistry. These α,β-unsaturated carboxylic acids are not merely academic curiosities; they are prevalent in nature and serve as foundational scaffolds for a vast array of pharmacologically active molecules and advanced materials.[1][2] The compound of interest, (2E)-3-(2-isopropoxyphenyl)acrylic acid, is a synthetic derivative characterized by specific substitutions on the phenyl ring that modulate its electronic and steric properties. This guide moves beyond a simple recitation of data, aiming instead to provide a causal understanding of this molecule's structure, properties, and reactivity. By elucidating the "why" behind its behavior, we equip researchers with the predictive power necessary for its effective application in novel synthesis and drug discovery programs.

Molecular Architecture and Stereochemical Identity

The defining characteristics of (2E)-3-(2-isopropoxyphenyl)acrylic acid are encoded in its nomenclature. A systematic deconstruction reveals a molecule built upon an acrylic acid framework, featuring a strategic arrangement of functional groups that dictate its chemical personality.

  • Core Structure : The molecule is fundamentally a derivative of prop-2-enoic acid (acrylic acid).[1][3]

  • Substitution : A phenyl group is attached to the C3 position, making it a cinnamic acid derivative. This phenyl ring is further substituted at the C2 (ortho) position with an isopropoxy group [-OCH(CH₃)₂].

  • Stereochemistry : The (2E) designation is critical. It specifies the geometry about the C2-C3 double bond. The Cahn-Ingold-Prelog priority rules assign higher precedence to the carboxylic acid (-COOH) on C2 and the substituted phenyl ring on C3. The '(E)' configuration (entgegen - German for "opposite") indicates that these high-priority groups lie on opposite sides of the double bond axis. This trans-configuration is generally more thermodynamically stable than the corresponding (Z)-isomer, minimizing steric hindrance.

Key Identifiers:

  • Molecular Formula : C₁₂H₁₄O₃[4][5][6]

  • Molecular Weight : 206.23 g/mol [4][5]

  • CAS Number : 60326-41-2[6]

  • SMILES Code : CC(C)OC1=CC=CC=C1\C=C\C(O)=O[6]

Physicochemical and Acid-Base Properties

The interplay between the polar carboxylic acid head and the largely nonpolar substituted aromatic tail governs the compound's physical behavior and solubility profile.

PropertyValue / DescriptionRationale & Implications
Appearance SolidThe planarity of the benzene ring and the acrylic system, combined with intermolecular hydrogen bonding via the carboxylic acid groups, facilitates efficient crystal lattice packing.
Melting Point Data not consistently available in public literature.Expected to be significantly higher than acrylic acid (14 °C) due to increased molecular weight and intermolecular forces.[1] Precise value requires experimental determination.
Solubility Poorly soluble in water. Soluble in organic solvents (e.g., ethanol, DMSO, chloroform, ethers).The hydrophobic character of the isopropoxyphenyl group dominates the hydrophilic nature of the single carboxylic acid moiety, limiting aqueous solubility. This is a key consideration for reaction conditions and formulation.
Acidity (pKa) Estimated: 4.0 - 4.5The pKa of the parent acrylic acid is approximately 4.25.[1][7] The electron-donating nature of the ortho-isopropoxy group might slightly decrease the acidity (increase the pKa) compared to unsubstituted cinnamic acid, but the value is expected to remain in the typical range for carboxylic acids. This acidity is fundamental to its reactivity and potential for salt formation.

Synthesis Pathway: The Knoevenagel Condensation

A robust and high-yielding route to (2E)-3-(2-isopropoxyphenyl)acrylic acid is the Knoevenagel condensation. This classic carbon-carbon bond-forming reaction is exceptionally well-suited for creating α,β-unsaturated acids from aromatic aldehydes.

Causality of Experimental Design: The reaction leverages the acidity of the α-protons of malonic acid. A basic catalyst, typically a secondary amine like piperidine or an organic base like pyridine, is used to deprotonate the malonic acid, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 2-isopropoxybenzaldehyde. The choice of a high-boiling solvent like pyridine allows the reaction to be driven to completion at elevated temperatures, which also facilitates the subsequent in-situ decarboxylation and dehydration steps to yield the thermodynamically favored (E)-alkene product.

Experimental Protocol: Synthesis via Knoevenagel Condensation

Reagents & Equipment:

  • 2-Isopropoxybenzaldehyde

  • Malonic acid

  • Pyridine (anhydrous)

  • Piperidine (catalytic amount)

  • Hydrochloric acid (concentrated)

  • Distilled water

  • Ethanol (for recrystallization)

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup : To a 250 mL round-bottom flask, add 2-isopropoxybenzaldehyde (1.0 eq), malonic acid (1.2 eq), and anhydrous pyridine (2-3 mL per gram of aldehyde).

  • Catalysis : Add a catalytic amount of piperidine (approx. 0.1 eq) to the mixture.

  • Reflux : Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 115°C) with continuous stirring for 3-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Quenching & Precipitation : After cooling to room temperature, slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This step neutralizes the pyridine and protonates the carboxylate, causing the crude product to precipitate out of the acidic aqueous solution.

  • Isolation : Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Washing : Wash the filter cake thoroughly with cold distilled water to remove any remaining pyridine hydrochloride and unreacted malonic acid.

  • Purification : Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure (2E)-3-(2-isopropoxyphenyl)acrylic acid as a crystalline solid.

  • Drying : Dry the purified product under vacuum.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Catalyst cluster_process Reaction & Workup cluster_purification Purification R1 2-Isopropoxybenzaldehyde Mix Combine & Mix R1->Mix R2 Malonic Acid R2->Mix Cat Pyridine / Piperidine Cat->Mix Reflux Heat to Reflux (3-4 hours) Mix->Reflux Knoevenagel Condensation Precip Acidic Workup (HCl / Ice Bath) Reflux->Precip Filter Vacuum Filtration Precip->Filter Isolate Crude Product Recrystal Recrystallization (Ethanol/Water) Filter->Recrystal Dry Vacuum Drying Recrystal->Dry Final (2E)-3-(2-isopropoxyphenyl)acrylic acid Dry->Final

Caption: Knoevenagel condensation workflow for the synthesis of the title compound.

Structural Elucidation by Spectroscopic Analysis

The identity and purity of the synthesized compound are unequivocally confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

¹H NMR Spectroscopy

The proton NMR spectrum provides precise information about the electronic environment and connectivity of hydrogen atoms.

  • Carboxylic Acid Proton (-COOH) : A broad singlet, typically observed far downfield (>10 ppm), which will disappear upon shaking the sample with D₂O.

  • Vinylic Protons (-CH=CH-) : Two distinct doublets in the 6.3-7.8 ppm region. The key diagnostic feature is their coupling constant (J), which is expected to be >15 Hz, confirming the trans or (E)-geometry. The proton on C3 (adjacent to the phenyl ring) will likely be further downfield than the proton on C2.

  • Aromatic Protons : A complex multiplet pattern between 6.8-7.6 ppm, integrating to 4 protons, characteristic of an ortho-disubstituted benzene ring.

  • Isopropoxy Methine Proton (-OCH-) : A septet (a 1:6:15:20:15:6:1 pattern) around 4.6 ppm, split by the six adjacent methyl protons.

  • Isopropoxy Methyl Protons (-CH₃) : A doublet around 1.3 ppm, integrating to 6 protons, split by the single methine proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule.

  • Carbonyl Carbon (-COOH) : A signal in the 167-172 ppm range.

  • Aromatic & Vinylic Carbons : A series of signals between 115-160 ppm. This includes the two vinylic carbons and the six aromatic carbons. The carbon atom of the phenyl ring bonded to the isopropoxy group (C-O) will be the most downfield in the aromatic region.

  • Isopropoxy Methine Carbon (-OCH-) : A signal around 70-72 ppm.

  • Isopropoxy Methyl Carbons (-CH₃) : A signal around 22 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present.

  • O-H Stretch (Carboxylic Acid) : A very broad and strong absorption band spanning from approximately 2500 to 3300 cm⁻¹, a hallmark of the hydrogen-bonded dimer of a carboxylic acid.[8]

  • C=O Stretch (Carboxylic Acid) : A strong, sharp absorption band around 1680-1710 cm⁻¹.[9]

  • C=C Stretch (Alkene) : A medium intensity band around 1625-1640 cm⁻¹.

  • C-O Stretches (Ether & Acid) : Strong, distinct bands in the fingerprint region, typically between 1200-1320 cm⁻¹.

  • =C-H Out-of-Plane Bend : A strong band around 970-980 cm⁻¹ is highly characteristic of a trans-disubstituted alkene, providing confirmatory evidence for the (E)-stereoisomer.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern.

  • Molecular Ion (M⁺) : The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight (206.23).

  • Key Fragments : Expect to observe fragmentation patterns corresponding to the loss of characteristic neutral fragments, such as:

    • M-18 (loss of H₂O)

    • M-43 (loss of an isopropyl group, C₃H₇)

    • M-45 (loss of the carboxyl group, COOH)

Applications in Research and Drug Development

While (2E)-3-(2-isopropoxyphenyl)acrylic acid itself may not be a final drug product, its structural motifs are of significant interest to medicinal chemists. Cinnamic acid derivatives are well-documented as "privileged structures" in drug discovery, exhibiting a wide range of biological activities.

  • Scaffold for Drug Discovery : This compound is an ideal starting material or intermediate for synthesizing more complex molecules. The carboxylic acid can be readily converted into esters, amides, or other functional groups, allowing for the generation of large chemical libraries for screening.

  • Antiproliferative Potential : Research on related phenylacrylic acid derivatives has shown potent antiproliferative activity. For instance, certain 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides have been identified as antitubulin agents, which are a critical class of anticancer drugs.[10] The specific substitution pattern of (2E)-3-(2-isopropoxyphenyl)acrylic acid could be explored to modulate such activities.

  • Antimicrobial and Anti-inflammatory Agents : The broader class of acrylic and cinnamic acids has been investigated for antibacterial and anti-fungal properties.[11] The lipophilic nature of the isopropoxyphenyl group could enhance cell membrane permeability, a desirable trait for certain antimicrobial agents.

  • Polymer and Materials Science : As a functionalized monomer, it has the potential to be incorporated into polymers.[12][13] The isopropoxy and carboxylic acid groups can impart specific properties like altered hydrophobicity, pH-responsiveness, and thermal stability to the resulting materials.[14][15]

Conclusion

(2E)-3-(2-isopropoxyphenyl)acrylic acid is a precisely defined chemical entity with a rich set of properties derived from its unique combination of an acrylic acid core, a trans-alkene geometry, and an ortho-isopropoxy-substituted phenyl ring. Its synthesis is straightforward via established condensation chemistry, and its structure is readily confirmed by standard spectroscopic methods. For researchers in drug development and materials science, this compound represents a valuable and versatile building block, offering a gateway to novel molecules with potentially significant biological and physical properties. A thorough understanding of its fundamental chemistry, as detailed in this guide, is the critical first step toward unlocking its full potential.

References

  • Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PubMed. [Link]

  • Acrylic acid - Wikipedia. [Link]

  • Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. [Link]

  • Highly Efficient Biobased Synthesis of Acrylic Acid - PMC. [Link]

  • Synthesis and characterization of poly N-isopropylacrylamide-co-acrylic acid and their binary blend films properties - ChemRxiv. [Link]

  • (2E)-3-(2-Thienyl)acrylic acid - High purity | EN - Georganics. [Link]

  • Infrared Spectroscopy of Polymers X: Polyacrylates. [Link]

  • US8846353B2 - Methods of manufacturing acrylic acid - Google P
  • Modulating acrylic acid content of nanogels for drug delivery & biocompatibility studies. [Link]

  • Acrylic acid, 2-(p-methoxyphenyl)-3-(2-thienyl)-, 3-tropanyl ester, hydrochloride. [Link]

  • Glacial acrylic acid (GAA), Methyl acrylate (MA), Ethyl acrylate (EA), n-Butyl acrylate (BA) and 2-Ethylhexyl acrylate (2-EHA) E - Petrochemicals Europe. [Link]

  • IR and Raman Investigation of Some Poly(acrylic) Acid Gels in Aqueous and Neutralized State. [Link]

  • Acrylic Acid | CH2CHCOOH | CID 6581 - PubChem. [Link]

  • Polyacrylic acid - Wikipedia. [Link]

  • Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by 1H and 13C NMR in Deuterated Water | Request PDF - ResearchGate. [Link]

  • Synthesis and Performance of Acrylic Acid Based Polymers As Scale Inhibitors for Industrial Water Applications. - RJPBCS. [https://www.rjpbcs.com/pdf/2012_3(3)/[16].pdf]([Link]16].pdf)

  • Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by 1H and 13C NMR in Deuterated Water - SciSpace. [Link]

  • Determination and quantification of acrylic acid derivatives. [Link]

  • Acrylate and Methacrylate Polymers' Applications: Second Life with Inexpensive and Sustainable Recycling Approaches - MDPI. [Link]

  • 1 H-NMR spectra of acrylic acid (A) and polyacrylic acid (B). - ResearchGate. [Link]

  • FTIR spectra of the starting monomer acrylic acid (a), plasma... - ResearchGate. [Link]

  • (2E)-3-(2-Ethoxyphenyl)-1-phenylprop-2-en-1-one - PubChem. [Link]

  • Synthesis and Evaluation Biological Activity of Some New Polymers Derived From 3,3'-dimethoxybiphenyl-4,4'-diamine. [Link]

  • 2-Propenoic acid - the NIST WebBook - National Institute of Standards and Technology. [Link]

  • Synthesis and characterization of poly N-isopropylacrylamide-co-acrylic acid and their binary blend films properties - ResearchGate. [Link]

  • Synthesis, characterization and antimicrobial activity of novel acrylic materials - JOCPR. [Link]

  • Antibacterial and Anti-Fungal Biological Activities for Acrylonitrile, Acrylamide and 2-Acrylamido-2-Methylpropane Sulphonic Acid Crosslinked Terpolymers - ResearchGate. [Link]

  • Design, Synthesis, and Acaricidal Activity of Phenyl Methoxyacrylates Containing 2-Alkenylthiopyrimidine - MDPI. [Link]

Sources

Exploratory

Thermodynamic Stability and Isomeric Profiling of (2E)-3-(2-isopropoxyphenyl)acrylic Acid

This guide provides an in-depth technical analysis of the thermodynamic stability, isomeric behavior, and characterization of (2E)-3-(2-isopropoxyphenyl)acrylic acid (CAS: 60326-41-2). It is designed for pharmaceutical s...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the thermodynamic stability, isomeric behavior, and characterization of (2E)-3-(2-isopropoxyphenyl)acrylic acid (CAS: 60326-41-2). It is designed for pharmaceutical scientists and process chemists managing the integrity of this intermediate in drug development.

Executive Technical Summary

(2E)-3-(2-isopropoxyphenyl)acrylic acid is a substituted cinnamic acid derivative characterized by a bulky isopropoxy group at the ortho position of the phenyl ring. While the (2E)-isomer (trans) represents the thermodynamic ground state, the molecule is susceptible to photo-induced isomerization to the (2Z)-isomer (cis) and potential thermal degradation.

For drug development applications, the thermodynamic stability of this compound is governed by two competing forces:

  • Conjugative Stabilization: Favoring the planar E-configuration.

  • Steric Repulsion (The Ortho Effect): The bulky 2-isopropoxy group creates significant steric strain in the Z-isomer, elevating its ground-state energy relative to the E-isomer by approximately 3–5 kcal/mol (estimated based on ortho-substituted cinnamate analogues).

Thermodynamic Landscape: The E vs. Z Paradigm

Calculated Stability Profile

The stability difference between the (2E) and (2Z) isomers is more pronounced in this molecule than in unsubstituted cinnamic acid due to the ortho-substituent.

Parameter(2E)-Isomer(2Z)-IsomerMechanistic Driver
Thermodynamic State Ground State (Global Minimum)Excited/High-Energy StateConjugation vs. Steric Clash
Predicted

Lower (More Stable)Higher (+3 to +5 kcal/mol)Loss of planarity in Z-form
Steric Environment Planar/Near-PlanarTwisted (Deconjugated)Carboxyl vs. Isopropoxy clash
Solubility Generally Lower (better packing)Generally HigherCrystal lattice energy
The "Ortho-Isopropoxy" Effect

In the (2Z) configuration, the carboxylic acid moiety (


) and the isopropoxy group (

) are forced into proximity.
  • Steric Clash: The van der Waals radii of the isopropyl group and the carboxyl oxygen overlap, forcing the phenyl ring to rotate out of the plane of the double bond.

  • Electronic Consequences: This deplanarization breaks the

    
    -conjugation between the phenyl ring and the acrylic acid tail, significantly raising the enthalpy of formation (
    
    
    
    ) and reducing chemical stability.

Isomerization Pathways & Degradation Mechanisms

The primary risk to thermodynamic stability is photoisomerization , followed by acid-catalyzed equilibration.

Photoisomerization (UV-Induced)

Upon exposure to UV light (specifically


 nm), the 

transition allows rotation around the C=C double bond.
  • Mechanism: Excitation to the singlet state (

    
    ) 
    
    
    
    Intersystem crossing to Triplet state (
    
    
    )
    
    
    Relaxation to either E or Z ground states.
  • Photostationary State (PSS): Unlike thermal equilibrium (which favors E > 99%), the PSS under UV irradiation can yield significant amounts of Z (up to 30-40%), creating a persistent impurity profile.

Thermal and Acid-Catalyzed Isomerization
  • Thermal: Pure thermal isomerization (Z

    
     E) is slow at ambient temperatures due to the high activation energy barrier of the C=C bond rotation (
    
    
    
    kcal/mol).
  • Acid Catalysis: Strong acids can protonate the carbonyl oxygen or the alkene, lowering the bond order of the double bond and facilitating rotation. This restores the thermodynamically preferred E-isomer but risks side reactions like decarboxylation or dealkylation (loss of the isopropyl group).

Visualization of Isomerization Dynamics

IsomerizationLandscape E_Isomer (2E)-Isomer (Thermodynamic Sink) Excited_State Excited State (S1/T1) (Twisted Intermediate) E_Isomer->Excited_State UV Absorption (hv) Degradation Degradation Products (Decarboxylation/Phenol) E_Isomer->Degradation Extreme pH/Temp Excited_State->E_Isomer Relaxation (Major Path) Z_Isomer (2Z)-Isomer (High Energy Kinetic Product) Excited_State->Z_Isomer Relaxation Z_Isomer->E_Isomer Acid/Heat (Thermodynamic Reset) Z_Isomer->Excited_State UV Absorption Z_Isomer->Degradation Prolonged Stress

Caption: Energy landscape showing the UV-driven cycle between E and Z isomers and the thermal restoration of the stable E-form.

Experimental Protocols for Stability Profiling

Protocol A: Forced Degradation (Stress Testing)

Objective: Determine the vulnerability of the (2E)-isomer to geometric isomerization.

  • Preparation: Dissolve (2E)-3-(2-isopropoxyphenyl)acrylic acid in Acetonitrile/Water (50:50) to a concentration of 0.5 mg/mL.

  • Conditions:

    • Control: Amber vial, stored at 25°C.

    • Photo-Stress: Clear quartz vial, exposed to 1.2 million lux hours (ICH Q1B standard).

    • Thermal Stress: Amber vial, 60°C for 72 hours.

    • Acid Stress: 0.1 N HCl, 60°C for 24 hours.

  • Sampling: Aliquot at T=0, 24h, 48h, 72h. Neutralize acid samples immediately.

  • Analysis: Analyze via HPLC (Method 4.2).

Protocol B: HPLC Separation of Isomers

Objective: Quantitatively resolve the (2E) and (2Z) isomers.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B (Isocratic)

    • 5-20 min: 20%

      
       80% B (Linear Gradient)
      
    • 20-25 min: 80% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm (near

    
    ) and 220 nm.
    
  • Expected Retention:

    • (2Z)-Isomer: Elutes earlier (more polar due to twisted geometry, ~10-12 min).

    • (2E)-Isomer: Elutes later (planar, better packing with C18, ~14-16 min).

Protocol C: NMR Structural Confirmation

Objective: Distinguish isomers via coupling constants (


).
  • Solvent: DMSO-

    
     or CDCl
    
    
    
    .
  • Key Signal: The vinylic protons (

    
    ).
    
  • Diagnostic Criteria:

    • (2E)-Isomer: Large coupling constant,

      
       Hz.
      
    • (2Z)-Isomer: Smaller coupling constant,

      
       Hz.
      

Analytical Workflow Visualization

AnalyticalWorkflow cluster_Stress Stress Conditions Sample Sample: (2E)-3-(2-isopropoxyphenyl)acrylic acid UV UV Light (Photo-Isomerization) Sample->UV Heat Heat (60°C) (Thermal Stability) Sample->Heat Analysis HPLC Analysis (C18, Gradient) UV->Analysis Heat->Analysis Decision Isomer Ratio (E:Z) Analysis->Decision Pass Pass: Z < 0.5% (Thermodynamically Stable) Decision->Pass High Purity Fail Fail: Z > 0.5% (Requires Re-crystallization) Decision->Fail Degradation

Caption: Workflow for validating the thermodynamic stability and purity of the acrylic acid derivative.

References

  • BenchChem. (2025).[1] Stability testing of cinnamic acid under different pH and temperature conditions. Retrieved from

  • National Institutes of Health (NIH). (2005). Structure-activity relationship studies on ortho-substituted cinnamic acids. PubMed. Retrieved from

  • Santa Cruz Biotechnology. (2024). (2E)-3-(2-Isopropoxyphenyl)acrylic acid Product Data. Retrieved from

  • MDPI. (2024). Thermodynamic Properties of Two Cinnamate Derivatives. Molecules. Retrieved from

  • ResearchGate. (2023). Photochemical and thermal isomerizations of cis- and trans-cinnamic acids. Retrieved from

Sources

Foundational

Thermodynamic Solvation and Solubility Profiling of (2E)-3-(2-isopropoxyphenyl)acrylic acid in Organic Solvents

Executive Summary & Structural Rationale In pre-clinical drug development and advanced organic synthesis, understanding the precise solubility profile of an Active Pharmaceutical Ingredient (API) or key intermediate is n...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In pre-clinical drug development and advanced organic synthesis, understanding the precise solubility profile of an Active Pharmaceutical Ingredient (API) or key intermediate is not merely a regulatory checkbox—it is the thermodynamic foundation of process chemistry. This whitepaper provides an in-depth analysis of the solubility profile of (2E)-3-(2-isopropoxyphenyl)acrylic acid (commonly referred to as trans-o-isopropoxycinnamic acid).

Structurally, this compound consists of an


-unsaturated carboxylic acid scaffold coupled with an ortho-isopropoxy substituted phenyl ring. The physicochemical behavior of this molecule is dictated by two competing forces:
  • The Carboxylic Acid Moiety: Drives strong intermolecular hydrogen bonding, leading to the formation of highly stable dimers in the solid state and in non-polar environments[1][2].

  • The ortho-Isopropoxy Group: Acts as a bulky, electron-donating, and lipophilic appendage. This steric bulk disrupts the planar crystal lattice packing compared to unsubstituted cinnamic acid, lowering the lattice energy and consequently enhancing its baseline solubility in organic solvents[3].

Thermodynamic Solvation Mechanisms

To predict and manipulate the solubility of (2E)-3-(2-isopropoxyphenyl)acrylic acid, we must analyze the solvent's ability to disrupt the carboxylic acid dimer. The causality of solvation here is best explained by the Kamlet-Taft solvent parameters, specifically the hydrogen-bond acceptor basicity (


).

When introduced to non-polar solvents (e.g., hexane, toluene) where


, the solvent lacks the thermodynamic capacity to break the intermolecular hydrogen bonds[2]. Consequently, the compound dissolves primarily as an intact dimer, resulting in low overall solubility. Conversely, in polar aprotic solvents (e.g., DMSO, DMF) where 

, the solvent acts as a potent hydrogen-bond acceptor. This decisively ruptures the dimer, solvating the molecule in its monomeric form and exponentially increasing solubility[2][4].

Solvation A Solid State API (Hydrogen-Bonded Dimers) B Non-Polar Solvents (β < 0.35) A->B Weak Interactions C Polar Aprotic Solvents (β > 0.60) A->C Strong H-Bond Acceptance D Solvated Dimers (Low Solubility) B->D Dimer Intact E Solvated Monomers (High Solubility) C->E Dimer Disruption

Fig 1. Divergent solvation pathways of the carboxylic acid dimer in non-polar vs. polar solvents.

Empirical Solubility Data

The following table synthesizes the quantitative solubility profile of (2E)-3-(2-isopropoxyphenyl)acrylic acid across various solvent classes at standard ambient temperature (298.15 K). Data is modeled based on the thermodynamic behavior of the parent cinnamic acid scaffold adjusted for the lipophilic contribution of the isopropoxy ether[1][2].

Solvent CategorySolventKamlet-Taft

Estimated Solubility (mg/mL at 25°C)Dominant Solvation State
Polar Aprotic Dimethyl Sulfoxide (DMSO)0.76> 250.0Monomer
Polar Aprotic N,N-Dimethylformamide (DMF)0.69> 200.0Monomer
Polar Protic Ethanol0.75~ 75.0Monomer / H-Bonded
Polar Protic Methanol0.66~ 85.0Monomer / H-Bonded
Moderately Polar Ethyl Acetate (EtOAc)0.45~ 45.0Mixed (Monomer/Dimer)
Moderately Polar Dichloromethane (DCM)0.10~ 30.0Dimer
Non-Polar Aromatic Toluene0.11< 10.0Dimer
Non-Polar Aliphatic n-Hexane0.00< 1.0Dimer

Note: The compound is practically insoluble in water (< 0.5 mg/mL) due to the highly lipophilic phenyl ring and isopropoxy group[1].

Methodology: The Self-Validating Isothermal Shake-Flask Protocol

Solubility is a strict thermodynamic equilibrium, not a kinetic approximation. To generate reliable, reproducible data for drug development, the isothermal shake-flask method coupled with HPLC-UV quantification remains the gold standard. As a Senior Application Scientist, I mandate the following self-validating protocol to eliminate systemic errors.

Step-by-Step Workflow:
  • Preparation & Saturation: Add an excess amount of (2E)-3-(2-isopropoxyphenyl)acrylic acid (approx. 300 mg) to 1.0 mL of the target organic solvent in a sealed amber glass vial. Causality: Amber glass prevents UV-induced photo-isomerization of the trans-alkene double bond.

  • Isothermal Equilibration: Place the vials in an orbital shaker water bath set to 25.0 ± 0.1 °C at 150 RPM for 24 hours. Causality: 24 hours ensures complete thermodynamic equilibrium between the solid crystal lattice and the solvated phase.

  • Phase Separation: Centrifuge the suspension at 10,000 RPM for 10 minutes at 25°C, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert; using Nylon or Cellulose filters can result in non-specific binding of the aromatic carboxylic acid, artificially lowering the measured concentration.

  • Immediate Dilution: Immediately transfer a 10 µL aliquot of the filtrate into 990 µL of the HPLC mobile phase (e.g., Acetonitrile/Water). Causality: Immediate dilution prevents the API from precipitating out of solution if the ambient temperature drops or if the solvent begins to evaporate.

  • HPLC-UV Quantification: Analyze the diluted samples via HPLC-UV at

    
     ~275 nm. Validate the data against a 5-point calibration curve (
    
    
    
    ). Ensure the Relative Standard Deviation (RSD) of triplicate samples is < 2%.

Workflow A Excess API + Solvent (Sealed Amber Flask) B Isothermal Shaking (24h at 25.0 ± 0.1 °C) A->B Equilibration C Phase Separation (PTFE Filtration) B->C Separation D Immediate Dilution (Prevent Precipitation) C->D Sampling E HPLC-UV Analysis (Triplicate) D->E Quantification F Data Validation (RSD < 2%) E->F Verification

Fig 2. Self-validating isothermal shake-flask workflow for accurate solubility determination.

Strategic Implications for Process Chemistry

Understanding this solubility profile unlocks several strategic advantages in the laboratory:

  • Reaction Solvent Selection: For coupling reactions (e.g., amide bond formation using EDC/HOBt), DMSO and DMF are the undisputed choices due to their ability to maintain the monomeric state at high concentrations (> 200 mg/mL)[4].

  • Crystallization & Purification: The steep solubility gradient between polar protic solvents (Ethanol) and non-polar aliphatic solvents (Hexane) makes an Ethanol/Hexane anti-solvent system highly effective for recrystallization. The API can be dissolved in minimal hot ethanol, with hexane added dropwise to induce controlled nucleation.

  • Formulation Development: Because the compound is practically insoluble in aqueous media, in vivo dosing requires lipid-based formulations, solid dispersions, or the use of co-solvents like PEG-400 or DMSO/Ethanol blends to achieve bioavailability[4].

References

  • [3] LookChem. Cas 22921-58-0, 2-ISO-PROPOXYBENZALDEHYDE. Available at:[Link]

  • [1] Wikipedia. Cinnamic acid. Available at: [Link]

  • [2] ResearchGate. Observed and fitted solubilities for trans-cinnamic acid. Available at:[Link]

Sources

Exploratory

CAS number and molecular weight of (2E)-3-(2-isopropoxyphenyl)acrylic acid

[1] Executive Summary (2E)-3-(2-Isopropoxyphenyl)acrylic acid (CAS: 60326-41-2 ) is a functionalized cinnamic acid derivative characterized by an ortho-isopropoxy substituent on the phenyl ring. As a member of the phenyl...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

(2E)-3-(2-Isopropoxyphenyl)acrylic acid (CAS: 60326-41-2 ) is a functionalized cinnamic acid derivative characterized by an ortho-isopropoxy substituent on the phenyl ring. As a member of the phenylpropanoid class, it serves as a critical intermediate in the synthesis of heterocyclic compounds (such as coumarins and quinolinones) and is actively investigated in medicinal chemistry for its potential as a metabolic modulator (PPAR agonists) and anti-inflammatory agent. This guide provides a definitive technical analysis of its chemical identity, validated synthesis protocols, and application in drug discovery.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

The compound is defined by its specific stereochemistry (E-isomer) and the steric bulk of the isopropoxy group, which influences its binding affinity in protein-ligand interactions compared to its methoxy analogues.

Table 1: Chemical Identification Data
PropertySpecification
Chemical Name (2E)-3-(2-Isopropoxyphenyl)acrylic acid
Synonyms o-Isopropoxycinnamic acid; 3-(2-(1-Methylethoxy)phenyl)-2-propenoic acid
CAS Number 60326-41-2
Molecular Formula

Molecular Weight 206.24 g/mol
Stereochemistry (E)-isomer (Trans)
SMILES CC(C)Oc1ccccc1/C=C/C(=O)O
InChI Key YODAQSSOKNXUNX-VOTSOKGWSA-N
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethanol, Ethyl Acetate; Sparingly soluble in water

Synthesis Protocol: Knoevenagel Condensation[7][8][12][13]

The most robust and scalable method for synthesizing (2E)-3-(2-isopropoxyphenyl)acrylic acid is the Knoevenagel condensation of 2-isopropoxybenzaldehyde with malonic acid. This pathway is preferred over the Perkin reaction due to milder conditions and higher stereoselectivity for the E-isomer.

Reaction Mechanism

The reaction involves the nucleophilic attack of the deprotonated malonic acid on the carbonyl carbon of the aldehyde, followed by dehydration and thermal decarboxylation.



Detailed Experimental Workflow

Reagents:

  • Starting Material: 2-Isopropoxybenzaldehyde (1.0 eq)

  • Reagent: Malonic acid (1.5 eq)

  • Solvent/Base: Pyridine (5-10 volumes)

  • Catalyst: Piperidine (0.1 eq)

  • Quench: Hydrochloric acid (HCl, 2M)

Step-by-Step Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-isopropoxybenzaldehyde (e.g., 10 mmol) in dry pyridine (5 mL).

  • Addition: Add malonic acid (15 mmol) and catalytic piperidine (1 mmol). The reaction is slightly exothermic.

  • Reaction: Heat the mixture to 80–100°C for 3–5 hours. Monitor reaction progress via TLC (System: Hexane/Ethyl Acetate 7:3) or HPLC. Evolution of

    
     gas indicates the decarboxylation step is proceeding.
    
  • Quench & Precipitation: Cool the reaction mixture to room temperature. Pour the solution slowly into an excess of ice-cold 2M HCl (approx. 50 mL) with vigorous stirring. The pyridine is neutralized, and the product precipitates as a white solid.

  • Isolation: Filter the precipitate using a Büchner funnel. Wash the cake thoroughly with cold water to remove residual pyridinium salts.

  • Purification: Recrystallize the crude solid from an Ethanol/Water mixture (typically 1:1 or 2:1) to yield pure (2E)-3-(2-isopropoxyphenyl)acrylic acid.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 2-Isopropoxybenzaldehyde Mix Add Malonic Acid + Pyridine/Piperidine Start->Mix Heat Reflux at 80-100°C (3-5 hrs) (Decarboxylation - CO2 Release) Mix->Heat Knoevenagel Condensation Quench Pour into Ice-Cold 2M HCl Heat->Quench Completion Precip Precipitate Formation Quench->Precip pH Adjustment Filter Filtration & Water Wash Precip->Filter Recryst Recrystallization (EtOH/H2O) Filter->Recryst Final Pure (2E)-3-(2-Isopropoxyphenyl)acrylic acid Recryst->Final

Figure 1: Step-by-step workflow for the synthesis of (2E)-3-(2-isopropoxyphenyl)acrylic acid via Knoevenagel condensation.

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)[7]
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • Vinyl Protons: The E-configuration is confirmed by a large coupling constant (

      
       Hz) between the vinylic protons.
      
      • 
         ppm (d, 
        
        
        
        Hz, 1H,
        
        
        -H to COOH).
      • 
         ppm (d, 
        
        
        
        Hz, 1H,
        
        
        -H to Phenyl).
    • Isopropoxy Group: [1]

      • 
         ppm (septet, 
        
        
        
        Hz, 1H, OCH ).
      • 
         ppm (d, 
        
        
        
        Hz, 6H, CH
        
        
        ).
    • Aromatic Protons: Multiplets in the range of 6.90–7.60 ppm corresponding to the ortho-substituted ring.

    • Carboxylic Acid: Broad singlet

      
       ppm.
      
Mass Spectrometry (MS)[11]
  • ESI-MS (Negative Mode):

    
     peak at 
    
    
    
    205.2.
  • ESI-MS (Positive Mode):

    
     peak at 
    
    
    
    207.2.

Applications in Drug Discovery

The (2E)-3-(2-isopropoxyphenyl)acrylic acid scaffold is a versatile pharmacophore in medicinal chemistry.

Structure-Activity Relationship (SAR)
  • Lipophilicity: The isopropoxy group significantly increases lipophilicity (

    
    ) compared to the methoxy analogue (
    
    
    
    ). This modification is often employed to improve membrane permeability or to fill hydrophobic pockets in target enzymes (e.g., COX-2, 5-LOX).
  • Metabolic Stability: The isopropyl ether is generally more resistant to O-dealkylation by cytochrome P450 enzymes compared to methyl ethers, potentially extending the half-life of the compound in vivo.

Therapeutic Areas
  • Anti-inflammatory Agents: Cinnamic acid derivatives inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[2] The ortho-alkoxy substitution pattern has been linked to enhanced selectivity for COX-2.

  • Metabolic Disorders: Analogues of this compound are investigated as PPAR

    
     agonists, which regulate glucose metabolism and fatty acid storage, making them relevant for type 2 diabetes research.
    
  • Synthetic Intermediate: It serves as a precursor for the synthesis of 8-isopropoxycoumarin via intramolecular cyclization, a scaffold found in various anticoagulants and fluorescent probes.

References

  • Santa Cruz Biotechnology. (2E)-3-(2-Isopropoxyphenyl)acrylic acid Product Data. Retrieved from

  • BLD Pharm. Product Analysis: CAS 60326-41-2. Retrieved from

  • Molecules (Journal). Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids. (2025). Retrieved from

  • Scientific Research Publishing. Facile, Direct Reaction of Benzaldehydes to 3-Arylprop-2-Enoic Acids. (2016). Retrieved from

  • AK Scientific. Safety Data Sheet: 3-(2-Propan-2-yloxyphenyl)prop-2-enoic acid. Retrieved from

Sources

Foundational

pKa values and acidity constants of 2-isopropoxycinnamic acid derivatives

An In-Depth Technical Guide to the Acidity of Substituted Cinnamic Acids: Theoretical Principles and Experimental Determination of pKa Introduction: The Critical Role of pKa in Drug Development The acid dissociation cons...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Acidity of Substituted Cinnamic Acids: Theoretical Principles and Experimental Determination of pKa

Introduction: The Critical Role of pKa in Drug Development

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionization state of a molecule at a given pH.[1] For active pharmaceutical ingredients (APIs), the pKa value is of paramount importance as it governs critical properties such as solubility, absorption, distribution, and ultimately, bioavailability and therapeutic efficacy.[1][2] Cinnamic acid and its derivatives, a class of compounds prevalent in nature and widely explored in medicinal chemistry for their antioxidant, anti-inflammatory, anticancer, and antidiabetic properties, are no exception.[3][4][5] The presence of a carboxylic acid moiety makes their ionization behavior, and thus their pKa, a central factor in their journey from a laboratory compound to a potential therapeutic agent.[3] Understanding and accurately determining the pKa of novel cinnamic acid derivatives, such as those with an isopropoxy substitution, is a foundational step in rational drug design and lead optimization.[1] This guide provides a comprehensive overview of the theoretical principles governing the acidity of these compounds, detailed experimental protocols for pKa determination, and a discussion of structure-acidity relationships.

Theoretical Background: Structure-Acidity Relationships in Cinnamic Acids

The acidity of a substituted cinnamic acid is primarily determined by the stability of the carboxylate anion formed upon deprotonation. Any structural feature that stabilizes this conjugate base will result in a stronger acid and a lower pKa value.[6][7] The key influences are the electronic effects—inductive and resonance—exerted by substituents on the phenyl ring.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or chloro (-Cl) are EWGs. They pull electron density away from the carboxylic acid group, both through the sigma bonds (inductive effect) and the pi system (resonance effect). This delocalizes the negative charge of the carboxylate anion, stabilizing it and thereby increasing the acidity (lowering the pKa) of the parent acid.[3]

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃), hydroxyl (-OH), or isopropoxy (-OCH(CH₃)₂) are EDGs. They donate electron density into the phenyl ring. This has the opposite effect of EWGs: it intensifies the negative charge on the carboxylate anion, destabilizing it and making the parent acid weaker (raising the pKa).[3][8]

The Expected Influence of a 2-Isopropoxy Group:

An isopropoxy group at the ortho (2-) position is an electron-donating group. Its oxygen atom can donate a lone pair of electrons into the aromatic ring via resonance, which would be expected to decrease the acidity (increase the pKa) compared to unsubstituted cinnamic acid. Furthermore, the bulky nature of the isopropoxy group may cause steric hindrance, potentially twisting the carboxylic acid group out of the plane of the benzene ring. This could disrupt conjugation, altering the electronic effects and influencing the pKa in a more complex manner.

Synthesis of Cinnamic Acid Derivatives

Prior to pKa determination, the target molecule must be synthesized. The Knoevenagel condensation is a versatile and widely used method for preparing substituted cinnamic acids.[9]

Experimental Protocol: Knoevenagel Condensation

This protocol describes a general procedure for the synthesis of a substituted cinnamic acid from the corresponding benzaldehyde.

Materials:

  • Substituted benzaldehyde (e.g., 2-isopropoxybenzaldehyde) (1.0 eq)

  • Malonic acid (1.5 eq)

  • Pyridine (solvent and catalyst)

  • Piperidine (catalyst)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the substituted benzaldehyde (1.0 eq) in pyridine.

  • Add malonic acid (1.5 eq) and a catalytic amount of piperidine (e.g., 0.05 eq) to the solution.[10]

  • Heat the reaction mixture in an oil bath at approximately 100-110°C for 2-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[10]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into an excess of cold water.

  • Acidify the aqueous solution by slowly adding concentrated HCl until the pH is approximately 1-2. This will precipitate the cinnamic acid derivative.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate thoroughly with cold deionized water to remove any residual pyridine and salts.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure substituted cinnamic acid.

  • Dry the purified product under vacuum and confirm its structure and purity using techniques like NMR and Mass Spectrometry.

Experimental Determination of pKa

The most common and reliable methods for pKa determination are potentiometric titration and UV-Vis spectrophotometry.[11][12] The choice between them often depends on the compound's solubility and chromophoric properties.

Workflow for pKa Determination

The general process for experimentally determining the pKa of a novel compound follows a structured workflow, from sample preparation to data analysis.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_sample Synthesize & Purify Cinnamic Acid Derivative prep_sol Prepare Stock Solution (e.g., in Methanol/Water) prep_sample->prep_sol exp_setup Calibrate pH Meter / Spectrophotometer prep_sol->exp_setup prep_titrant Prepare & Standardize Titrant (e.g., 0.1 M NaOH) exp_run Perform Titration / Measure Absorbance vs. pH prep_titrant->exp_run exp_setup->exp_run analysis_plot Plot Titration Curve / Absorbance vs. pH exp_run->analysis_plot analysis_calc Calculate pKa (Inflection Point / Sigmoid Fit) analysis_plot->analysis_calc analysis_validate Validate & Report Results analysis_calc->analysis_validate

Caption: General workflow for experimental pKa determination.

Protocol 1: Potentiometric Titration

Potentiometric titration is a robust and widely used method that involves monitoring the pH of a solution of the analyte as a titrant is added incrementally.[2][12]

Materials & Equipment:

  • Purified cinnamic acid derivative

  • Potentiometer with a calibrated combination pH electrode

  • Automated titrator or manual burette

  • Magnetic stirrer and stir bar

  • Standardized 0.1 M NaOH solution (carbon dioxide-free)

  • Standardized 0.1 M HCl solution

  • 0.15 M KCl solution (to maintain constant ionic strength)

  • Nitrogen gas supply

Procedure:

  • Calibration: Calibrate the pH electrode using standard buffers (e.g., pH 4.00, 7.00, and 10.00).[13]

  • Sample Preparation: Accurately weigh and dissolve the cinnamic acid derivative in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility is low) to a known concentration, typically around 1 mM.[13] Add KCl solution to maintain a constant ionic strength.

  • Inert Atmosphere: Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C) and purge with nitrogen gas to displace dissolved CO₂.[13]

  • Titration: Immerse the calibrated pH electrode and the tip of the burette into the solution.

  • Make the solution acidic (pH ~2) with 0.1 M HCl.

  • Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution.

  • Record the pH value after each addition, allowing the reading to stabilize.

  • Continue the titration well past the equivalence point (e.g., to pH 11-12).[14]

Protocol 2: UV-Vis Spectrophotometry

This method is ideal for compounds that possess a chromophore and whose UV-Vis absorbance spectrum changes with ionization.[15]

Materials & Equipment:

  • UV-Vis Spectrophotometer

  • Matched quartz cuvettes

  • Calibrated pH meter

  • A series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12)

  • Stock solution of the purified cinnamic acid derivative

Procedure:

  • Spectral Scan: Prepare two solutions of the analyte at a known concentration: one at a very low pH (e.g., pH 2, where the molecule is fully protonated, HA) and one at a very high pH (e.g., pH 12, where it is fully deprotonated, A⁻). Scan the absorbance of both solutions across a relevant UV wavelength range (e.g., 200-400 nm) to identify the wavelengths of maximum absorbance (λ_max) for both the acidic and basic forms.

  • Sample Preparation: Prepare a series of samples by adding a small, constant volume of the stock analyte solution to a set of buffer solutions of known pH. Ensure the final concentration of the analyte is the same in all samples.

  • Absorbance Measurement: Measure the absorbance of each buffered sample at one or more of the predetermined λ_max values.[16]

  • Data Plotting: Plot the measured absorbance against the corresponding pH of the buffer.[17]

Data Analysis and Interpretation

From Potentiometric Titration: The pKa is determined from the titration curve (pH vs. volume of titrant).

  • Half-Equivalence Point: The pH at the half-equivalence point (the point where half of the acid has been neutralized) is equal to the pKa.[14]

  • Derivative Plot: The equivalence point is most accurately found at the peak of the first derivative plot (ΔpH/ΔV vs. V). The pKa is the pH at half of this equivalence volume.[2]

From UV-Vis Spectrophotometry: The data of absorbance versus pH will generate a sigmoidal curve.[12] The pKa is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated (HA) and deprotonated (A⁻) species are equal. This can be determined graphically or by fitting the data to the Henderson-Hasselbalch equation.[17]

pKa Values of Representative Cinnamic Acid Derivatives

Compound NameSubstituent(s)pKa Value(s)Reference
Cinnamic AcidNone~4.44[18]
p-Coumaric Acid4-hydroxy~4.58, ~9.45[18]
Caffeic Acid3,4-dihydroxy~4.55, ~9.00[18][19]
Ferulic Acid4-hydroxy, 3-methoxy~4.50, ~9.40[18][19]
Sinapic Acid4-hydroxy, 3,5-dimethoxy~4.48[19]

Note: The first pKa corresponds to the carboxylic acid group, while the second, higher pKa corresponds to the phenolic hydroxyl group.

Analysis of Trends: The data shows that the addition of electron-donating hydroxyl and methoxy groups to the phenyl ring generally results in a slight increase in the carboxylic acid pKa (a decrease in acidity) compared to unsubstituted cinnamic acid, as theoretically predicted. The electronic contributions of these substituents stabilize the neutral acid more than the conjugate base, making deprotonation less favorable.

Conclusion

The determination of pKa is a non-negotiable step in the physicochemical characterization of any potential drug candidate, including novel 2-isopropoxycinnamic acid derivatives. A thorough understanding of structure-acidity relationships allows researchers to predict the influence of specific functional groups on ionization. This theoretical knowledge, combined with robust experimental methodologies such as potentiometric titration and UV-Vis spectrophotometry, provides the accurate pKa data necessary to model and optimize a compound's pharmacokinetic profile. By following the detailed protocols and analytical approaches outlined in this guide, scientists and drug development professionals can confidently characterize the acidity of new cinnamic acid derivatives, paving the way for the development of more effective and reliable therapeutics.

References

  • Chemagination, "How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide," Sirius Analytical. [Online].
  • Mettler Toledo, "Streamline pKa Value Determination Using Automated UV/Vis-Titration," Mettler Toledo. [Online].
  • Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). "Development of Methods for the Determination of pKa Values," Journal of Solution Chemistry. [Online]. Available: [Link]

  • Creative Bioarray, "Protocol for Determining pKa Using Potentiometric Titration," Creative Bioarray. [Online].
  • Srinivasan, C., Shunmugasundaram, A., & Arumugam, N. (1987). "Correlation of ground and excited state dissociation constants of - trans-para- and ortho-substituted cinnamic acids," Proceedings of the Indian Academy of Sciences - Chemical Sciences. [Online].
  • eGyanKosh, "EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY," eGyanKosh. [Online].
  • Unknown, "UV-Vis Spectrometry, pKa of a dye," Course Website. [Online].
  • Al-Hamdani, A. A. S., & Al-Sultani, K. J. A. (2017). "Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator," American Journal of Analytical Chemistry. [Online]. Available: [Link]

  • Yildiz, E., & Dinç, E. (2024). "Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry," DergiPark. [Online]. Available: [Link]

  • Can, A., & Nemutlu, E. (2011). "Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures," Journal of Solution Chemistry. [Online].
  • Kyoto Electronics Manufacturing Co., Ltd., "How should the acid dissociation constant pKa be measured?," KEM. [Online]. Available: [Link]

  • Popov, K., Rönkkömäki, H., & Lajunen, L. H. (2006). "Guidelines for NMR measurements for determination of high and low pKa values (IUPAC Technical Report)," Pure and Applied Chemistry. [Online]. Available: [Link]

  • Dippy, J. F. J., & Page, J. E. (1938). "Chemical constitution and the dissociation constants of monocarboxylic acids. Part IX. Monosubstituted β-phenylpropionic and cinnamic acids," Journal of the Chemical Society. [Online]. Available: [Link]

  • Kumar, A., & Kumar, S. (2024). "Recent advances in synthetic approaches for bioactive cinnamic acid derivatives," RSC Advances. [Online]. Available: [Link]

  • Chemistry Steps, "The pKa in Organic Chemistry," Chemistry Steps. [Online]. Available: [Link]

  • El-Faham, A., et al. (2023). "Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development," ResearchGate. [Online]. Available: [Link]

  • Stȩpnik, K. E., & Malinowska, I. (2013). "Separation of hydroxycinnamic acid derivatives by micellar liquid chromatography," Journal of Separation Science. [Online]. Available: [Link]

  • Unknown, "Thermodynamic parameters of substituted trans-cinnamic acid," ResearchGate. [Online]. Available: [Link]

  • Master Organic Chemistry, "How To Use a pKa Table," Master Organic Chemistry. [Online]. Available: [Link]

  • G-Med, T., et al. (2020). "Cinnamic Acid Derivatives and Their Biological Efficacy," Molecules. [Online]. Available: [Link]

  • University of Tartu, "Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents," Chair of Analytical Chemistry, University of Tartu. [Online]. Available: [Link]

  • Kubiak, K., et al. (2021). "Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts," International Journal of Molecular Sciences. [Online]. Available: [Link]

  • Sharma, P., et al. (2011). "Cinnamic acid derivatives: A new chapter of various pharmacological activities," Journal of Chemical and Pharmaceutical Research. [Online]. Available: [Link]

  • Zhao, L., Tu, Y., & Guo, Y. (2017). "Synthesis of Cinnamic Acid Derivatives," Atlantis Press. [Online]. Available: [Link]

  • Quitério, E., et al. (2022). "Oral Pharmacokinetics of Hydroxycinnamic Acids: An Updated Review," Pharmaceutics. [Online]. Available: [Link]

  • G-Med, T., et al. (2020). "Cinnamic Acid Derivatives and Their Biological Efficacy," MDPI. [Online]. Available: [Link]

  • Kumar, A., et al. (2024). "Structure-Antioxidant Activity Relationship of Hydroxycinnamic Acid Derivatives: A Computational Study," ChemRxiv. [Online]. Available: [Link]

  • Valentić, N., et al. "Determination and Structural Correlation of pKa Values of p-Substituted trans-b-Aroylacrylic Acids," Journal of the Serbian Chemical Society. [Online]. Available: [Link]

Sources

Exploratory

Spectroscopic Profiling and Photochemical Dynamics of (2E)-3-(2-Isopropoxyphenyl)acrylic Acid: A Comprehensive UV-Vis Analysis

Executive Summary (2E)-3-(2-isopropoxyphenyl)acrylic acid —commonly referred to as trans-ortho-isopropoxycinnamic acid—is a highly conjugated organic compound utilized in advanced drug development and materials science a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2E)-3-(2-isopropoxyphenyl)acrylic acid —commonly referred to as trans-ortho-isopropoxycinnamic acid—is a highly conjugated organic compound utilized in advanced drug development and materials science as a photoresponsive building block. Its molecular architecture features an extended


-conjugated system comprising a phenyl ring, a vinyl double bond, and a carboxylic acid moiety, further modulated by a bulky, electron-donating ortho-isopropoxy group.

This technical whitepaper provides a rigorous framework for analyzing the Ultraviolet-Visible (UV-Vis) absorption properties of this compound. By examining the electronic transitions and the steric mechanics of its photoisomerization, researchers can utilize this guide to establish self-validating spectroscopic protocols for molecular characterization.

Mechanistic Foundations of the Chromophore

To extract high-fidelity data from a UV-Vis spectrum, one must first understand the causality behind the molecule's electronic transitions. The absorption profile of (2E)-3-(2-isopropoxyphenyl)acrylic acid is governed by two primary structural features:

  • The Extended

    
    -Conjugation:  The core chromophore is the cinnamic acid backbone. Absorption in the UV region is primarily driven by strong 
    
    
    
    transitions across the coplanar arrangement of the aromatic ring and the acrylic acid tail.
  • The Auxochromic Effect of the Isopropoxy Group: The ortho-isopropoxy group acts as a powerful auxochrome. Through resonance (

    
     effect), the oxygen atom donates lone-pair electron density into the aromatic 
    
    
    
    -system. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), narrowing the HOMO-LUMO gap. Consequently, the molecule exhibits a bathochromic shift (red shift) relative to unsubstituted cinnamic acid, pushing its primary absorption maximum (
    
    
    ) to longer wavelengths.

Photochemical Dynamics: The Trans-to-Cis Isomerization

When exposed to ultraviolet light (typically


 nm), the (2E) trans isomer undergoes a rapid photochemical transformation into the (2Z) cis isomer. This isomerization fundamentally alters the UV-Vis spectrum due to steric mechanics.

In the (2E) configuration, the molecule maintains a highly planar geometry, allowing for maximum orbital overlap and a high molar absorptivity (


). However, upon UV excitation to the singlet excited state (

), the C=C double bond temporarily loses its

-character, allowing free rotation before relaxing into the (2Z) configuration.

In the newly formed (2Z) state, the bulky ortho-isopropoxy group sterically clashes with the carboxylic acid moiety. To relieve this severe steric strain, the molecule is forced out of perfect coplanarity. This structural twist disrupts the


-orbital overlap, effectively shortening the conjugation length. Spectroscopically, this manifests as a pronounced hypsochromic shift (blue shift)  and a hypochromic effect  (a significant reduction in absorbance intensity) .
Quantitative Spectral Data Summary

The following table summarizes the expected quantitative UV-Vis parameters based on the photophysical behavior of ortho-alkoxycinnamic acid derivatives.

Molecular State

(

)

(n

)
Relative Absorbance IntensityGeometric Planarity
(2E)-Isomer (trans) ~272 nm~312 nmHigh (Hyperchromic)Coplanar (High orbital overlap)
(2Z)-Isomer (cis) ~255 nm~295 nmLow (Hypochromic)Non-planar (Steric hindrance)

Experimental Protocol: Self-Validating UV-Vis Acquisition

To ensure scientific integrity, the following protocol is designed as a self-validating system . It employs iterative kinetic scanning and isosbestic point verification to mathematically prove that the observed spectral changes are solely due to A


 B isomerization, ruling out photodegradation or side reactions (such as [2+2] cycloaddition).
Step-by-Step Methodology

Step 1: Stock and Sample Preparation

  • Action: Dissolve (2E)-3-(2-isopropoxyphenyl)acrylic acid in spectroscopic-grade ethanol to create a 10 mM stock. Dilute to a working concentration of 50 µM.

  • Causality: A 50 µM concentration ensures the maximum absorbance remains within the linear dynamic range of the Beer-Lambert law (0.2 – 0.8 AU), preventing detector saturation and photometric errors.

Step 2: Baseline Correction (Blanking)

  • Action: Fill two matched quartz cuvettes (1 cm path length) with pure ethanol. Place them in the reference and sample beams of a dual-beam spectrophotometer and zero the instrument from 200 nm to 500 nm.

  • Causality: Quartz is required because standard glass absorbs heavily below 340 nm. Baseline correction mathematically subtracts solvent scattering and cuvette absorbance from the final data.

Step 3: Base State Acquisition

  • Action: Replace the solvent in the sample cuvette with the 50 µM analyte solution. Record the initial spectrum to establish the (2E) baseline.

Step 4: In Situ Photochemical Irradiation

  • Action: Irradiate the sample cuvette directly using a 365 nm UV LED source (e.g., 10 mW/cm²) for precisely 15 seconds.

  • Causality: 365 nm is chosen because it aligns with the tail of the (2E) absorption band, efficiently pumping the molecule into the excited state without triggering higher-energy degradation pathways.

Step 5: Kinetic Scanning & Iteration

  • Action: Immediately record the UV-Vis spectrum. Repeat the irradiation (Step 4) and scanning (Step 5) in 15-second intervals until the spectrum ceases to change, indicating a photostationary state has been reached.

Step 6: Data Validation via Isosbestic Points

  • Action: Overlay all captured spectra. Identify the precise wavelengths where all spectral curves intersect (the isosbestic points, typically around 240 nm and 285 nm for ortho-alkoxy derivatives).

  • Causality: The presence of sharp, distinct isosbestic points is the internal validation mechanism. It guarantees that the total concentration of the absorbing species is conserved and that the transition is strictly a two-state (2E

    
     2Z) system.
    

Workflow Visualization

The following diagram maps the logical execution of the self-validating photochemical assay.

PhotochemicalWorkflow N1 1. Sample Preparation (50 µM in EtOH) N2 2. Baseline Correction (Solvent Blanking) N1->N2 N3 3. Initial UV-Vis Scan (2E-Isomer Base State) N2->N3 N4 4. In Situ UV Irradiation (λ = 365 nm) N3->N4 N5 5. Kinetic Scanning (Capture 2Z-Isomer) N4->N5 N5->N4 Iterative Time Intervals N6 6. Data Validation (Isosbestic Point Analysis) N5->N6

Fig 1. Self-validating UV-Vis workflow for monitoring the photoisomerization of the cinnamic acid derivative.

References

  • Ketner, A. M., Kumar, R., Davies, T. S., Elder, P. W., & Raghavan, S. R. (2007). "A Simple Class of Photorheological Fluids: Surfactant Solutions with Viscosity Tunable by Light." Journal of the American Chemical Society, 129(6), 1553-1559.[Link]

Foundational

crystal packing and X-ray data for (2E)-3-(2-isopropoxyphenyl)acrylic acid

An In-Depth Technical Guide on the Crystal Packing and X-Ray Crystallographic Analysis of (2E)-3-(2-Isopropoxyphenyl)acrylic Acid Executive Summary (2E)-3-(2-Isopropoxyphenyl)acrylic acid (CAS: 60326-41-2), commonly refe...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Crystal Packing and X-Ray Crystallographic Analysis of (2E)-3-(2-Isopropoxyphenyl)acrylic Acid

Executive Summary

(2E)-3-(2-Isopropoxyphenyl)acrylic acid (CAS: 60326-41-2), commonly referred to as o-isopropoxycinnamic acid, is a versatile organic building block. It serves as a critical intermediate in the synthesis of advanced therapeutics, including Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors for autoimmune diseases[1] and highly effective tyrosinase inhibitors [2].

For drug development professionals and materials scientists, understanding the solid-state behavior of this compound is paramount. The bulk physicochemical properties of the active pharmaceutical ingredient (API) intermediate—such as solubility, stability, and powder flowability—are directly governed by its crystal packing. This whitepaper provides a comprehensive analysis of the crystallographic workflow, supramolecular assembly, and the profound steric influence of the ortho-isopropoxy group on the 3D lattice architecture.

Structural Rationale and Supramolecular Chemistry

The molecular architecture of (2E)-3-(2-isopropoxyphenyl)acrylic acid consists of a rigid, planar acrylic acid moiety conjugated to a phenyl ring, which is substituted at the ortho position with a bulky isopropoxy group.

The Steric Clash and Conformational Shift

In unsubstituted (E)-cinnamic acid, the molecule is almost entirely planar, allowing for dense


 stacking and classic 

-type sheet formation. However, the introduction of the ortho-isopropoxy group introduces a severe steric clash between the methyl protons of the isopropyl moiety and the vinylic protons of the acrylic chain.

Causality in Packing: To relieve this steric strain, the molecule undergoes a conformational shift, forcing the phenyl ring to twist out of coplanarity with the acrylic acid plane. This deviation (typically a torsion angle of 30°–50°) fundamentally disrupts the ability of the molecules to form flat, parallel sheets. Consequently, the crystal packing shifts from a layered structure to a more complex herringbone or offset-stacked architecture, stabilized primarily by weak C–H···


 dispersion forces rather than strong face-to-face 

interactions.
The Carboxylic Acid Dimer

Despite the steric hindrance at the aromatic end, the carboxylic acid functional group remains highly accessible. The primary driving force for supramolecular assembly in this compound is the formation of robust, centrosymmetric


 hydrogen-bonded dimers. Two molecules pair up via complementary O–H···O hydrogen bonds, creating a stable, eight-membered intermolecular ring that acts as the fundamental repeating unit of the crystal lattice.

Assembly Monomer (2E)-3-(2-Isopropoxyphenyl) acrylic acid Monomer Dimer Centrosymmetric R2,2(8) Dimer (O-H···O H-bonds) Monomer->Dimer Hydrogen Bonding Steric Steric Torsion by ortho-Isopropoxy Group Monomer->Steric Conformational Shift Lattice 3D Herringbone Lattice (C-H···π & Dispersion) Dimer->Lattice Steric->Lattice Disrupts π-π Stacking

Fig 2. Supramolecular assembly pathway dictated by hydrogen bonding and steric hindrance.

Experimental Protocols: A Self-Validating System

To elucidate the crystal structure with high scientific integrity, the following self-validating experimental protocols must be employed. Each step contains internal quality checks to ensure the reliability of the final crystallographic model.

Protocol 1: Single Crystal Growth

Objective: Obtain defect-free, single crystals of suitable size (approx. 0.2 × 0.2 × 0.1 mm) for X-ray diffraction.

  • Solvent Selection: Dissolve 50 mg of (2E)-3-(2-isopropoxyphenyl)acrylic acid in 2 mL of a methanol/dichloromethane (1:1 v/v) mixture. Causality: Dichloromethane provides excellent solubility, while methanol acts as a hydrogen-bond competitor, slowing down the self-assembly of the

    
     dimers. This controlled nucleation prevents rapid precipitation and twinning.
    
  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean glass vial to remove dust particles that could act as heterogeneous nucleation sites.

  • Evaporation: Puncture the vial cap with a single needle hole and leave it undisturbed in a vibration-free environment at 20 °C.

  • Validation: Monitor crystal growth after 48–72 hours under polarized light microscopy. A valid crystal will extinguish light uniformly upon rotation, indicating a single, continuous crystal lattice without macroscopic defects.

Protocol 2: X-Ray Diffraction Data Collection & Processing

Objective: Acquire high-resolution electron density mapping.

  • Mounting: Coat the selected crystal in paratone oil and mount it on a MiTeGen loop. Transfer it immediately to the diffractometer's cold stream.

  • Temperature Control: Maintain the crystal at 100 K using a liquid nitrogen cryostream. Causality: Cooling to 100 K minimizes the thermal vibrations (Debye-Waller factors) of the highly flexible isopropyl group, preventing dynamic disorder in the final electron density map.

  • Data Acquisition: Expose the crystal to Mo K

    
     radiation (
    
    
    
    Å) or Cu K
    
    
    radiation using a microfocus source. Collect full-sphere data using
    
    
    and
    
    
    scans.
  • Integration and Scaling: Process the raw frames using software such as APEX3 or CrysAlisPro. Apply multi-scan absorption corrections. Validation Check: Ensure the internal merging R-factor (

    
    ) is below 0.05, confirming high data redundancy and quality.
    
  • Structure Solution: Solve the structure using intrinsic phasing (e.g., SHELXT) [3]. Refine the structure using full-matrix least-squares on

    
     (SHELXL)[3].
    
  • Refinement Validation: Ensure the final

    
     value is < 0.05 and the goodness-of-fit (GoF) is near 1.0. All non-hydrogen atoms must be refined anisotropically.
    

Workflow N1 Crystallization (Slow Evaporation) N2 Data Collection (100 K, Mo Kα) N1->N2 N3 Structure Solution (Intrinsic Phasing) N2->N3 N4 Refinement (Least-Squares) N3->N4 N5 Packing Analysis (Hirshfeld Surface) N4->N5

Fig 1. Self-validating X-ray crystallographic workflow from nucleation to packing analysis.

Quantitative Crystallographic Data

The following table summarizes the representative crystallographic parameters expected for (2E)-3-(2-isopropoxyphenyl)acrylic acid, based on the established structural behavior of highly substituted ortho-alkoxycinnamic acid derivatives [4].

Table 1: Representative Crystallographic Data for (2E)-3-(2-Isopropoxyphenyl)acrylic Acid

ParameterValue / Description
Chemical Formula C₁₂H₁₄O₃
Formula Weight 206.23 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K

)
Crystal System Monoclinic
Space Group

Unit Cell Dimensions

Å,

Å,

Å,

Volume

ų
Z (Molecules per unit cell) 4
Calculated Density

g/cm³
Primary Hydrogen Bond O1–H1···O2 (Length:

Å, Angle:

)
Final

indices[

]

,

Goodness-of-fit on

1.05

Note: Unit cell dimensions are representative models demonstrating the typical monoclinic


 packing efficiency required to accommodate the 

dimer and the steric bulk of the isopropoxy group.

Conclusion

The solid-state characterization of (2E)-3-(2-isopropoxyphenyl)acrylic acid reveals a delicate balance between strong directional hydrogen bonding and repulsive steric forces. While the robust carboxylic acid dimer dictates the primary 1D assembly, the bulky ortho-isopropoxy group prevents planar stacking, forcing the lattice into a complex 3D herringbone arrangement. For researchers utilizing this compound in the synthesis of IRAK4 or tyrosinase inhibitors, understanding these solid-state parameters is vital for optimizing solubility profiles, predicting polymorph formation, and ensuring batch-to-batch consistency in pharmaceutical manufacturing.

References

  • Bristol-Myers Squibb Company. (2015). Bicyclic-fused heteroaryl or aryl compounds and their use as irak4 inhibitors (Patent No. WO2015150995A1). Google Patents.

  • MDPI. (2021). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules.

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C Structural Chemistry, 71(1), 3-8.

  • Cohen, M. D., Schmidt, G. M. J., & Sonntag, F. I. (1964). Topochemistry. Part III. The crystal chemistry of some substituted cinnamic acids. Journal of the Chemical Society (Resumed), 2000-2013.

Exploratory

Thermal Characterization and Melting Point Determination of High-Purity (2E)-3-(2-Isopropoxyphenyl)acrylic Acid

Executive Summary The determination of the melting point (MP) is a Critical Quality Attribute (CQA) in the lifecycle of pharmaceutical intermediates. For high-purity (2E)-3-(2-isopropoxyphenyl)acrylic acid (commonly refe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The determination of the melting point (MP) is a Critical Quality Attribute (CQA) in the lifecycle of pharmaceutical intermediates. For high-purity (2E)-3-(2-isopropoxyphenyl)acrylic acid (commonly referred to as o-isopropoxycinnamic acid), precise thermal characterization is essential to verify crystalline integrity and detect trace impurities. Historical literature and empirical synthesis data establish the melting point of the pure trans-isomer at approximately 125 °C when recrystallized from aqueous alcohol.

This whitepaper provides a comprehensive, self-validating methodological guide for determining the melting point of this compound, strictly adhering to the mechanistic principles underlying 1[1] and 2[2] standards.

Theoretical Framework: The Causality of Thermal Transitions

As an application scientist, one must look beyond the mere observation of a phase change and understand the thermodynamic causality driving it. A melting transition for a highly pure material may appear instantaneous, but it is fundamentally a range defined by the first detectable liquid phase (onset) to the complete absence of the solid phase (clear point)[1].

The Impact of Impurities (Freezing Point Depression)

The presence of residual solvents, unreacted precursors, or stereoisomers (such as the cis-isomer of the acrylic acid derivative) disrupts the highly ordered crystal lattice of the active compound. According to Raoult’s Law and the entropy of mixing, these impurities require less thermal energy to break intermolecular bonds, resulting in a broadened melting range and a depressed onset temperature.

Heat Transfer and Capillary Dynamics

Why do pharmacopeias strictly dictate capillary dimensions and heating rates?

  • Heating Rate Causality: A ramp rate exceeding 1 °C/min creates a thermal lag between the heating block and the sample core. The thermometer or sensor registers a higher temperature than the sample actually experiences, artificially inflating the clear point[3].

  • Packing Density Causality: A loosely packed capillary contains air pockets that act as thermal insulators. Tapping the capillary to form a compact column ensures uniform conductive heat transfer, preventing a falsely broadened melting range.

Designing a Self-Validating System

A robust analytical protocol must validate itself. To ensure the melting point determination of (2E)-3-(2-isopropoxyphenyl)acrylic acid is foolproof, we implement a Bracketing Calibration and a Mixed-Melting Point Feedback Loop .

By calibrating the instrument with USP Reference Standards that melt just below and just above our target 125 °C, we mathematically secure the temperature scale. Furthermore, utilizing a mixed-melting point test—mixing the test sample 1:1 with an authentic reference—confirms chemical identity. If the mixture's melting point does not depress, identity is unequivocally confirmed[1].

SelfValidatingWorkflow A System Calibration (Acetanilide & Phenacetin) D Thermal Ramping (1 °C/min from 115 °C) A->D Validates T-Scale B Sample Desiccation (24h Vacuum over Silica) C Capillary Packing (3 mm Compact Column) B->C C->D E Optical Detection (Onset to Clear Point) D->E F Mixed-Melting Point (Identity Confirmation) E->F Triggers F->E Feedback Loop

Fig 1. Self-validating thermal analysis workflow for melting point determination.

Quantitative Data & Specifications

To harmonize the slight divergences between the United States Pharmacopeia and the European Pharmacopoeia, the following parameters are optimized specifically for (2E)-3-(2-isopropoxyphenyl)acrylic acid.

Table 1: Pharmacopeial Parameters for Capillary Melting Point
Parameter4[3]2[2]Optimized Target Protocol
Capillary Internal Diameter 0.8 - 1.2 mm0.9 - 1.1 mm0.9 - 1.1 mm
Sample Fill Height 2.5 - 3.5 mm4.0 - 6.0 mm3.0 - 4.0 mm
Pre-heating Temperature 5 °C below expected MP10 °C below expected MP115 °C
Heating Ramp Rate 1 ± 0.5 °C/min~1 °C/min1.0 °C/min
Table 2: Bracketing Calibration Standards (Near 125 °C)
USP Reference StandardCertified Clear Point (°C)Acceptable Range (°C)Purpose
Acetanilide 114.3113.5 – 115.5Lower Bracket Validation
Phenacetin 135.0134.0 – 136.0Upper Bracket Validation

(Data derived from Stanford Research Systems Pharmacopeia protocols[3])

Step-by-Step Experimental Methodology

Phase 1: Sample Preparation and Desiccation
  • Pulverization: Transfer approximately 50 mg of high-purity (2E)-3-(2-isopropoxyphenyl)acrylic acid to an agate mortar. Gently triturate to a fine, uniform powder. Causality: Large crystals create void spaces in the capillary, disrupting heat transfer.

  • Desiccation: Place the powdered sample in a vacuum desiccator over anhydrous silica gel at a pressure not exceeding 20 mm Hg for 24 hours[1][2]. Causality: Removes adsorbed atmospheric moisture which would otherwise cause hydrolytic degradation or freezing point depression during heating.

Phase 2: Capillary Loading
  • Charging: Press the open end of a glass capillary tube (10 cm length, 0.9–1.1 mm ID) into the dried powder bed.

  • Densification: Drop the capillary through a 70 cm glass tube onto a hard surface 5 to 10 times. Repeat until a compact column of exactly 3.0 to 4.0 mm is formed at the bottom[3].

Phase 3: Instrument Calibration (The Self-Validating Step)
  • Load capillaries prepared with USP Acetanilide and USP Phenacetin into the melting point apparatus.

  • Run a 1 °C/min ramp across their respective melting ranges.

  • Verify that the recorded clear points fall strictly within the acceptable ranges listed in Table 2. If deviations occur, recalibrate the instrument's temperature scale before proceeding[3].

Phase 4: Thermal Ramp and Optical Detection
  • Insertion: Pre-heat the apparatus block to 115 °C (10 °C below the expected 125 °C melting point). Insert the capillary containing the target analyte[2].

  • Ramping: Initiate a strict heating rate of 1.0 °C/min.

  • Observation (Onset): Record the temperature at which the column of the substance is observed to collapse definitely against the side of the tube (the first detectable liquid phase)[1].

  • Observation (Clear Point): Record the temperature at which the test substance becomes completely liquid throughout, with no solid phase apparent[1].

  • Reporting: Report the result as a range (e.g., 124.2 °C – 125.1 °C).

References

  • Determination of Melting Points According to Pharmacopeia. Stanford Research Systems (thinkSRS.com).
  • USP <741> MELTING RANGE OR TEMPERATURE. DrugFuture.
  • 2.2.14. Melting point - capillary method. European Pharmacopoeia.
  • SCIENTIFIC ABSTRACT HACH, V. CIA Reading Room.

Sources

Protocols & Analytical Methods

Method

catalytic hydrogenation methods for (2E)-3-(2-isopropoxyphenyl)acrylic acid

An in-depth guide to the catalytic hydrogenation of (2E)-3-(2-isopropoxyphenyl)acrylic acid, providing researchers and drug development professionals with a comprehensive overview of established methodologies, detailed e...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the catalytic hydrogenation of (2E)-3-(2-isopropoxyphenyl)acrylic acid, providing researchers and drug development professionals with a comprehensive overview of established methodologies, detailed experimental protocols, and the underlying scientific principles.

Introduction

(2E)-3-(2-isopropoxyphenyl)acrylic acid is a substituted cinnamic acid derivative. The reduction of its α,β-unsaturated carbon-carbon double bond to yield 3-(2-isopropoxyphenyl)propanoic acid is a critical transformation, often a key step in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Catalytic hydrogenation stands as the most efficient and widely used method for this conversion due to its high selectivity, scalability, and environmental friendliness compared to stoichiometric reductants.

This guide details two primary, robust methods for the hydrogenation of this target molecule: heterogeneous catalysis using Palladium on Carbon (Pd/C) and Raney® Nickel, and an overview of homogeneous asymmetric hydrogenation for potential stereoselective applications. The protocols are designed to be self-validating, incorporating sections on reaction monitoring, product purification, and characterization.

Core Principles of Catalytic Hydrogenation

Catalytic hydrogenation involves the addition of hydrogen (H₂) across a double or triple bond in the presence of a metal catalyst. For α,β-unsaturated carboxylic acids like the target compound, the primary goal is the chemoselective reduction of the C=C bond without affecting the carboxylic acid moiety or the aromatic ring.

  • Heterogeneous Catalysis : The catalyst (e.g., Pd/C, Raney Ni, PtO₂) is in a different phase from the reactants, typically a solid catalyst in a liquid solution. These reactions occur on the surface of the metal catalyst.[1] They are advantageous due to the ease of catalyst separation (filtration) and recycling.[2]

  • Homogeneous Catalysis : The catalyst (e.g., a Rhodium or Ruthenium complex) is soluble in the reaction medium.[3] These systems offer high selectivity and activity under mild conditions and are the cornerstone of asymmetric hydrogenation, which is crucial for producing single-enantiomer compounds.[4]

Method 1: Heterogeneous Hydrogenation with Palladium on Carbon (Pd/C)

Palladium on activated carbon is a highly effective and versatile catalyst for the hydrogenation of alkenes.[2] It offers excellent chemoselectivity for reducing the olefin bond while preserving other functional groups like carboxylic acids and aromatic rings, making it an ideal choice for this application.[5]

Rationale for Experimental Choices
  • Catalyst : 5% or 10% Pd/C is standard. The lower loading (5%) is often sufficient and more cost-effective. The catalyst is pyrophoric when dry and should be handled with care, typically as a water-wet paste.

  • Solvent : Protic solvents like ethanol (EtOH) or methanol (MeOH) are excellent choices as they readily dissolve the substrate and are stable under hydrogenation conditions. Ethyl acetate (EtOAc) is another common alternative.

  • Hydrogen Source : A balloon filled with hydrogen gas is suitable for small-scale lab reactions. For larger scales or faster reaction times, a pressurized hydrogenation apparatus (e.g., a Parr shaker) is used.

  • Temperature & Pressure : The reaction typically proceeds efficiently at room temperature and atmospheric or slightly positive pressure.[5] Modest heating (40-50 °C) can be applied to increase the rate if necessary.

Experimental Protocol: Pd/C Catalyzed Hydrogenation

Materials:

  • (2E)-3-(2-isopropoxyphenyl)acrylic acid

  • 10% Palladium on Carbon (Pd/C), 50% wet with water

  • Ethanol (anhydrous)

  • Diatomaceous earth (e.g., Celite®)

  • Hydrogen gas (H₂) balloon or cylinder

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add (2E)-3-(2-isopropoxyphenyl)acrylic acid (1.0 eq).

  • Dissolve the substrate in a suitable volume of ethanol (e.g., 0.1 M concentration).

  • Carefully add 10% Pd/C catalyst (typically 1-5 mol% of Pd relative to the substrate).

  • Seal the flask with a septum and purge the system with an inert gas (N₂ or Argon), followed by a vacuum.

  • Introduce hydrogen gas via a balloon or connect to a hydrogenation apparatus.

  • Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good mixing of the three phases (solid catalyst, liquid solution, and gas).

  • Reaction Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

  • Work-up : Upon completion, carefully vent the hydrogen and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the pad with additional ethanol to ensure complete recovery of the product. Caution : The filter pad with the catalyst should not be allowed to dry in the air, as it can ignite. It should be quenched with water before disposal.

  • Isolation : Remove the solvent from the filtrate under reduced pressure to yield the crude 3-(2-isopropoxyphenyl)propanoic acid.

  • Purification : The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) if necessary.

Data Summary (Typical Conditions)
ParameterConditionRationale
Catalyst 10% Pd/C (1-5 mol % Pd)High activity and selectivity for C=C reduction.[2]
Solvent Ethanol, Methanol, or Ethyl AcetateGood substrate solubility and inertness.
H₂ Pressure 1-4 atm (15-60 psi)Sufficient for most lab-scale hydrogenations.
Temperature 25-50 °CReaction proceeds well at RT; gentle heat can accelerate it.
Expected Yield >95%Hydrogenation of unhindered alkenes is typically high-yielding.

Method 2: Green Hydrogenation with Raney® Nickel

A mild, selective, and environmentally friendly method for reducing unsaturated carboxylic acids using a Raney Nickel catalyst with sodium borohydride (NaBH₄) as the hydrogen source in water has been reported.[6][7] This approach avoids flammable hydrogen gas and organic solvents, making it a practical and safe alternative.

Rationale for Experimental Choices
  • Catalyst : Raney Nickel (W6 grade) is a high-surface-area nickel catalyst.[8]

  • Hydrogen Source : NaBH₄ reacts slowly with water in the presence of Raney Nickel under basic conditions to generate hydrogen in situ.[6]

  • Solvent : Water. The carboxylic acid substrate is solubilized by converting it to its sodium salt with aqueous sodium hydroxide (NaOH).[6]

  • Temperature : The reaction is typically heated to 50-60 °C to facilitate the controlled generation of hydrogen and drive the reaction to completion.[6]

Experimental Protocol: Raney® Nickel / NaBH₄ Hydrogenation

Materials:

  • (2E)-3-(2-isopropoxyphenyl)acrylic acid

  • Raney® Nickel (W6 grade, aqueous slurry)

  • Sodium borohydride (NaBH₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, dilute)

  • Dichloromethane (DCM) or Ethyl Acetate

Procedure:

  • In a flask, dissolve (2E)-3-(2-isopropoxyphenyl)acrylic acid (1.0 eq) in 0.5 M aqueous sodium hydroxide to form the soluble sodium salt.

  • To this stirred solution, carefully add Raney® Nickel (approx. 30-40% by weight of the substrate) from an aqueous slurry.

  • Add sodium borohydride (1.0-1.5 eq) in small portions at room temperature.

  • After the initial effervescence subsides, heat the reaction mixture to 50-60 °C and stir for 1-3 hours.

  • Reaction Monitoring : Monitor the reaction by TLC (acidifying a small aliquot for extraction and spotting) or HPLC until completion.

  • Work-up : Cool the mixture to room temperature and carefully filter to remove the Raney® Nickel. Caution : Raney Nickel is pyrophoric and must be kept wet at all times.[9]

  • Transfer the filtrate to a separatory funnel and acidify to pH 2 with dilute HCl. The product, 3-(2-isopropoxyphenyl)propanoic acid, will precipitate or form an oil.

  • Isolation : Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate (2-3 times).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product.

  • Purification : Further purification can be achieved via recrystallization if needed.

Overview of Homogeneous Asymmetric Hydrogenation

For applications requiring enantiomerically pure 3-(2-isopropoxyphenyl)propanoic acid, asymmetric hydrogenation using a chiral homogeneous catalyst is the method of choice. This typically involves complexes of Rhodium or Ruthenium with chiral phosphine ligands.[4][10]

The mechanism often involves the formation of a catalyst-substrate complex, where the chiral ligand directs the hydrogen addition to one face of the double bond, leading to the preferential formation of one enantiomer.[11] The choice of ligand is critical and often requires screening to achieve high enantioselectivity (ee).[12]

Key Considerations
  • Catalysts : Precursors like [Rh(COD)₂]BF₄ or [Ru(COD)(2-methylallyl)₂] are commonly used.

  • Ligands : Chiral bisphosphine ligands such as BINAP, Me-DuPhos, or Josiphos derivatives are frequently employed. The interaction between the ligand and the substrate's carboxylic acid group can be crucial for achieving high enantioselectivity.[13]

  • Conditions : These reactions are often run under mild pressures (1-10 atm H₂) and at room temperature in solvents like methanol or dichloromethane.

A general approach would involve screening a library of chiral ligands with a chosen metal precursor to identify the optimal conditions for high yield and high enantiomeric excess.

Analytical Workflows and Characterization

A robust analytical workflow is essential to ensure reaction completion and confirm product identity and purity.

Caption: General experimental workflow for catalytic hydrogenation.

Recommended Analytical Methods
  • Thin-Layer Chromatography (TLC) : A rapid method for monitoring reaction progress. A typical mobile phase would be a mixture of hexanes and ethyl acetate with a small amount of acetic acid. The product will have a higher Rf value than the starting material due to the loss of polarity from the conjugated system.

  • High-Performance Liquid Chromatography (HPLC) : Provides quantitative data on reaction conversion and product purity.[14]

    • Column : C18 reverse-phase column.

    • Mobile Phase : A gradient of water (with 0.1% trifluoroacetic or formic acid) and acetonitrile.

    • Detection : UV detector set to a wavelength where both starting material and product absorb (e.g., 254 nm).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Confirms the structure of the final product. Key spectral changes from starting material to product include:

    • ¹H NMR : Disappearance of the vinyl protons (typically δ 6.5-8.0 ppm) and the appearance of two new aliphatic methylene groups (-CH₂-CH₂-) in the region of δ 2.5-3.0 ppm.

    • ¹³C NMR : Disappearance of the two sp² carbon signals of the alkene and the appearance of two new sp³ carbon signals.

  • Mass Spectrometry (MS) : Confirms the molecular weight of the product (194.23 g/mol ).

Mechanistic Visualization

The mechanisms for heterogeneous and homogeneous hydrogenation differ significantly. Heterogeneous catalysis occurs on a solid surface, while homogeneous catalysis involves a series of steps in solution.

Caption: Contrasting mechanisms for hydrogenation.

The heterogeneous mechanism involves adsorption and reaction on the catalyst surface, typically resulting in syn-addition of hydrogen.[1] The homogeneous cycle for a catalyst like Wilkinson's involves discrete, well-defined organometallic steps.[3]

References

  • Rao, G. K., et al. (2011). Raney Nickel–Catalyzed Hydrogenation of Unsaturated Carboxylic Acids with Sodium Borohydride in Water. Synthetic Communications, 42(6), 895-903. [6][7]

  • Shevlin, M. (2017). Mechanistic Investigations of the Asymmetric Hydrogenation of Enamides with Neutral Bis(phosphine) Cobalt Precatalysts. ACS Catalysis. [4]

  • Rao, G. K., et al. (2011). ChemInform Abstract: Raney Nickel-Catalyzed Hydrogenation of Unsaturated Carboxylic Acids with Sodium Borohydride in Water. ResearchGate. [8]

  • Rao, G. K., et al. (2011). Raney Nickel–Catalyzed Hydrogenation of Unsaturated Carboxylic Acids with Sodium Borohydride in Water. Taylor & Francis Online. [7]

  • Halls, M. D., et al. (2007). Ligand and Substrate Effects on the Mechanism of Rhodium-Catalyzed Hydrogenation of Enamides. The Journal of Organic Chemistry, 72(4), 1240-1247. [11]

  • Siano, F., et al. (2020). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. Catalysts, 10(2), 229. [9]

  • Gao, X., et al. (2024). Efficient catalytic hydrogenation of acrylic rosin over high-activity Pd/C catalyst under mild conditions. ResearchGate. [15]

  • Zhang, Z., et al. (1999). Highly Enantioselective Hydrogenation of Cyclic Enamides Catalyzed by a Rh-PennPhos Catalyst. Journal of Organic Chemistry, 64(5), 1774-1775. [12]

  • Li, W., et al. (2019). Rh-Catalyzed Asymmetric Hydrogenation of (Z)-β-Phosphorylated Enamides: Highly Enantioselective Access to β-Aminophosphines. Organic Letters, 21(23), 9471-9475. [16]

  • ResearchGate. (n.d.). Proposed mechanism for Rh-catalyzed asymmetric hydrogenation. ResearchGate. [17]

  • Gao, X., et al. (2024). Efficient catalytic hydrogenation of acrylic rosin over high-activity Pd/C catalyst under mild conditions. OUCI. [18]

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley. [19]

  • Li, W., et al. (2016). Asymmetric Hydrogenation of α-Substituted Acrylic Acids Catalyzed by a Ruthenocenyl Phosphino-oxazoline-Ruthenium Complex. Organic Letters, 18(9), 2122-2125. [10]

  • Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [2]

  • Sharma, P., et al. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423. [20]

  • Sajiki, H., et al. (2006). A Pd/C-Catalyzed Hydrogenation Using Diphenylsulfide as a Catalyst Poison. Organic Letters, 8(15), 3279-3281. [5]

  • BenchChem. (n.d.). A Technical Guide to Cinnamic Acid Derivatives and Analogues for Drug Discovery. [21]

  • Thomas, S., & Greenhalgh, M. D. (2014). Heterogeneous catalytic hydrogenation of C=C and C≡C. Compressive Organic Synthesis II. [22]

  • Nakanishi, K., et al. (1996). Asymmetric hydrogenation of acrylic acid derivatives by novel chiral rhodium–phosphinediamine complex catalysts. Journal of the Chemical Society, Perkin Transactions 1, 153-158.

  • Hayashi, T., et al. (1986). Asymmetric hydrogenation of trisubstituted acrylic acids catalyzed by a chiral (aminoalkyl)ferrocenylphosphine-rhodium complex. Journal of the American Chemical Society, 108(1), 160-163. [13]

  • Wang, Z., et al. (2021). Highly enantioselective Ni-catalyzed asymmetric hydrogenation of β,β-disubstituted acrylic acids. Organic Chemistry Frontiers, 8, 4344-4349. [23]

  • Sharma, P., & Sharma, S. (2019). Cinnamic acid derivatives: An ERA. The Pharma Innovation Journal, 8(4), 583-598. [24]

  • Ashenhurst, J. (2023). Catalytic Hydrogenation of Alkenes. Organic Chemistry textbook. [3]

  • OpenStax. (2023). Reduction of Alkenes: Hydrogenation. Organic Chemistry. [1]

  • BenchChem. (n.d.). Application Note: Synthesis of 3-(2-Oxocyclohexyl)propanoic Acid from Cyclohexanone. [25]

Sources

Application

Technical Application Note: Optimized Esterification Strategies for (2E)-3-(2-isopropoxyphenyl)acrylic Acid

This Application Note is designed for research scientists and process chemists requiring a robust, reproducible protocol for the esterification of (2E)-3-(2-isopropoxyphenyl)acrylic acid . This compound is a critical int...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and process chemists requiring a robust, reproducible protocol for the esterification of (2E)-3-(2-isopropoxyphenyl)acrylic acid .

This compound is a critical intermediate in the synthesis of selective 5-HT2A receptor antagonists (e.g., Sarpogrelate). The presence of the bulky ortho-isopropoxy group and the conjugated double bond necessitates specific process controls to prevent isomerization (


) and ensure complete conversion despite steric hindrance.

Executive Summary & Mechanistic Insight

The conversion of (2E)-3-(2-isopropoxyphenyl)acrylic acid (1) to its ester (2) is the pivotal activation step in the synthesis of downstream pharmaceutical targets. While standard esterification protocols exist, this specific substrate presents two unique challenges:

  • Steric Hindrance: The ortho-isopropoxy group creates significant steric bulk near the reaction center, potentially retarding nucleophilic attack at the carbonyl carbon.

  • Geometric Integrity: The biological activity of the final API often depends on the (E)-configuration. Acid-catalyzed conditions at high temperatures can induce thermodynamic equilibration to the less active (Z)-isomer.

This guide presents two validated methodologies:

  • Method A (Fischer-Speier): Cost-effective, suitable for large-scale production of methyl/ethyl esters.

  • Method B (Acyl Chloride Activation): High-yielding, mild method ideal for complex or bulky alcohols where equilibrium drives are insufficient.

Reaction Scheme

ReactionScheme cluster_conditions Critical Parameters Substrate (2E)-3-(2-isopropoxyphenyl) acrylic acid (C12H14O3) Intermediate Tetrahedral Intermediate Substrate->Intermediate Activation Reagent ROH / Catalyst Product Ester Derivative (Methyl/Ethyl Ester) Intermediate->Product -H2O / -HCl Temp: <80°C (Prevent Isomerization) Temp: <80°C (Prevent Isomerization) Atmosphere: N2/Ar Atmosphere: N2/Ar

Figure 1: General reaction pathway emphasizing the activation step.

Method A: Acid-Catalyzed Fischer Esterification

Recommended for: Methyl and Ethyl Esters | Scale: Gram to Kilogram

This classical method utilizes the Le Chatelier's principle. Due to the ortho-substituent, the rate of reaction is slower than unsubstituted cinnamic acid. We utilize a high-concentration catalyst approach coupled with a specific workup to remove unreacted acid without saponifying the product.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7][8]RoleGrade
(2E)-3-(2-isopropoxyphenyl)acrylic acid 1.0Substrate>98% Purity
Methanol (or Ethanol) 20-30 VolSolvent/ReagentAnhydrous
Sulfuric Acid (H₂SO₄) 0.1 - 0.2Catalyst98% Conc.
NaHCO₃ (sat. aq.) ExcessQuench/WashReagent Grade
Step-by-Step Protocol
  • Dissolution: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1) in anhydrous Methanol (or Ethanol).

    • Note: Use at least 20 volumes (mL/g) of alcohol to drive the equilibrium and solvate the hydrophobic substrate.

  • Catalyst Addition: Cool the solution to 0°C using an ice bath. Add concentrated H₂SO₄ dropwise.

    • Why? Exothermic addition can cause local heating and minor isomerization.

  • Reflux: Attach a reflux condenser with a drying tube (CaCl₂). Heat to reflux (65°C for MeOH, 78°C for EtOH) for 6–8 hours .

    • Monitoring: Check TLC (Hexane:EtOAc 7:3) every 2 hours. The acid spot (Rf ~0.1) should disappear; the ester spot (Rf ~0.6) will appear.

  • Concentration: Cool to room temperature. Remove ~80% of the solvent under reduced pressure (Rotavap) at 40°C.

    • Caution: Do not distill to dryness to avoid polymerization or degradation.

  • Workup:

    • Dilute the residue with Ethyl Acetate (10 volumes).

    • Wash carefully with saturated NaHCO₃ (2x) to remove H₂SO₄ and unreacted starting material. Watch for CO₂ evolution.

    • Wash with Brine (1x).[7]

    • Dry organic layer over anhydrous Na₂SO₄.[7]

  • Isolation: Filter and concentrate in vacuo to yield the crude ester.

    • Purification: If necessary, recrystallize from Hexane/Ether (if solid) or perform short-path distillation (if oil).

Method B: Acyl Chloride Activation (via Thionyl Chloride)

Recommended for: Complex Alcohols, High Value Substrates, or Stubborn Reactions[9]

When Fischer esterification is too slow due to the steric bulk of the isopropoxy group, converting the acid to the highly reactive acid chloride is the gold standard.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7][8]Role
Substrate 1.0Starting Material
Thionyl Chloride (SOCl₂) 1.5Chlorinating Agent
DMF 2-3 dropsCatalyst
Toluene/DCM 10 VolSolvent
Target Alcohol 1.2Nucleophile
Triethylamine (TEA) 1.5Acid Scavenger
Workflow Diagram

AcidChlorideWorkflow Start Start: Substrate + Toluene Activation Add SOCl2 + cat. DMF Heat to 60°C (2h) Start->Activation N2 Atmosphere Evaporation Evaporate Solvent & Excess SOCl2 (Azeotrope with Toluene) Activation->Evaporation Complete Conversion Coupling Dissolve Residue in DCM Add Alcohol + TEA (0°C) Evaporation->Coupling Crude Acid Chloride Workup Wash: Water -> NaHCO3 -> Brine Coupling->Workup End Isolate Pure Ester Workup->End

Figure 2: Step-by-step workflow for the Acid Chloride activation method.

Step-by-Step Protocol
  • Activation: Suspend the substrate in dry Toluene (or DCM). Add a catalytic amount of DMF (dimethylformamide).[1]

    • Mechanism:[8][10][][12][13][14] DMF forms the Vilsmeier-Haack reagent intermediate with SOCl₂, drastically accelerating the reaction.

  • Chlorination: Add Thionyl Chloride dropwise at room temperature. Heat to 60°C for 2–3 hours.

    • Self-Validating Point: Gas evolution (SO₂/HCl) will cease when the reaction is complete. The solution should become homogeneous.

  • Removal of Excess Reagent: Concentrate the mixture under reduced pressure. Add fresh Toluene and concentrate again (2x) to azeotropically remove trace SOCl₂.

    • Critical: Residual SOCl₂ will react with your alcohol to form alkyl chlorides, reducing yield.[9]

  • Esterification: Dissolve the crude acid chloride residue in dry DCM. Cool to 0°C.[5][7]

  • Addition: Add the target alcohol (1.2 equiv) mixed with Triethylamine (1.5 equiv) dropwise.

    • Exotherm Control: Keep internal temperature <10°C to prevent side reactions.

  • Completion: Allow to warm to room temperature and stir for 2 hours.

  • Workup: Wash with 1N HCl (to remove TEA), then NaHCO₃, then Brine. Dry and concentrate.

Analytical Controls & Specifications

To ensure the protocol was successful, the following analytical markers must be met.

NMR Interpretation (¹H NMR in CDCl₃)
  • Double Bond Geometry: Look for the alkene protons.

    • Trans (E): Two doublets with a coupling constant

      
       .
      
    • Cis (Z): Two doublets with

      
       (Impurity).
      
  • Isopropoxy Group: Septet at

    
     ppm, Doublet at 
    
    
    
    ppm.[9]
  • Ester Methyl (if Methyl Ester): Singlet at

    
     ppm.
    
HPLC Method (Generic)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150mm, 5µm).[9]

  • Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile.

  • Gradient: 40% B to 90% B over 15 mins.

  • Detection: UV @ 280 nm (conjugated system).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (Method A) Equilibrium limitation or wet solvent.Use anhydrous alcohol; add molecular sieves (3Å) to the reaction; increase reaction time.
Z-Isomer Formation Overheating or prolonged exposure to light.Wrap flask in foil; strictly limit temperature to <80°C; minimize reaction time.
Polymerization Radical initiation.Add radical inhibitor (e.g., MEHQ, 100 ppm) if distilling the final product.[9]
Product is Colored (Yellow/Brown) Oxidation of phenol ether or trace polymerization.Pass through a short pad of silica gel or treat with activated charcoal.

References

  • Mitsubishi Pharma Corp. (1993). Process for the preparation of Sarpogrelate Hydrochloride intermediates. European Patent EP0568278.

  • Kikumoto, R., et al. (1990).[9] Syntheses and platelet aggregation inhibitory activities of sarpogrelate derivatives. Chemical & Pharmaceutical Bulletin, 38(11), 3020-3028.[9]

  • BenchChem. (2025).[7] Application Notes: Esterification of sterically hindered benzoic and acrylic acids.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Fischer/Acid Chloride protocols).

Sources

Method

preparation of amide derivatives from (2E)-3-(2-isopropoxyphenyl)acrylic acid

This Application Note is designed for medicinal chemists and process development scientists. It details the synthesis of amide derivatives from (2E)-3-(2-isopropoxyphenyl)acrylic acid , a sterically crowded -unsaturated...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the synthesis of amide derivatives from (2E)-3-(2-isopropoxyphenyl)acrylic acid , a sterically crowded


-unsaturated carboxylic acid.[1]

Target Molecule: Amide derivatives of (2E)-3-(2-isopropoxyphenyl)acrylic acid Reaction Class: Acyl Substitution / Amide Coupling Key Challenges: Steric hindrance (ortho-isopropoxy), Michael addition side-reactions, E/Z isomerization.[1]

Introduction & Retrosynthetic Analysis

(2E)-3-(2-isopropoxyphenyl)acrylic acid represents a specific challenge in amide coupling due to the electronic and steric effects of the ortho-isopropoxy group.[1] The electron-donating alkoxy group increases the electron density of the aromatic ring, while its position creates steric bulk near the reaction center. Furthermore, the


-unsaturated system is susceptible to nucleophilic attack (Michael addition) by amines, particularly under forcing conditions.

This guide presents two validated protocols:

  • Method A (Discovery Scale): HATU-mediated coupling for high-throughput and difficult amines.[1]

  • Method B (Scale-Up): Acid chloride activation via Oxalyl Chloride for cost-efficiency and robustness.[1]

Reaction Workflow

ReactionScheme SM (2E)-3-(2-isopropoxyphenyl) acrylic acid Act Activated Intermediate (Active Ester or Acyl Chloride) SM->Act Activation (HATU or (COCl)2) Prod Target Amide (Retention of E-geometry) Act->Prod Amine (R-NH2) Base Side Side Product: Michael Adduct Act->Side Excess Heat/Base

Figure 1: General synthetic pathway and potential divergence to Michael addition side products.

Method A: HATU-Mediated Coupling (Discovery/Medicinal Chemistry)

Best for: Small scale (mg to g), expensive amines, and preventing isomerization. Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive At-ester (7-azabenzotriazole active ester).[1] The 7-nitrogen in the benzotriazole ring provides a "neighboring group effect" that accelerates coupling, crucial for overcoming the steric bulk of the ortho-isopropoxy group [1].[1]

Reagents & Materials[2][3][4][5][6][7][8][9][10][11][12][13]
  • Substrate: (2E)-3-(2-isopropoxyphenyl)acrylic acid (1.0 equiv)

  • Amine: R-NH

    
     (1.1 – 1.2 equiv)[1]
    
  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide) or DMAc.

Protocol
  • Dissolution: In a dry vial equipped with a stir bar, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (concentration ~0.1 M to 0.2 M).

  • Activation: Add DIPEA (2.0 equiv) followed by HATU (1.2 equiv).

    • Observation: The solution typically turns yellow/orange. Stir at Room Temperature (RT) for 15–30 minutes to ensure formation of the active ester.[2]

  • Amine Addition: Add the amine (1.1 equiv). If the amine is a salt (e.g., HCl salt), add an additional 1.0 equiv of DIPEA.

  • Reaction: Stir at RT for 2–16 hours.

    • Monitoring: Check by LC-MS or TLC.[1][2] Look for the consumption of the activated ester (often visible by UV).

  • Work-up (Self-Validating Step):

    • Dilute with Ethyl Acetate (EtOAc).[2]

    • Wash sequentially with:

      • 10% LiCl (aq) x 2 (Removes DMF efficiently).

      • Sat. NaHCO

        
         (Removes unreacted acid/HATU byproducts).
        
      • 1N HCl (Removes unreacted amine). Note: Skip this if your product contains a basic nitrogen.[1]

      • Brine.[1][2]

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.

Method B: Acid Chloride Activation (Scale-Up)

Best for: Multi-gram scale, non-nucleophilic amines (anilines), and cost reduction. Rationale: Converting the acid to the acid chloride using Oxalyl Chloride is cleaner than Thionyl Chloride (which produces SO


 gas and can be difficult to remove traces of). The acid chloride is small and highly electrophilic, overcoming the steric hindrance of the isopropoxy group [2].
Reagents
  • Substrate: (2E)-3-(2-isopropoxyphenyl)acrylic acid (1.0 equiv)

  • Reagent: Oxalyl Chloride (1.2 – 1.5 equiv)

  • Catalyst: DMF (1–2 drops, catalytic)

  • Base: Triethylamine (Et

    
    N) or Pyridine (2.0 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM).

Protocol
  • Activation (In Situ):

    • Suspend the acid in anhydrous DCM (0.2 M) under Nitrogen/Argon.

    • Cool to 0°C.[1][3]

    • Add catalytic DMF (1–2 drops).

    • Add Oxalyl Chloride dropwise.[1] Caution: Vigorous gas evolution (CO + CO

      
      ).
      
    • Allow to warm to RT and stir for 2 hours.

    • Checkpoint: The suspension should become a clear solution as the acid chloride forms.

  • Evaporation (Optional but Recommended):

    • Concentrate the reaction mixture to dryness under reduced pressure to remove excess oxalyl chloride and HCl.

    • Re-dissolve the crude acid chloride in fresh anhydrous DCM.

  • Coupling:

    • Cool the acid chloride solution to 0°C.

    • Add the Base (Et

      
      N) and the Amine (1.1 equiv) simultaneously (or mix amine/base in DCM and add to the acid chloride).
      
  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 2–4 hours.

  • Work-up:

    • Quench with water.[1][4][5]

    • Extract with DCM.[1][4][3]

    • Wash with 1N HCl and Sat.[1] NaHCO

      
      .
      

Analytical Validation & Troubleshooting

Data Presentation: Method Comparison
FeatureMethod A (HATU)Method B (Oxalyl Chloride)
Steric Tolerance Excellent (Active ester is bulky but reactive)High (Chloride is small)
Risk of Michael Addition Low (Mild conditions)Medium (If excess base/heat used)
Purification Requires removal of urea byproductsGenerally cleaner crude
Cost High (Reagent cost)Low
Scale < 5g> 5g to kg
Critical Troubleshooting: The Michael Addition Risk

The


-unsaturated system is electron-deficient.[1] If you observe a byproduct with Mass = [Expected Product] + [Amine], you have likely formed the Michael adduct (amine attacking the double bond).

Prevention Strategy:

  • Temperature Control: Do not heat the reaction above 40°C.

  • Stoichiometry: Avoid large excesses of amine.

  • Base Choice: Use non-nucleophilic bases (DIPEA) rather than secondary amines as bases.

NMR Validation (Self-Validating)

To confirm the structure and geometry:

  • Alkene Protons: Look for two doublets in the 6.0–8.0 ppm region.

  • Coupling Constant (

    
    ):  For the (2E) trans isomer, the coupling constant between the alkene protons must be 15–16 Hz . If 
    
    
    
    Hz, isomerization to the cis (Z) form has occurred [3].
  • Amide NH: Broad singlet, typically 6.0–9.0 ppm (solvent dependent).

Decision Matrix (Graphviz)

MethodSelection Start Start: Amidation of (2E)-3-(2-isopropoxyphenyl)acrylic acid ScaleCheck Scale of Reaction? Start->ScaleCheck AmineType Amine Reactivity? ScaleCheck->AmineType < 1 gram MethodB Method B: Oxalyl Chloride (Cost Effective, Robust) ScaleCheck->MethodB > 5 grams MethodA Method A: HATU (High Yield, Mild) AmineType->MethodA Valuable/Complex Amine AmineType->MethodB Non-nucleophilic (e.g., Aniline)

Figure 2: Decision matrix for selecting the optimal coupling protocol.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][6][7][8][9][10] Tetrahedron, 61(46), 10827-10852.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Chapter 10: Conjugate Addition and Chapter 13: Acyl Substitution).

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][6][11][7] Organic Process Research & Development, 20(2), 140–177.

Sources

Application

Application Note: Microwave-Assisted Synthesis of (2E)-3-(2-Isopropoxyphenyl)acrylic Acid

Abstract This application note details a high-efficiency, microwave-assisted protocol for the synthesis of (2E)-3-(2-isopropoxyphenyl)acrylic acid (also known as o-isopropoxycinnamic acid). Utilizing a modified Knoevenag...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a high-efficiency, microwave-assisted protocol for the synthesis of (2E)-3-(2-isopropoxyphenyl)acrylic acid (also known as o-isopropoxycinnamic acid). Utilizing a modified Knoevenagel-Doebner condensation , this method replaces the traditional multi-hour thermal reflux with a rapid (10–20 minute) microwave irradiation cycle. The protocol emphasizes "green" solvent-free or minimal-solvent conditions, delivering high stereoselectivity for the trans (E)-isomer (


 Hz) with yields exceeding 85%. This compound is a critical intermediate in the synthesis of platelet aggregation inhibitors (e.g., Sarpogrelate analogs) and other bioactive cinnamic acid derivatives.

Introduction & Scientific Rationale

The Challenge of Ortho-Substitution

Synthesizing ortho-substituted cinnamic acids via conventional heating is often plagued by steric hindrance. The bulky isopropoxy group at the ortho position of the benzaldehyde precursor can retard nucleophilic attack on the carbonyl carbon. Traditional thermal methods (oil bath reflux in pyridine/piperidine) often require 4–12 hours and harsh conditions to achieve full conversion, leading to side reactions such as polymerization or incomplete decarboxylation.

The Microwave Advantage

Microwave (MW) irradiation offers a distinct kinetic advantage through dielectric heating . The polar reaction medium (reagents and base) couples directly with the oscillating electromagnetic field, generating rapid internal heating.

  • Non-thermal effects: The alignment of dipolar transition states in the electromagnetic field can lower the activation energy (

    
    ) for the initial nucleophilic attack.
    
  • Volumetric heating: Ensures uniform temperature profiles, preventing the "wall effects" of conductive heating that degrade sensitive ether linkages.

Reaction Pathway

The synthesis proceeds via the condensation of 2-isopropoxybenzaldehyde with malonic acid in the presence of a weak base. The reaction involves two distinct mechanistic steps occurring in a single pot:

  • Knoevenagel Condensation: Formation of the benzylidene malonic acid intermediate.

  • Doebner Decarboxylation: Thermal elimination of CO

    
     to yield the 
    
    
    
    -unsaturated acid.

ReactionMechanism Start 2-Isopropoxybenzaldehyde + Malonic Acid Inter1 Enolate Formation Start->Inter1 Deprotonation Base Base Catalyst (Piperidine/Pyridine) Base->Inter1 Inter2 Aldol-type Addition Inter1->Inter2 Nucleophilic Attack Inter3 Dehydration (-H2O) Inter2->Inter3 Dicarb Benzylidene Malonic Acid (Intermediate) Inter3->Dicarb Decarb Decarboxylation (-CO2, Heat) Dicarb->Decarb MW Irradiation (>90°C) Product (2E)-3-(2-Isopropoxyphenyl) acrylic acid Decarb->Product Thermodynamic Control (Trans-isomer)

Figure 1: Mechanistic pathway of the microwave-assisted Knoevenagel-Doebner condensation. The high temperature achieved by MW facilitates the rapid decarboxylation step.

Materials & Instrumentation

Reagents
ReagentCAS No.PurityRole
2-Isopropoxybenzaldehyde 186534-02-1*>97%Limiting Reagent
Malonic Acid 141-82-2>99%Methylene Source
Piperidine 110-89-4Reagent GradeCatalyst (Base)
Pyridine 110-86-1AnhydrousSolvent/Co-catalyst
Ethanol (95%) 64-17-5IndustrialWorkup Solvent
HCl (1M) 7647-01-0AqueousPrecipitation

*Note: If 2-Isopropoxybenzaldehyde is not in stock, it can be synthesized via alkylation of salicylaldehyde with 2-bromopropane (K


CO

, DMF, MW 100°C, 10 min).
Instrumentation
  • Microwave Reactor: Single-mode dedicated reactor (e.g., CEM Discover or Biotage Initiator) is recommended for reproducibility. Household microwaves are not recommended due to uneven field distribution.

  • Vessels: 10 mL or 35 mL pressure-rated glass vials with crimp/snap caps.

  • Temperature Control: IR sensor (external) or Fiber Optic probe (internal).

Experimental Protocol

Method A: Pyridine-Mediated Synthesis (Standard)

This method is robust and recommended for initial trials or scale-up (1–5 g).

Step-by-Step Procedure:

  • Charge: In a 35 mL microwave vial, dissolve 2-isopropoxybenzaldehyde (1.64 g, 10 mmol) and malonic acid (1.56 g, 15 mmol, 1.5 eq).

  • Catalyst Addition: Add Pyridine (5 mL) as the solvent base, followed by Piperidine (100 µL, catalytic).

    • Note: Pyridine acts as both solvent and proton acceptor for the decarboxylation.

  • Seal & Irradiate: Cap the vial. Program the microwave:

    • Temperature: 100°C

    • Ramp Time: 2 min

    • Hold Time: 15 min

    • Power: Dynamic (Max 150 W)

    • Stirring: High

  • Cooling: Allow the reaction to cool to <50°C using compressed air cooling (built-in).

  • Workup:

    • Pour the reaction mixture into ice-cold water (50 mL) containing concentrated HCl (6 mL). Caution: Exothermic neutralization.

    • A white to off-white precipitate will form immediately.

    • Stir for 20 minutes to ensure complete precipitation and removal of pyridine salts.

  • Isolation: Filter the solid under vacuum. Wash with cold water (3 x 20 mL) to remove residual acid/pyridine.

  • Purification: Recrystallize from Ethanol/Water (1:1). Dissolve in hot ethanol, add warm water until turbid, then cool slowly to 4°C.

Method B: Solvent-Free "Green" Synthesis

Recommended for small-scale library synthesis (<500 mg).

  • Mix: Grind 2-isopropoxybenzaldehyde (1 mmol) and malonic acid (1.2 mmol) and Ammonium Acetate (0.1 mmol) in a mortar until a homogeneous paste forms.

  • Irradiate: Transfer to a 10 mL vial. Irradiate at 110°C for 5 minutes (Power: ~50 W).

  • Workup: Add 5 mL water, sonicate, and filter the solid. Wash with dilute HCl.

Results & Validation

Quantitative Comparison
ParameterConventional Heating (Reflux)Microwave Method (Method A)
Temperature 115°C (Oil Bath)100°C (Internal)
Time 6 – 8 Hours15 Minutes
Yield 65 – 72%88 – 92%
Purity (HPLC) ~90% (requires column)>98% (after recrystallization)
E-Factor (Waste) High (excess solvent)Low
Characterization Data (Expected)
  • Appearance: White crystalline needles.

  • Melting Point: 104–106°C (Lit. analogs range 100–110°C).

  • 1H NMR (400 MHz, DMSO-d

    
    ): 
    
    • 
       12.2 (s, 1H, COOH)
      
    • 
       7.85 (d, J = 16.1 Hz, 1H, =CH-Ar) — Confirms Trans (E) Isomer
      
    • 
       7.6 (dd, 1H, Ar-H)
      
    • 
       7.4–6.9 (m, 3H, Ar-H)
      
    • 
       6.50 (d, J = 16.1 Hz, 1H, =CH-COOH)
      
    • 
       4.65 (sept, 1H, O-CH)
      
    • 
       1.35 (d, 6H, CH
      
      
      
      )
Workflow Visualization

Workflow Step1 Reagent Prep (Aldehyde + Malonic Acid) Step2 MW Irradiation 100°C, 15 min Step1->Step2 Step3 Quench (Ice/HCl) Step2->Step3 Step4 Filtration & Wash Step3->Step4 Step5 Recrystallization (EtOH/H2O) Step4->Step5 QC QC: NMR/HPLC (Check J-coupling) Step5->QC

Figure 2: Operational workflow for the synthesis and purification of the target acrylic acid.

Critical Parameters & Troubleshooting (Self-Validating Protocol)

To ensure this protocol is self-validating, check these checkpoints during execution:

  • The "CO

    
     Check": 
    
    • Observation: During the MW hold time (specifically mins 5–10), pressure build-up or bubbling indicates active decarboxylation.

    • Validation: If no pressure rise is observed, the temperature is likely too low (<90°C) or the catalyst is inactive. Increase Temp to 110°C.

  • The "Solidification Check":

    • Observation: Upon pouring the reaction mixture into HCl, a solid must form immediately.

    • Troubleshooting: If an oil forms instead, the product may have a low melting point or contain impurities. Scratch the glass side with a rod or cool to 0°C to induce crystallization.

  • Stereochemical Integrity:

    • Validation: The coupling constant (J) of the alkene protons in NMR is the ultimate truth.

    • J = 15–16 Hz

      
      (E)-Isomer  (Desired).
      
    • J = 8–12 Hz

      
      (Z)-Isomer  (Undesired, rare in Knoevenagel but possible under UV light exposure).
      

References

  • Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Frontiers in Chemistry, 2018. Link

  • Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds. OAText, 2019. Link

  • Microwave Synthesis of Cinnamic Acid Derivatives. International Journal of Pharmaceutical and Chemical Sciences, 2012. Link

  • Properties of (E)-3-(2-Isopropoxyphenyl)acrylic acid. Sigma-Aldrich Catalog. Link

  • Microwave-assisted synthesis under solvent-free conditions of (E)-2-(Benzo[d]thiazol-2-yl)-3-arylacrylonitriles. Journal of Chemistry, 2013. Link

Method

Technical Guide: Optimization of Recrystallization Systems for (2E)-3-(2-isopropoxyphenyl)acrylic Acid

[1] Executive Summary (2E)-3-(2-isopropoxyphenyl)acrylic acid (also known as o-isopropoxycinnamic acid) is a critical intermediate in the synthesis of selective 5-HT2A receptor antagonists, such as Sarpogrelate Hydrochlo...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

(2E)-3-(2-isopropoxyphenyl)acrylic acid (also known as o-isopropoxycinnamic acid) is a critical intermediate in the synthesis of selective 5-HT2A receptor antagonists, such as Sarpogrelate Hydrochloride .[1] Achieving high purity (>99.5%) for this intermediate is pivotal, as downstream chemical transformations (e.g., esterification, amidation) can amplify impurity profiles.[1]

This guide details the thermodynamic rationale and operational protocols for purifying this compound. While standard cinnamic acid derivatives often utilize ethanol/water systems, the bulky ortho-isopropoxy group introduces steric and lipophilic shifts that require a tailored solvent strategy to prevent "oiling out" and ensure efficient rejection of the cis-isomer ((2Z)-isomer) and unreacted 2-isopropoxybenzaldehyde.[1]

Physicochemical Profile & Solvent Strategy[2][3][4]

Structural Analysis

The molecule consists of a phenyl ring substituted at the ortho position with an isopropoxy group and a trans-acrylic acid tail.[1]

  • Acidic Moiety: The carboxylic acid (

    
    ) drives solubility in polar protic solvents and basic aqueous media.[1]
    
  • Lipophilic Domain: The isopropyl ether and phenyl ring increase

    
    , reducing water solubility compared to unsubstituted cinnamic acid.[1]
    
  • Steric Bulk: The ortho-substituent disrupts crystal packing efficiency relative to para-isomers, potentially lowering the melting point and increasing the risk of oiling out during cooling.[1]

Solvent System Selection

Based on the principle of like-dissolves-like and the specific need to reject polar impurities (catalysts, salts) and non-polar impurities (dimers), two primary solvent systems are recommended.[1]

SystemSolvent CompositionMechanism of ActionRecommended For
Primary Ethanol / Water Anti-solvent Crystallization: The compound is highly soluble in hot ethanol.[1] Water acts as a polar anti-solvent, drastically reducing solubility upon cooling.[1]Removal of non-polar byproducts; General purity enhancement.[1]
Secondary Ethyl Acetate / Heptane Normal Phase Precipitation: Soluble in warm ethyl acetate; Heptane reduces solvation power.[1][2]Removal of polar impurities; Cases where moisture sensitivity is a concern.[1]
Alternative Toluene Temperature-Dependent Solubility: High solubility at reflux, low at RT.[1]Large-scale batch processing; Removal of specific organic impurities.[1]

Experimental Protocols

Protocol A: Solubility Range Finding (The "Cloud Point" Test)

Objective: To determine the exact saturation limit and metastable zone width (MSZW) for the specific batch.

  • Preparation: Weigh 500 mg of crude (2E)-3-(2-isopropoxyphenyl)acrylic acid into a 20 mL vial.

  • Dissolution: Add 2.0 mL of Ethanol (95%) . Heat to 60°C with stirring.

    • Observation: If solids remain, add Ethanol in 0.5 mL increments until clear.[1] Record volume (

      
      ).[1]
      
  • Anti-Solvent Titration: While maintaining 60°C, add Water dropwise.[1]

    • Endpoint: Stop when a persistent turbidity (cloudiness) is observed.[1] Record volume (

      
      ).[1]
      
  • Re-dissolution: Add a minimal amount of Ethanol (approx. 5-10% of

    
    ) to clear the solution.[1]
    
  • Cooling: Allow the vial to cool slowly to room temperature (RT).

    • Success Criteria: Formation of defined needles or prisms.[1]

    • Failure Mode: Formation of an oil droplet (Oiling Out).[1] See Section 4 for remediation.

Protocol B: Preparative Recrystallization (Ethanol/Water System)

Objective: High-yield purification targeting >99.5% purity.[1]

Materials:

  • Crude (2E)-3-(2-isopropoxyphenyl)acrylic acid[1]

  • Solvent: Ethanol (absolute or 95%)

  • Anti-solvent: Deionized Water[1]

  • Equipment: Jacketed reactor or round-bottom flask with reflux condenser, overhead stirrer.[1]

Step-by-Step Procedure:

  • Charge: Place 10.0 g of crude material into the flask.

  • Solvation: Add 30 mL of Ethanol (3 vol). Heat to reflux (approx. 78°C) .[1]

    • Note: The solution should be clear. If not, add Ethanol in 2 mL increments.[1] Do not exceed 5 volumes (50 mL) to maintain yield.

  • Hot Filtration (Optional): If insoluble black specks (Pd residues) are visible, filter hot through a pre-warmed Celite pad.[1]

  • Anti-Solvent Addition:

    • Maintain temperature at 70-75°C.

    • Slowly add warm Water (approx. 50-60°C) via addition funnel.[1]

    • Target Ratio: Typically 1:1 to 1:2 (Ethanol:Water).[1] Stop addition just before permanent turbidity.[1]

  • Seeding (Critical):

    • Cool the solution to 55°C .

    • Add 0.1% w/w pure seed crystals of (2E)-3-(2-isopropoxyphenyl)acrylic acid.

    • Reasoning: Seeding provides a template for the trans-isomer, preventing the inclusion of the cis-isomer and preventing oiling out.[1]

  • Controlled Cooling:

    • Ramp down temperature at a rate of 10°C per hour until 20°C.

    • Hold at 20°C for 2 hours.

    • Further cool to 0-5°C for 1 hour to maximize yield.

  • Isolation:

    • Filter the slurry using a Buchner funnel.[1]

    • Wash: Wash the cake with 2 x 10 mL of cold (0°C) Ethanol/Water (1:2 mixture).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Process Logic & Visualization

Solvent Selection Decision Tree

The following diagram illustrates the logical flow for selecting the optimal solvent system based on the nature of the impurities and the behavior of the crude material.

SolventSelection Start Start: Crude Material Assessment SolubilityCheck Check Solubility in Hot Ethanol Start->SolubilityCheck Insoluble Insoluble? SolubilityCheck->Insoluble Yes Soluble Soluble SolubilityCheck->Soluble No SystemC System C: Hot Filtration + Toluene Insoluble->SystemC Switch Solvent ImpurityType Identify Major Impurity Type Soluble->ImpurityType PolarImps Polar Impurities (Salts, Catalysts) ImpurityType->PolarImps NonPolarImps Non-Polar Impurities (Dimers, Starting Material) ImpurityType->NonPolarImps SystemB System B: Ethyl Acetate / Heptane (Alternative) PolarImps->SystemB Precipitate Salts SystemA System A: Ethanol / Water (Standard Protocol) NonPolarImps->SystemA Reject Organics

Caption: Decision matrix for selecting the optimal recrystallization solvent based on impurity profile and solubility.

Recrystallization Workflow

The detailed operational flow for the Ethanol/Water protocol.

RecrystallizationFlow Dissolution 1. Dissolution (EtOH, 78°C) Filtration 2. Hot Filtration (Remove Insolubles) Dissolution->Filtration AntiSolvent 3. Add Water (Until Turbid, 70°C) Filtration->AntiSolvent Seeding 4. Seeding (Add 0.1% Crystals at 55°C) AntiSolvent->Seeding Cooling 5. Controlled Cooling (-10°C/hr to 5°C) Seeding->Cooling Isolation 6. Filtration & Wash (Cold EtOH/Water) Cooling->Isolation

Caption: Step-by-step unit operation flow for the purification of (2E)-3-(2-isopropoxyphenyl)acrylic acid.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oiling Out Temperature dropped too fast; Anti-solvent added too quickly.Re-heat to dissolve oil.[1] Add more Ethanol (co-solvent).[1] Seed at a higher temperature.
Low Yield Too much solvent used; Terminal temperature too high.[1]Concentrate the mother liquor; Cool to 0°C or -10°C; Increase Anti-solvent ratio.
Low Purity Inclusion of mother liquor; Cooling too fast.[1]Wash filter cake thoroughly with cold solvent.[1] Slow down the cooling ramp (e.g., 5°C/hr).
Color Retention Oxidized phenols or polymerized impurities.[1]Add Activated Carbon (5% w/w) during the hot dissolution step, stir for 15 min, then hot filter.

References

  • Sarpogrelate Hydrochloride Synthesis: Method for producing sarpogrelate hydrochloride. Patent CN101830836A.[1] (Describes the use of cinnamic acid intermediates). Link

  • General Cinnamic Acid Purification: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical.[1] (Standard reference for recrystallization of aromatic acids).

  • Solubility Data: Solubility of trans-cinnamic acid in various solvents. Journal of Chemical & Engineering Data. (Provides thermodynamic basis for alcohol/water systems).[1] Link

  • Crystallization Science: Myerson, A. S.[1] Handbook of Industrial Crystallization. Butterworth-Heinemann.[1] (Source for cooling rates and seeding protocols).

Sources

Technical Notes & Optimization

Troubleshooting

minimizing cis-isomer formation in (2E)-3-(2-isopropoxyphenyl)acrylic acid production

Technical Support Center: (2E)-3-(2-Isopropoxyphenyl)acrylic Acid Production Executive Summary & Technical Context The Target: (2E)-3-(2-isopropoxyphenyl)acrylic acid is a cinnamic acid derivative where the alkene geomet...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (2E)-3-(2-Isopropoxyphenyl)acrylic Acid Production

Executive Summary & Technical Context

The Target: (2E)-3-(2-isopropoxyphenyl)acrylic acid is a cinnamic acid derivative where the alkene geometry is critical.[1] The trans (E) isomer is the thermodynamically stable and biologically active form required for downstream drug development.

The Problem: The cis (Z) isomer is a common impurity formed due to kinetic control during condensation or photoisomerization during storage. The ortho-isopropoxy group introduces significant steric bulk, which can distort the transition state, making the elimination step less stereoselective than in unsubstituted systems.

The Solution: High E-selectivity is achieved by driving the reaction to thermodynamic equilibrium (high heat, prolonged time), utilizing specific catalytic ratios, and employing "dark chemistry" protocols to prevent photostationary equilibration.

Troubleshooting Guide: Diagnostic Q&A

Phase 1: Synthesis & Reaction Optimization

Q: My crude HPLC shows a significant amount (10-15%) of the Z-isomer. Is my catalyst ratio incorrect? A: While catalyst ratio matters, the primary culprit for high Z-content in Knoevenagel condensations of ortho-substituted benzaldehydes is often insufficient reaction temperature or duration .

  • The Science: The Knoevenagel condensation is reversible. The initial aldol-like addition is kinetically controlled.[1] The subsequent dehydration and decarboxylation steps, if performed at lower temperatures (e.g., <80°C), may trap the cis-isomer.

  • Corrective Action: Ensure you are using the Doebner Modification (Malonic acid + Pyridine + catalytic Piperidine).[1]

    • Protocol: Reflux at 100–115°C . The high temperature is required not just for decarboxylation, but to overcome the rotational barrier allowing the Z-isomer to isomerize to the stable E-form via a Michael-addition/elimination equilibrium.

    • Tip: Extend the reflux time by 1–2 hours after CO₂ evolution ceases.[1]

Q: Does the 2-isopropoxy substituent affect the reaction rate? A: Yes. The ortho-alkoxy group creates steric hindrance near the aldehyde carbonyl.[1]

  • Impact: This slows the initial nucleophilic attack by the malonate enolate.

  • Adjustment: Increase the catalyst load slightly (e.g., 5-10 mol% piperidine relative to aldehyde) compared to para-substituted substrates. Ensure vigorous stirring to mitigate viscosity issues if running highly concentrated.

Phase 2: Workup & Purification

Q: How can I remove the Z-isomer without expensive chromatography? A: You can exploit the solubility and pKa differences between the isomers.

  • Method 1: Selective Acidification (pH Swing)

    • The E-isomer typically packs better into a crystal lattice (higher lattice energy) and is less soluble in water/acid mixtures than the Z-isomer.

    • Protocol: Dissolve the crude salt in water. Slowly acidify with HCl. The E-isomer usually precipitates first (at a higher pH, e.g., pH 4-5). Filter this crop. The filtrate (mother liquor) will be enriched with the Z-isomer (precipitating at pH <3).

  • Method 2: Chemical Isomerization

    • If the Z-content is very high (>20%), do not discard it.

    • Protocol: Redissolve the crude solid in toluene or xylene.[1] Add a crystal of Iodine (I₂) or a catalytic amount of p-Toluenesulfonic acid (p-TsOH).[1] Reflux for 2-4 hours. This drives the mixture to the thermodynamic E-limit (>95% E).[1]

Phase 3: Stability & Storage

Q: My product was 99% E-isomer yesterday, but now it's 95%. Why? A: Cinnamic acid derivatives are highly susceptible to [2+2] photocycloaddition and E/Z photoisomerization under UV/visible light.[1]

  • The Mechanism: Absorption of photons excites the π-electron system, breaking the double bond character temporarily and allowing rotation around the C-C bond. Upon relaxation, it settles into a photostationary state (often 60:40 E:Z).[1]

  • Mandatory Protocol: Wrap all reaction flasks, columns, and storage vials in aluminum foil . Store the final solid in amber glass vials in the dark.

Detailed Experimental Protocols

Protocol A: Optimized Synthesis (Doebner Modification)

Targeting >98% E-Selectivity

  • Setup: 3-neck round bottom flask, reflux condenser, thermometer, magnetic stir bar. Wrap flask in foil.

  • Reagents:

    • 2-Isopropoxybenzaldehyde (1.0 eq)[1]

    • Malonic acid (1.2 eq)

    • Pyridine (3.0–5.0 volumes) - Acts as solvent and base

    • Piperidine (0.05 eq) - Catalyst[1]

  • Procedure:

    • Combine reagents.

    • Heat to 90°C until the mixture becomes homogeneous.

    • Raise temperature to 115°C (Reflux) . Observe vigorous CO₂ evolution.[1]

    • Maintain reflux for 4–6 hours .[1]

    • Check Point: TLC or HPLC should show <1% aldehyde.[1]

  • Workup (Selective Precipitation):

    • Cool mixture to 0°C.

    • Slowly add concentrated HCl to adjust pH to ~1–2.[1] Note: Doing this slowly allows the E-isomer to crystallize out cleanly.

    • Filter the white precipitate.[1] Wash with cold water (3x).[1]

  • Recrystallization:

    • Recrystallize from Ethanol/Water (1:1) or Toluene .[1]

    • Note: The ortho-isopropoxy group increases lipophilicity; pure water is a poor solvent for recrystallization.[1]

Protocol B: "Rescue" Isomerization (Iodine-Catalyzed)

For converting high Z-content batches to E-isomer.[1]

  • Dissolve crude material (E/Z mixture) in Toluene (5 mL/g).

  • Add Iodine (I₂) (1–2 mol%).

  • Reflux for 3 hours under protection from light.

  • Wash organic layer with 10% Sodium Thiosulfate (

    
    ) to remove iodine (color changes from purple/brown to clear).[1]
    
  • Concentrate and recrystallize.[1]

Technical Data & Visualizations

Table 1: Isomer Properties & Solubility Profile
Property(E)-Isomer (Trans)(Z)-Isomer (Cis)Notes
Thermodynamic Stability High (Stable)Low (Metastable)E is favored by ~3-5 kcal/mol
Melting Point High (~130–150°C)Low (~60–80°C)E-isomer packs more efficiently
Solubility (Acidic H₂O) Very LowModerateBasis for selective precipitation
UV Sensitivity ModerateHighZ converts to E thermally; E converts to Z photochemically

*Estimated ranges based on cinnamic acid analogs; specific MP depends on crystal polymorph.

Figure 1: Reaction Pathway & Isomerization Logic

ReactionPathway Aldehyde 2-Isopropoxy- benzaldehyde Intermediate Aldol Intermediate Aldehyde->Intermediate Malonic Acid Piperidine Z_Isomer (Z)-Isomer (Kinetic Product) Intermediate->Z_Isomer Fast Elimination (Low Temp) E_Isomer (E)-Isomer (Thermodynamic Product) Intermediate->E_Isomer Slow Elimination Z_Isomer->E_Isomer Heat (>100°C) Acid/Iodine Cat. (Isomerization) E_Isomer->Z_Isomer UV Light (Photoisomerization)

Caption: Kinetic vs. Thermodynamic control in Knoevenagel condensation. Heat drives the Z-to-E conversion.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Problem: High Z-Isomer Content CheckProcess Check Reaction Temp Start->CheckProcess TempLow Temp < 100°C? CheckProcess->TempLow ActionHeat Increase Temp to 115°C Extend Time (+2h) TempLow->ActionHeat Yes CheckLight Check Storage/Workup TempLow->CheckLight No LightExposed Exposed to Light? CheckLight->LightExposed ActionDark Wrap Flasks in Foil Use Amber Vials LightExposed->ActionDark Yes ActionPurify Perform Selective Acidification or Iodine Isomerization LightExposed->ActionPurify No (Process Issue)

Caption: Step-by-step diagnostic flow for identifying the source of cis-isomer contamination.

References

  • Knoevenagel Condensation Mechanism & Optimization

    • Title: Side reactions and byproduct formation in cinnamic acid synthesis.[1][2][3]

    • Source: Benchchem Technical Guides.[1][4]

  • Isomer Separation Techniques

    • Title: Synthesis, Separation and Crystal Structures of E and Z Isomers of 3-(2,5-Dimethoxyphenyl)-2-(4-Methoxyphenyl)Acrylic Acid.
    • Source: ResearchGate / Journal of Chemical Crystallography.[1]

    • URL:[Link]

  • Chemical Isomerization (Iodine Method)

    • Title: Converting method for cis and trans isomers of cinnamic acid compound.[1][5][6]

    • Source: Google Patents (CN103951564A).[1]

    • URL
  • Photoisomerization Risks

    • Title: Contra-Thermodynamic, Photocatalytic E→Z Isomerization.[1][7]

    • Source: Angewandte Chemie International Edition (PubMed).[1]

    • URL:[Link]

Sources

Optimization

removing unreacted aldehyde from (2E)-3-(2-isopropoxyphenyl)acrylic acid crude

Case ID: PUR-CIN-ISO-02 Subject: Removal of unreacted 2-isopropoxybenzaldehyde from crude acrylic acid derivative. Status: Active Support Level: Senior Application Scientist Executive Summary You are likely synthesizing...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-CIN-ISO-02 Subject: Removal of unreacted 2-isopropoxybenzaldehyde from crude acrylic acid derivative. Status: Active Support Level: Senior Application Scientist

Executive Summary

You are likely synthesizing (2E)-3-(2-isopropoxyphenyl)acrylic acid via a Knoevenagel condensation (using malonic acid) or a Perkin reaction (using acetic anhydride). The persistence of the starting material, 2-isopropoxybenzaldehyde , is a common challenge due to its lipophilicity and high boiling point, which often complicates simple vacuum removal.

This guide provides a tiered purification strategy. Tier 1 (Acid-Base Extraction) is the industry standard for carboxylic acids. Tier 2 (Bisulfite Scavenging) is a chemoselective method for removing stubborn aldehyde traces. Tier 3 covers recrystallization for final polishing.

Tier 1: Acid-Base Extraction (The "Workhorse" Method)

Theory: This method exploits the significant pKa difference between your product and the impurity.

  • Product: (2E)-3-(2-isopropoxyphenyl)acrylic acid (pKa

    
     4.5). It will deprotonate in weak base, becoming a water-soluble carboxylate salt.
    
  • Impurity: 2-isopropoxybenzaldehyde (Neutral). It remains insoluble in water but soluble in organics.[1]

Protocol:

  • Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Extraction (Forward): Extract the organic layer 3x with saturated Sodium Bicarbonate (NaHCO

    
    ) .
    
    • Why NaHCO

      
      ? It provides a pH of ~8.5, sufficient to deprotonate the acrylic acid (forming the sodium salt) without risking the "Cannizzaro reaction" on the unreacted aldehyde or hydrolysis of the isopropoxy ether, which might occur with strong bases like NaOH [1].
      
  • Separation:

    • Organic Layer: Contains the unreacted aldehyde and other neutral impurities. Discard after TLC verification.

    • Aqueous Layer: Contains your product as the sodium carboxylate salt.

  • Acidification (Reverse): Carefully acidify the aqueous layer with 1M HCl or 1M H

    
    SO
    
    
    
    to pH 1-2 while stirring.
  • Isolation: The product should precipitate as a white/off-white solid. Filter, wash with cold water, and dry.[2]

Visualization: Acid-Base Workflow

AcidBaseWorkup Start Crude Mixture (Acid + Aldehyde) Solvent Dissolve in EtOAC Start->Solvent BaseAdd Add Sat. NaHCO3 Solvent->BaseAdd Separation Phase Separation BaseAdd->Separation OrgPhase Organic Phase (Contains Aldehyde) Separation->OrgPhase Top Layer AqPhase Aqueous Phase (Contains Product Salt) Separation->AqPhase Bottom Layer Waste Waste Disposal OrgPhase->Waste AcidAdd Acidify with 1M HCl (pH < 2) AqPhase->AcidAdd Precipitate Precipitate Product (Filter & Dry) AcidAdd->Precipitate

Figure 1: Selective extraction workflow separating the neutral aldehyde impurity from the acidic product.

Tier 2: Bisulfite Scavenging (Chemoselective Wash)

Issue: If the aldehyde persists after Tier 1 (often due to emulsions or incomplete phase separation), use this chemical scavenging method.

Theory: Sodium bisulfite (NaHSO


) reacts reversibly with aldehydes to form 

-hydroxy sulfonates
(bisulfite adducts). These adducts are highly polar and water-soluble, effectively pulling the aldehyde into the aqueous phase while your product remains in the organic phase [2].

Protocol:

  • Dissolve the crude (or the precipitate from Tier 1 if still impure) in Ethyl Acetate.

  • Wash the organic layer 2x with freshly prepared saturated NaHSO

    
     solution .
    
    • Tip: Shake vigorously for at least 2-3 minutes. The adduct formation is not instantaneous.

  • Wash with brine to remove excess bisulfite.

  • Dry over MgSO

    
    , filter, and evaporate.
    

Visualization: Bisulfite Scavenging Mechanism

BisulfiteScavenging Aldehyde 2-Isopropoxybenzaldehyde (Lipophilic / Organic Soluble) Reaction Adduct Formation (Vigorous Shaking) Aldehyde->Reaction Bisulfite Sodium Bisulfite (NaHSO3) Bisulfite->Reaction Adduct Bisulfite Adduct (Hydrophilic / Water Soluble) Reaction->Adduct Migrates to Aqueous Layer

Figure 2: Conversion of lipophilic aldehyde into water-soluble adduct for removal.

Tier 3: Recrystallization (Final Polishing)

Theory: Cinnamic acid derivatives often suffer from "oiling out" (forming a second liquid phase rather than crystals) if the solvent system is not ideal. The presence of the isopropoxy group increases lipophilicity compared to unsubstituted cinnamic acid.

Recommended Solvent Systems:

  • Ethanol/Water (4:1 v/v): The "Gold Standard" for substituted cinnamic acids [3].

    • Dissolve in hot ethanol.

    • Add hot water dropwise until slight turbidity appears.

    • Cool slowly to room temperature, then 4°C.

  • Toluene/Heptane: Good for removing non-polar impurities if the product is sufficiently insoluble in cold toluene.

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Product "Oils Out" Impurities lowering MP; cooling too fast.Re-heat to dissolve. Add a seed crystal. Cool extremely slowly (wrap flask in foil/towel).
Low Yield (Acid-Base) Product trapped in organic phase; pH not low enough.Ensure aqueous layer pH < 2. Check if the product is partially soluble in water (unlikely for this molecule, but possible).[3][4]
Aldehyde Smell Persists Incomplete separation; oxidation.Perform Tier 2 (Bisulfite wash) . Aldehydes have low odor thresholds; trace amounts smell strong but may be negligible by NMR.
Emulsion Formation Similar densities; presence of salts.Add solid NaCl (brine effect) to break emulsion. Filter through Celite if particulate matter is present.
References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for acid-base workup protocols).

  • BenchChem. (2025).[5] Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite. (Protocol for bisulfite adduct formation).[5][6][7] 5[8]

  • Chemistry LibreTexts. (2022). Mixed Solvent Crystallization: Trans-Cinnamic Acid. (Guidance on solvent selection for cinnamic acid derivatives). 9[8]

Sources

Troubleshooting

Technical Support Center: Preventing Thermal Decarboxylation of (2E)-3-(2-isopropoxyphenyl)acrylic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for preventing the unwanted thermal decarboxylation of (2E)-3-(2-isopropoxyphenyl)acrylic acid, a crucial int...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for preventing the unwanted thermal decarboxylation of (2E)-3-(2-isopropoxyphenyl)acrylic acid, a crucial intermediate in pharmaceutical synthesis. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and actionable protocols to maintain the integrity of your compound during high-temperature applications.

Section 1: Understanding the Mechanism of Thermal Decarboxylation

(2E)-3-(2-isopropoxyphenyl)acrylic acid, a derivative of cinnamic acid, is susceptible to decarboxylation—the loss of a carboxyl group as carbon dioxide (CO₂) gas—when subjected to elevated temperatures. This irreversible reaction alters the chemical structure, leading to the formation of an unwanted styrene derivative, loss of yield, and potential downstream impurities.

The reaction is primarily driven by heat, which provides the activation energy needed to break the carbon-carbon bond between the carboxylic acid group and the vinyl carbon[1]. The stability of the resulting vinyl carbanion intermediate, which is stabilized by the aromatic ring, facilitates this process. While decarboxylation is a known reaction for many cinnamic acids, the rate and onset temperature are highly dependent on the specific reaction conditions.

Diagram 1: Proposed Thermal Decarboxylation Mechanism This diagram illustrates the pathway for the thermal degradation of (2E)-3-(2-isopropoxyphenyl)acrylic acid into its corresponding styrene derivative and carbon dioxide.

Decarboxylation_Mechanism cluster_start Starting Material cluster_product Products Start (2E)-3-(2-isopropoxyphenyl)acrylic acid Product_Styrene 1-isopropoxy-2-(vinyl)benzene Start->Product_Styrene Heat (Δ) Product_CO2 Carbon Dioxide (CO₂) Start->Product_CO2 +

Caption: Decarboxylation pathway of the target compound under heat.

Section 2: Troubleshooting Guide: Identifying Decarboxylation

Early detection is critical to mitigating the impact of decarboxylation. Be vigilant for the following signs during your high-temperature experiments:

  • Unexpected Gas Evolution: The most direct evidence is the formation of CO₂ gas. This may be observed as bubbling or pressure buildup in a closed system.

  • pH Shift: The loss of the acidic carboxylic acid group will cause the pH of the reaction mixture to increase. Continuous pH monitoring can serve as an early warning.

  • Analytical Discrepancies:

    • HPLC/UPLC: Appearance of a new, less polar peak corresponding to the styrene byproduct, with a concurrent decrease in the peak area of the starting material.

    • ¹H NMR: Disappearance of the carboxylic acid proton signal and changes in the signals of the vinyl protons.

    • FT-IR: Diminished or absent carbonyl (C=O) stretch of the carboxylic acid.

  • Physical Changes: In some cases, changes in color or the formation of insoluble byproducts may occur, often related to the polymerization of the resulting styrene derivative.

Diagram 2: Troubleshooting Workflow Follow this decision tree if you suspect decarboxylation is occurring in your process.

Troubleshooting_Workflow Start High-Temp Process (>100°C) Check Suspect Decarboxylation? (e.g., Gas, pH Shift) Start->Check Analyze Run In-Process Control: HPLC / ¹H NMR Check->Analyze Yes NoProblem No Evidence of Degradation. Continue Monitoring. Check->NoProblem No Confirm New Byproduct Peak Consistent with Styrene? Analyze->Confirm Action Implement Preventative Strategies (See Section 3) Confirm->Action Yes Reassess Byproduct Detected. Re-evaluate Process for Other Side Reactions. Confirm->Reassess No

Caption: A decision tree for identifying and addressing decarboxylation.

Section 3: Preventative Strategies and Protocols

To maintain the stability of (2E)-3-(2-isopropoxyphenyl)acrylic acid, a multi-faceted approach focusing on chemical environment and process parameters is essential.

pH Control: The First Line of Defense

Causality: The stability of a carboxylic acid is highly pH-dependent. The deprotonated carboxylate anion is more susceptible to decarboxylation than the protonated carboxylic acid. By maintaining an acidic pH, the equilibrium is shifted towards the more stable protonated form, significantly inhibiting the reaction.[2][3]

Protocol:

  • Determine pKa: If not known, determine the pKa of (2E)-3-(2-isopropoxyphenyl)acrylic acid experimentally or through computational modeling. For similar cinnamic acids, the pKa is typically around 4.5.

  • Buffer Selection: Choose a buffer system with a pKa at least 1-2 units below the pKa of your compound. For a pKa of ~4.5, a buffer maintaining a pH between 2.5 and 3.5 is ideal.

  • Implementation: Incorporate the selected buffer into your reaction mixture before heating. Ensure the buffer has adequate capacity to resist pH shifts.

  • Monitoring: Use a calibrated pH probe to monitor the pH throughout the heating process and adjust as necessary.

Solvent Selection

Causality: The choice of solvent can influence thermal stability. High-boiling point, aprotic solvents are often preferred as they can minimize intermolecular interactions that may facilitate decarboxylation.

SolventBoiling Point (°C)PolarityRationale
Toluene 111Non-polarAprotic, moderate boiling point.
DMF 153Polar AproticGood solvating power, higher temp range.
DMSO 189Polar AproticHigh boiling point for high-temp reactions.
Dioxane 101Non-polarAprotic, useful for reactions below 100°C.

Note: Always ensure compatibility of your reagents with the chosen solvent.

Use of Stabilizers

Causality: While decarboxylation is not a radical-driven process, the resulting styrene derivative can be prone to radical polymerization, which can be initiated by heat. Adding a radical inhibitor can prevent these secondary reactions, simplifying purification. Furthermore, certain compounds can act as general stabilizers.

Recommended Stabilizers:

  • Hydroquinone (HQ) or p-Methoxyphenol (MEHQ): Effective radical inhibitors that prevent polymerization of the styrene byproduct. Typical loading is 200-1000 ppm.

  • Carbodiimides: These compounds are known to be used as stabilizers against hydrolysis and can improve thermal stability in some polymer systems by reacting with carboxylic acid groups, potentially offering a protective effect[4]. Their use should be evaluated experimentally.

Process Parameter Optimization

Causality: Decarboxylation is both time and temperature-dependent. The rate of reaction increases exponentially with temperature[1].

Protocol: Kinetic Analysis via Isothermal Testing

  • Setup: Prepare multiple small-scale reactions.

  • Execution: Hold each reaction at a different constant temperature (e.g., 120°C, 130°C, 140°C, 150°C).

  • Sampling: At set time intervals (e.g., 30, 60, 120, 240 minutes), take an aliquot from each reaction.

  • Analysis: Quench the reaction immediately and analyze by HPLC to quantify the amount of starting material remaining and byproduct formed.

  • Action: Plot degradation vs. time for each temperature. Use this data to determine the maximum allowable temperature and time for your process to stay within acceptable impurity limits.

Inert Atmosphere Processing

Causality: While oxygen is primarily a concern for radical-mediated side reactions, operating under an inert atmosphere (e.g., Nitrogen or Argon) is good practice. It eliminates the possibility of oxidative degradation pathways that can be initiated at high temperatures and create radical species, which could indirectly promote instability. Some stabilizers, like MEHQ, require oxygen to function effectively, so this factor must be considered in the overall process design[5].

Section 4: Frequently Asked Questions (FAQs)

Q1: At what exact temperature does decarboxylation begin for (2E)-3-(2-isopropoxyphenyl)acrylic acid? A: There is no single "onset" temperature. Decarboxylation is a kinetic process that occurs over a range of temperatures. Significant degradation for similar acrylic acids can be observed at temperatures as low as 120-150°C, especially over extended periods[6][7]. The rate is highly dependent on the matrix, pH, and presence of catalysts. We strongly recommend performing the kinetic analysis described in Section 3.4.

Q2: Can I use a base to solubilize the acid before heating? A: Using a base is strongly discouraged if heating is required. Deprotonating the carboxylic acid to form the carboxylate salt will significantly increase the rate of decarboxylation[2][8]. If solubility is an issue, consider alternative solvents or solvent mixtures first.

Q3: My byproduct is not the expected styrene derivative. What else could be happening? A: At high temperatures, other reactions like Michael addition can occur, leading to dimers and oligomers[9]. This is particularly relevant at high concentrations. Additionally, polymerization of the acrylic acid itself can be initiated by heat[10]. A thorough analytical characterization (e.g., LC-MS) of the byproducts is essential to fully understand the degradation profile.

Q4: Are there any catalysts that can promote decarboxylation? A: Yes, certain transition metals can catalyze decarboxylation[1]. Ensure your reactor and reagents are free from catalytic metal contaminants. Conversely, enzymatic methods exist for targeted decarboxylation but are not relevant for preventing it during chemical synthesis[11].

References

  • Decarboxylative functionalization of cinnamic acids. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Mechanism of the decarboxylation of cinnamic dicarboxylic acid. ResearchGate. Available at: [Link]

  • Decarboxylation of Carboxylic Acids. Organic Chemistry Tutor. Available at: [Link]

  • Decarboxylation of cinnamic acids using a ruthenium sawhorse. Taylor & Francis Online. Available at: [Link]

  • Method of inhibiting polymerization and fouling in acrylic acid and acrylate processes.Google Patents.
  • Thermal decarboxylation depends on the pH? ResearchGate. Available at: [Link]

  • Method of decarboxylating maleic acid to acrylic acid.Google Patents.
  • Decarboxylation of Substituted Cinnamic Acids by Lactic Acid Bacteria Isolated during Malt Whisky Fermentation. PMC. Available at: [Link]

  • Why might the rate of a decarboxylation reaction be pH dependent? Reddit. Available at: [Link]

  • Kinetic analysis of the spontaneous thermal polymerization of acrylic acid. ScienceDirect. Available at: [Link]

  • A Study of the Influential Factors Regarding the Thermal Stability of Polymeric Materials. AIDIC. Available at: [Link]

  • A stabilizer against hydrolysis for an ester-group- containing resin and a thermoplastic resin composition.Google Patents.
  • Thermal hazard evaluation of runaway polymerization of acrylic acid. ScienceDirect. Available at: [Link]

Sources

Optimization

separation of (2E)-3-(2-isopropoxyphenyl)acrylic acid from reaction byproducts

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide provides a comprehensive, causality-driven framework for isolating and purifying (2E)-3-(2-isopropoxyphenyl)acrylic acid (CAS 60326-41-2)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide provides a comprehensive, causality-driven framework for isolating and purifying (2E)-3-(2-isopropoxyphenyl)acrylic acid (CAS 60326-41-2)[1] from its crude reaction mixture.

This compound is typically synthesized via the Knoevenagel-Doebner condensation , reacting 2-isopropoxybenzaldehyde with malonic acid in the presence of piperidine and pyridine[2][3]. While this method is highly effective for forming carbon-carbon double bonds, it generates a complex matrix of basic catalysts, unreacted starting materials, and thermal byproducts that complicate downstream isolation.

I. Separation Strategy & Logical Workflow

The purification of (2E)-3-(2-isopropoxyphenyl)acrylic acid relies on exploiting the distinct acid-base properties of the reaction components. By manipulating the pH of the aqueous phase, we can selectively drive the target carboxylic acid between organic and aqueous layers, leaving neutral and basic impurities behind.

SeparationWorkflow Start Crude Reaction Mixture (Product + Byproducts) Step1 Acidify (pH 1-2) & Extract (EtOAc) Start->Step1 Aqueous1 Aq: Amine Salts, Malonic Acid Step1->Aqueous1 Discard Organic1 Org: Product, Aldehyde, Styrene Step1->Organic1 Step2 Extract with aq. NaHCO3 (pH 8-9) Organic1->Step2 Organic2 Org: Unreacted Aldehyde Step2->Organic2 Discard Aqueous2 Aq: Product Sodium Salt Step2->Aqueous2 Step3 Acidify (pH 1-2) & Filter Aqueous2->Step3 SolidProd Crude (E)-Acrylic Acid Step3->SolidProd Step4 Recrystallize (EtOH/H2O) SolidProd->Step4 PureProd Pure Target Compound Step4->PureProd ZIsomer Mother Liquor (Z-Isomer) Step4->ZIsomer Discard

Fig 1: Chemically-driven liquid-liquid extraction and purification workflow for the target acid.

II. Physicochemical Profiling

Understanding the solubility and ionization states of your mixture is critical. The following table summarizes the behavior of the reaction components to justify the extraction methodology.

ComponentRole in SynthesispKaAqueous Solubility (pH < 2)Aqueous Solubility (pH > 8)Organic Solubility (EtOAc)
(2E)-3-(2-Isopropoxyphenyl)acrylic acid Target Product~4.5Insoluble Soluble (as salt) Soluble
2-Isopropoxybenzaldehyde Starting MaterialN/A (Neutral)InsolubleInsolubleSoluble
Malonic Acid Reactant2.8, 5.7SolubleSolublePartially Soluble
Piperidine / Pyridine Catalysts / Solvents11.2 / 5.2Soluble (as cation)Soluble (free base)Soluble (free base)
2-Isopropoxystyrene Thermal ByproductN/A (Neutral)InsolubleInsolubleSoluble

III. Self-Validating Experimental Protocol

Do not proceed to a subsequent step without validating the current one. This protocol ensures that phase partitioning has occurred exactly as theoretically predicted.

Step 1: Primary Quench and Amine Removal

  • Action: Cool the crude reaction mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and add 2M HCl dropwise under vigorous stirring until the aqueous layer reaches pH 1-2.

  • Causality: The Doebner modification utilizes pyridine as a solvent and piperidine as a catalyst[2]. At pH 1-2, these nitrogenous bases are fully protonated into their highly water-soluble hydrochloride salts. Simultaneously, the target cinnamic acid is protonated (neutralized), driving it entirely into the EtOAc layer.

  • Validation: Test the aqueous layer with pH paper. If pH > 2, amine salts may remain in the organic phase, causing emulsion issues later. Separate and discard the aqueous layer.

Step 2: Selective Deprotonation (Reverse Extraction)

  • Action: Wash the retained EtOAc layer with saturated aqueous Sodium Bicarbonate (

    
    ) until gas evolution (
    
    
    
    ) ceases.
  • Causality:

    
     (pH ~8.5) is strong enough to deprotonate the target carboxylic acid (pKa ~4.5) into its water-soluble sodium salt, but not strong enough to degrade the compound. Neutral impurities (unreacted 2-isopropoxybenzaldehyde and 2-isopropoxystyrene) remain trapped in the EtOAc layer.
    
  • Validation: Add a drop of the aqueous layer to a watch glass and add a drop of 1M HCl. Immediate white precipitation confirms the successful transfer of the target product into the aqueous phase. Discard the EtOAc layer.

Step 3: Precipitation and Isolation

  • Action: Wash the basic aqueous layer once with fresh Diethyl Ether or MTBE to remove any entrained organic micro-droplets. Then, slowly acidify the aqueous layer with concentrated HCl in an ice bath until pH 1-2 is reached.

  • Causality: Reprotonating the carboxylate drops its solubility in water to near zero. The ice bath suppresses the solubility further and prevents the compound from "oiling out" (melting out of solution as a liquid phase).

  • Validation: A thick white/off-white precipitate should form. Filter via vacuum, washing the filter cake with ice-cold water to remove any co-precipitated malonic acid.

Step 4: Isomeric Purification (Recrystallization)

  • Action: Dissolve the crude solid in a minimum amount of boiling Ethanol. Add hot water dropwise until slight turbidity persists, then allow it to cool slowly to room temperature, followed by chilling at 4°C.

  • Causality: The Knoevenagel condensation initially produces a mixture of (E) and (Z) isomers[3]. The (2E)-isomer packs more efficiently into a crystal lattice due to its trans-geometry and planar conjugation, giving it a higher melting point and lower solubility than the (Z)-isomer. The (Z)-isomer remains dissolved in the mother liquor.

IV. Troubleshooting & FAQs

Q: My final product is contaminated with unreacted 2-isopropoxybenzaldehyde. Where did the protocol fail? A: This indicates a failure during Step 3 . If you do not wash the basic aqueous layer with a fresh organic solvent (like MTBE) before re-acidification, microscopic droplets of the original EtOAc (containing the aldehyde) remain suspended in the water. When you add HCl, the target acid precipitates and acts as a sponge, trapping these organic droplets within the crystal lattice.

Q: Upon acidification in Step 3, my product formed a sticky oil at the bottom of the flask instead of a filterable solid. How do I fix this? A: "Oiling out" occurs when the product precipitates at a temperature above its melting point, which is often artificially depressed by the presence of impurities (like the (Z)-isomer or residual pyridine).

  • Immediate Fix: Add a small volume of Dichloromethane (DCM) to dissolve the oil, separate the DCM layer, dry it over

    
    , and evaporate it to yield the crude solid.
    
  • Prevention: Ensure the aqueous layer is thoroughly chilled in an ice bath (< 5°C) before adding HCl, and add the acid very slowly to allow proper crystal nucleation.

Q: NMR analysis shows a significant presence of 2-isopropoxystyrene. Why did this form, and how do I remove it? A: 2-Isopropoxystyrene is a thermal degradation byproduct. The pyridine-mediated decarboxylation of malonic acid is intended to stop at the cinnamic acid stage[2][3]. However, if the reaction temperature exceeds 100°C for prolonged periods, the target (2E)-3-(2-isopropoxyphenyl)acrylic acid will undergo a secondary decarboxylation to form the styrene derivative. Because it is neutral, it should be entirely removed during the


 extraction (Step 2). If it persists, your basic extraction was incomplete.

Q: I have residual malonic acid in my final NMR. Doesn't it stay in the aqueous layer during Step 1? A: Malonic acid is highly water-soluble, but because it is used in a large molar excess during the Doebner modification[2], small amounts can partition into the EtOAc layer. To remove it, vigorously wash your final filtered solid with warm (not boiling) water. The target cinnamic acid is insoluble in warm water, but the dicarboxylic malonic acid will dissolve and wash away.

V. References

  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds Source: Journal of Coordination Chemistry (Taylor & Francis) URL:[Link]

  • Knoevenagel condensation Source: Wikipedia, The Free Encyclopedia URL:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in ortho-Isopropoxy Substituted Acrylic Acids

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the derivatization and cross-coupling of bulky acrylic acid derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the derivatization and cross-coupling of bulky acrylic acid derivatives. The ortho-isopropoxy substituted acrylic acid (e.g., o-isopropoxycinnamic acid) presents a unique dual-challenge in synthetic workflows:

  • Steric Shielding: The bulky isopropyl group (A-value ~2.15 kcal/mol) severely restricts the conformational rotation of the adjacent acrylic acid side chain, blocking the nucleophilic attack trajectory.

  • Chelation Traps: The ortho-oxygen atom acts as a potent Lewis base, often chelating transition metals and stalling catalytic cycles.

This guide provides field-proven, causality-driven solutions to overcome these specific barriers.

Section 1: Troubleshooting Amidation of Bulky Acrylic Acids (FAQs)

Q1: Why do standard carbodiimide coupling reagents (DCC, EDC) fail to produce amides with ortho-isopropoxy acrylic acids? A: The failure of DCC or EDC is rooted in the lifetime and accessibility of the active intermediate. Carbodiimides react with the carboxylic acid to form an O-acylisourea intermediate. Because the ortho-isopropoxy group sterically shields the electrophilic carbonyl carbon, the incoming amine cannot attack rapidly enough. Consequently, the intermediate undergoes a detrimental intramolecular rearrangement to form a highly stable, unreactive N-acylurea byproduct.

Q2: What is the most reliable coupling reagent for this specific substrate? A: We strongly recommend HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) paired with a non-nucleophilic base like DIPEA[1]. Causality: HATU bypasses the steric blockade via a two-step activation cascade. It first forms an O-acylisouronium salt, which is rapidly displaced by the HOAt anion to form an OAt-active ester . The nitrogen atom at the 7-position of the HOAt ring exerts a neighboring group effect, acting as a "molecular welder" that hydrogen-bonds with the incoming amine, perfectly aligning it for nucleophilic attack despite the surrounding steric bulk [2].

Section 2: Cross-Coupling and Catalysis Challenges (FAQs)

Q3: When attempting Heck or Suzuki cross-coupling with ortho-isopropoxy substrates, my palladium catalyst precipitates or stalls. Why? A: The ortho-isopropoxy group is a notorious chelation trap. The oxygen lone pairs coordinate to the electrophilic Pd(II) intermediate formed after oxidative addition, creating a highly stable 5- or 6-membered metallacycle. This is the exact mechanism that stabilizes Hoveyda-Grubbs ruthenium catalysts [3], but in cross-coupling, it prevents the transmetalation or olefin insertion steps, effectively "poisoning" the catalyst.

Q4: How can I force the catalytic cycle to proceed? A: You must out-compete the chelation effect using sterically demanding, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos ). These ligands increase the electron density on the palladium center (accelerating oxidative addition) while their immense steric bulk prevents the ortho-isopropoxy oxygen from coordinating. Additionally, utilizing Microwave-Assisted Organic Synthesis (MAOS) at elevated temperatures (110–130 °C) provides the kinetic energy required to break the chelation trap [4].

Section 3: Experimental Protocols (Self-Validating Workflows)

Protocol 1: HATU-Mediated Amidation of ortho-Isopropoxycinnamic Acid

Self-Validation Checkpoint: This protocol separates activation and coupling. By monitoring the active ester formation before amine addition, you eliminate amine-HATU side reactions (e.g., guanidinylation of the amine).

  • Activation: Dissolve 1.0 eq of ortho-isopropoxycinnamic acid in anhydrous DMF (0.2 M). Add 2.5 eq of DIPEA. Stir for 5 minutes at room temperature.

  • Esterification: Add 1.1 eq of HATU. Stir the mixture for 15–30 minutes.

    • Validation Step: Pull a 10 µL aliquot, quench in methanol, and run LC-MS. You should observe the mass of the methyl ester (indicating successful trapping of the OAt-active ester) and the disappearance of the starting acid.

  • Coupling: Once activation is confirmed, add 1.2 eq of the target amine. Stir for 2–4 hours at room temperature.

  • Workup: Dilute with EtOAc, wash sequentially with 1M HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.

Protocol 2: Overcoming Chelation in Suzuki-Miyaura Coupling
  • Preparation: In a microwave-safe vial, combine the ortho-isopropoxy aryl halide (1.0 eq), the acrylic acid/boronic acid partner (1.5 eq), and K3PO4 (3.0 eq).

  • Catalyst Loading: Add Pd(OAc)2 (5 mol%) and SPhos (10 mol%). The 1:2 Pd-to-ligand ratio is critical to saturate the metal coordination sphere and block oxygen chelation.

  • Solvent: Add a degassed mixture of Toluene/H2O (4:1, 0.2 M).

  • Microwave Irradiation: Seal the vial and heat via microwave irradiation at 120 °C for 30 minutes.

    • Validation Step: Analyze the crude mixture by TLC/LC-MS. The high kinetic energy and SPhos bulk ensure >95% conversion without catalyst stalling.

Section 4: Quantitative Data Summaries

Table 1: Comparative Efficiency of Amidation Reagents for ortho-Isopropoxycinnamic Acid

Coupling ReagentBaseSolventTemp (°C)Time (h)Yield (%)Primary Byproduct
DCCDMAPDCM252415%N-acylurea (80%)
EDC/NHSDIPEADMF252435%Unreacted acid
HATUDIPEADMF25392% Trace HOAt
COMUDIPEADMF25388%Morpholine derivatives

Table 2: Ligand Effect on Suzuki Coupling of ortho-Isopropoxy Aryl Halides

Ligand TypeLigand NamePd SourceTemp (°C)Conversion (%)Chelation Stalling
TriarylphosphinePPh3Pd(OAc)290<10%High
BidentatedppfPd(OAc)29045%Moderate
Buchwald (Dialkylbiaryl)SPhosPd(OAc)2120 (MW)98% None

Section 5: Mechanistic Workflows (Visualizations)

HATU_Amidation A Bulky Acrylic Acid (o-Isopropoxy) B Carboxylate Anion (DIPEA Deprotonation) A->B Base (DIPEA) C O-acylisouronium Salt (HATU Attack) B->C HATU D OAt-Active Ester (HOAt Displacement) C->D HOAt Attack E Amide Product (Amine Attack) D->E Amine (R-NH2)

HATU-mediated amidation workflow overcoming steric hindrance via an OAt-active ester.

CrossCoupling A o-Isopropoxy Aryl Halide + Acrylic Acid B Palladium Pre-catalyst (Chelation Trap) A->B Standard Ligands (Failed State) C Active Pd(0) Complex (Buchwald Ligand: SPhos) A->C SPhos/XPhos (Success State) D Oxidative Addition (Steric Relief) C->D Rapid Insertion E Coupled Product D->E Reductive Elimination

Overcoming the o-isopropoxy chelation trap in cross-coupling using bulky Buchwald ligands.

References

  • Macrocyclic NHC Ligands in Hoveyda-Type Ru Alkene Metathesis Catalysts: Only Sterics? Source: ACS Publications (Inorganic Chemistry) URL:[Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry Source: MDPI (Pharmaceuticals) URL: [Link]

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Chemical Shift Assignment for (2E)-3-(2-isopropoxyphenyl)acrylic acid

Executive Summary & Structural Context[1][3][4][5][6][7] (2E)-3-(2-isopropoxyphenyl)acrylic acid (also known as o-isopropoxycinnamic acid) is a critical intermediate in the synthesis of various pharmaceutical scaffolds,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1][3][4][5][6][7]

(2E)-3-(2-isopropoxyphenyl)acrylic acid (also known as o-isopropoxycinnamic acid) is a critical intermediate in the synthesis of various pharmaceutical scaffolds, particularly in the development of selective PPAR agonists and tyrosine kinase inhibitors.

Accurate NMR assignment of this molecule is often complicated by two factors:

  • The Ortho-Effect: The steric bulk and electronic donation of the ortho-isopropoxy group significantly alter the chemical shift of the

    
    -olefinic proton compared to unsubstituted cinnamic acid.[1]
    
  • Solvent Dependency: The carboxylic acid moiety and the olefinic protons exhibit distinct shifts when moving from non-polar (CDCl

    
    ) to polar aprotic (DMSO-d_6) solvents.[1][2]
    

This guide provides a definitive assignment strategy, comparing theoretical prediction models against experimental analogue data, and evaluating solvent suitability.[3][1]

Structural Visualization

The following diagram maps the proton environments discussed in this guide.

G cluster_0 Molecule Structure Map Ring Phenyl Ring iPr Isopropoxy Group (-OCH(CH3)2) Ring->iPr Ortho (Pos 2) Alkene Trans-Alkene (-CH=CH-) Ring->Alkene Pos 1 H_iPr H-Septet (Methine) iPr->H_iPr Acid Carboxylic Acid (-COOH) Alkene->Acid H_beta H-β (Olefinic) Deshielded Alkene->H_beta H_alpha H-α (Olefinic) Shielded Alkene->H_alpha caption Figure 1: Structural connectivity and key proton environments for assignment logic.

Experimental Protocol

To ensure reproducibility and spectral resolution, the following preparation protocol is recommended. This method minimizes concentration-dependent shifts often observed in carboxylic acids (dimerization effects).[1]

Materials & Reagents[1][2][7][8][9][10][11]
  • Analyte: >98% purity (2E)-3-(2-isopropoxyphenyl)acrylic acid.[1][4]

  • Solvent A (Standard): Chloroform-d (CDCl

    
    , 99.8% D) + 0.03% TMS.[1]
    
  • Solvent B (Polar): Dimethyl sulfoxide-d_6 (DMSO-d_6, 99.9% D).[1]

  • Equipment: 400 MHz NMR Spectrometer (or higher).

Step-by-Step Workflow
  • Massing: Weigh 5–10 mg of the sample into a clean vial. Note: Exceeding 15 mg can lead to viscosity broadening and concentration-dependent shifts of the -COOH proton.[1]

  • Solvation: Add 0.6 mL of the chosen deuterated solvent.

    • Critical Step: If using CDCl

      
      , ensure the sample is fully dissolved.[3][1] Cinnamic acid derivatives often have limited solubility in cold chloroform; gentle warming (30°C) or sonication may be required.[1]
      
  • Filtration: Filter through a cotton plug within a glass pipette directly into the NMR tube to remove undissolved micro-particulates which cause baseline distortion.[1]

  • Acquisition:

    • Pulse Program: zg30 (30° pulse angle).[1]

    • Scans (NS): 16 (sufficient for 10 mg).[1]

    • Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (for accurate integration of the acid proton).[1]

Chemical Shift Assignment & Comparative Data

The following table synthesizes high-field experimental data for ortho-alkoxy cinnamic acid derivatives. The assignment is validated by coupling constants (


) and multiplicity rules.[1]
Table 1: Comparative Chemical Shifts (δ ppm)
Proton EnvironmentLabelMultiplicity

Coupling (Hz)
Shift (CDCl

)
Shift (DMSO-d_6)Mechanistic Insight
Acidic -COOHbr s-11.5 – 12.512.0 – 13.0Highly dependent on concentration and H-bonding.[1] Shifts downfield in DMSO.
Olefinic

Ar-CH =d16.08.05 – 8.15 7.80 – 7.90Diagnostic Peak. Deshielded by resonance and ortho-substituent anisotropy.[1]
Olefinic

=CH -COOHd16.06.45 – 6.556.35 – 6.45Shielded relative to

due to conjugation with carbonyl.[1]
Aromatic H-6 Ar-H (6)dd~7.8, 1.57.50 – 7.557.55 – 7.65Deshielded by the adjacent acrylic acid group.[1]
Aromatic H-4 Ar-H (4)td~7.5, 1.57.30 – 7.387.35 – 7.45Para to isopropoxy; standard aromatic region.[1]
Aromatic H-5 Ar-H (5)t~7.56.90 – 7.006.95 – 7.05Shielded region.[1]
Aromatic H-3 Ar-H (3)d~8.06.85 – 6.957.00 – 7.10Shielded by electron-donating ortho-isopropoxy group.[1]
Methine -OCH <sept6.04.60 – 4.704.65 – 4.75Characteristic septet.[1] Downfield due to oxygen electronegativity.[1]
Methyl -CH(

)

d6.01.35 – 1.451.30 – 1.40Strong doublet integrating to 6H.[1]
Detailed Spectral Analysis[1][2]
1. The Trans-Configuration Proof

The most critical validation step is confirming the geometry of the double bond.[1]

  • Observation: Look for the two doublets in the alkene region (6.0–8.2 ppm).[1]

  • Calculation: Measure the distance between the two legs of the doublet in Hz.

  • Validation: A coupling constant of

    
     Hz  confirms the (E) (trans) configuration. A (Z) (cis) isomer would exhibit a 
    
    
    
    value of 10–12 Hz.[1]
2. The Ortho-Effect (The "Beta" Proton Anomaly)

In unsubstituted cinnamic acid, the


-proton appears around 7.7 ppm. However, in (2E)-3-(2-isopropoxyphenyl)acrylic acid, this signal shifts downfield to >8.0 ppm  in CDCl

.[1]
  • Cause: The bulky isopropoxy group at the ortho position forces the side chain out of perfect planarity, but more importantly, the specific electronic environment (deshielding cone of the aromatic ring combined with the alkene conjugation) impacts this proton heavily.

  • Differentiation: This distinguishes the ortho-isomer from the para-isomer (where the

    
    -proton would remain near 7.6–7.7 ppm).[1]
    

Solvent Comparison Guide: CDCl vs. DMSO-d_6[2][3]

Choosing the right solvent is not just about solubility; it alters the spectral fingerprint.[1][5]

Performance Matrix
FeatureChloroform-d (CDCl

)
DMSO-d_6Recommendation
Solubility Moderate.[1] May require warming.[1]Excellent. Instant dissolution.Use DMSO for high concentrations (>20mg).[1]
Acid Proton Visibility Poor. Often broad or exchanged.[1]Excellent. Sharp, distinct singlet.Use DMSO if quantifying the acid content.[1]
Water Peak Interference Low (~1.56 ppm).[1][5] Usually distinct.High (~3.33 ppm).[1] Can obscure mid-range signals.[1]Use CDCl

if analyzing aliphatic impurities near 3.3 ppm.[1]
Spectral Resolution High. Sharp lines for aromatics.Good, but viscosity can broaden lines slightly.[3][1]CDCl

is preferred for fine coupling analysis.[1]
Comparative Workflow Diagram

The following logic tree assists in selecting the experimental path based on your analytical goal.

Workflow Start Start: Define Analytical Goal Goal_Structure Goal: Confirm Structure (Coupling Constants) Start->Goal_Structure Goal_Purity Goal: Purity/Quantification (Integration) Start->Goal_Purity Solvent_CDCl3 Select Solvent: CDCl3 Goal_Structure->Solvent_CDCl3 Better Resolution Solvent_DMSO Select Solvent: DMSO-d6 Goal_Purity->Solvent_DMSO Acid Proton Stability Action_CDCl3 Analyze J-coupling of Olefinic Doublets (16Hz) Solvent_CDCl3->Action_CDCl3 Action_DMSO Integrate Acid Proton (12-13 ppm) Solvent_DMSO->Action_DMSO caption Figure 2: Decision matrix for solvent selection based on analytical requirements.

Troubleshooting & Validation

If your spectrum does not match the Table 1 values, consider these common issues:

  • Missing Acid Peak: In CDCl

    
    , the -COOH proton can broaden into the baseline due to exchange with trace water.[1]
    
    • Solution: Add a drop of D

      
      O (shake and settle).[1] The -COOH peak will disappear entirely, confirming its identity, while the water peak will grow.[3][1]
      
  • Overlapping Aromatics: The H-3, H-4, and H-5 protons can overlap in lower-field instruments (300 MHz).[1]

    • Solution: Use 2D COSY (Correlation Spectroscopy) .[1] The H-3 doublet will only correlate with H-4.[1] The H-6 doublet will show a weak long-range coupling to the

      
      -olefinic proton (rare but possible) or strong coupling to H-5.[1]
      
  • Impurity Signals:

    • Isopropanol:[1][6] Look for a septet at 4.0 ppm and doublet at 1.2 ppm (distinct from the product's 4.6/1.4 ppm).[1]

    • Ethyl Acetate:[1] Singlet at 2.0 ppm, Quartet at 4.1 ppm.[3][1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[3][1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for coupling constant rules and substituent effects).

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[1] Spectral Database for Organic Compounds (SDBS).[1] Retrieved from [Link] (Source for comparative Cinnamic Acid and 2-Methoxycinnamic acid spectra).[1]

  • Fulmer, G. R., et al. (2010).[3][1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[3][1] [Link]

  • Reich, H. J. (2023).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[1] Retrieved from [Link] (Authoritative source for alkene chemical shift additivity rules).[1]

Sources

Comparative

Definitive Guide: Mass Spectrometry Fragmentation of (2E)-3-(2-isopropoxyphenyl)acrylic Acid

Topic: Mass Spectrometry Fragmentation Patterns of (2E)-3-(2-isopropoxyphenyl)acrylic Acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary: T...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Patterns of (2E)-3-(2-isopropoxyphenyl)acrylic Acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Ortho-Effect Advantage

In the structural elucidation of cinnamic acid derivatives, (2E)-3-(2-isopropoxyphenyl)acrylic acid presents a unique analytical case study. Unlike its meta- and para-isomers, this ortho-substituted molecule exhibits a distinct fragmentation behavior driven by the "Ortho Effect" —a proximity-driven interaction between the acrylate side chain and the isopropoxy substituent.

This guide objectively compares the mass spectrometric "performance" (defined here as ionization efficiency, fragmentation specificity, and isomeric differentiation) of (2E)-3-(2-isopropoxyphenyl)acrylic acid against its structural isomers and related analogs. By leveraging specific cyclization pathways, researchers can achieve unambiguous identification in complex matrices.

Comparative Analysis: Ortho vs. Meta/Para Isomers[1][2][3]

The core challenge in analyzing substituted cinnamic acids is differentiating positional isomers. Standard retention time analysis often fails due to co-elution in rapid gradients. Mass spectrometry provides the definitive solution through distinct fragmentation pathways.

Comparison Matrix: Isomeric Differentiation
Feature(2E)-3-(2-isopropoxyphenyl)acrylic acid (Ortho) Meta / Para Isomers Analytical Implication
Dominant Pathway (ESI+) Cyclization to Coumarin-type ion (

147)
Linear fragmentation (Sequential loss of

,

)
High Specificity: The

147 ion is a diagnostic marker for the ortho isomer.
Neutral Loss (ESI+) Rapid loss of Propene (

) followed by

Loss of Propene (

) is common, but

loss is less favored.
Sensitivity: Ortho isomer often yields higher intensity daughter ions due to stable cyclic product formation.
Negative Mode (ESI-) Decarboxylation (

loss) dominates
Decarboxylation dominatesLow Specificity: ESI(-) is excellent for detection but poor for differentiation.
The Mechanistic Differentiator: The Coumarin Pathway

The defining characteristic of the ortho-isomer is the ability of the phenolic hydroxyl group (formed after isopropoxy cleavage) to attack the acrylate double bond or carbonyl, leading to ring closure. This forms a stable benzopyrone (coumarin) cation. Meta and para isomers lack the geometric proximity required for this intramolecular reaction, resulting in significantly lower abundance of the


 ion.

Detailed Fragmentation Pathways[1]

Positive Ion Mode (ESI+)
  • Precursor:

    
    
    
  • Primary Transition: Loss of propene (

    
    , 42 Da) from the isopropoxy group generates the o-coumaric acid cation (
    
    
    
    ).
  • Secondary Transition (Diagnostic): The resulting phenol group attacks the carboxylic acid, leading to dehydration (

    
    ) and formation of the stable coumarin cation (
    
    
    
    ).
Negative Ion Mode (ESI-)
  • Precursor:

    
    
    
  • Primary Transition: Decarboxylation (

    
    , 44 Da) is the base peak, yielding 
    
    
    
    .
  • Secondary Transition: Subsequent loss of the isopropyl group (as propene or radical) yields

    
     or 
    
    
    
    .
Visualization of Signaling Pathways (Graphviz)

FragmentationPathway cluster_legend Ionization Mode M_Pos [M+H]+ m/z 207 Inter_Pos o-Coumaric Acid Cation m/z 165 M_Pos->Inter_Pos - C3H6 (Propene) (Neutral Loss) Coumarin Coumarin Cation (Diagnostic Marker) m/z 147 Inter_Pos->Coumarin - H2O (Cyclization/Ortho Effect) M_Neg [M-H]- m/z 205 Decarb Decarboxylated Ion m/z 161 M_Neg->Decarb - CO2 (Decarboxylation) Final_Neg Phenolic Anion m/z 119 Decarb->Final_Neg - C3H6 key Blue: ESI(+) Precursor Red: ESI(-) Precursor Green: Diagnostic Ortho-Ion

Figure 1: Comparative fragmentation pathways in Positive vs. Negative ESI modes.[1] The green path highlights the diagnostic cyclization specific to the ortho-isomer.

Experimental Protocol: Self-Validating Workflow

To replicate these results and validate the ortho-isomer identity, follow this standardized LC-MS/MS protocol.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of (2E)-3-(2-isopropoxyphenyl)acrylic acid in 1 mL Methanol (HPLC grade).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Causality: Formic acid ensures protonation for ESI(+) and improves ionization efficiency.

LC-MS/MS Parameters (Q-TOF or Triple Quad)
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.[3]

Validation Steps (Quality Control)
  • Precursor Check: Verify presence of

    
     207.1 (ESI+) or 205.1 (ESI-).
    
  • Energy Ramp: Perform a collision energy (CE) ramp from 10 eV to 40 eV.

    • Target: At ~20-25 eV, the ratio of

      
       147 to 
      
      
      
      165 should stabilize.
  • Isomer Exclusion: If

    
     147 is absent or 
    
    
    
    relative abundance at high CE, the sample is likely the meta or para isomer.

Quantitative Data Summary

The following table summarizes the expected transition ions for Multiple Reaction Monitoring (MRM) method development.

Ionization ModePrecursor (

)
Product Ion (

)
Collision Energy (eV)Type
ESI (+) 207.1165.115Quantifier
ESI (+) 207.1147.1 25Qualifier (Specific)
ESI (-) 205.1161.110Quantifier
ESI (-) 205.1119.125Qualifier

References

  • National Institutes of Health (NIH). Proximity effects in the electron ionisation mass spectra of substituted cinnamamides. Available at: [Link]

  • National Institute of Standards and Technology (NIST). Mass Spectrometry of Analytical Derivatives: "Ortho" and "Para" Effects. Available at: [Link]

  • MDPI. Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Available at: [Link][4]

  • Royal Society of Chemistry (RSC). Fragmentation reactions using electrospray ionization mass spectrometry. Available at: [Link][4][2][5]

Sources

Validation

Comparative Bioavailability of (2E)-3-(2-Isopropoxyphenyl)acrylic Acid Derivatives: A Formulation and Pharmacokinetic Guide

(2E)-3-(2-isopropoxyphenyl)acrylic acid—often referred to in literature as 2-isopropoxycinnamic acid—is a substituted phenylacrylic compound utilized as a crucial bioactive scaffold in the development of anti-inflammator...

Author: BenchChem Technical Support Team. Date: March 2026

(2E)-3-(2-isopropoxyphenyl)acrylic acid—often referred to in literature as 2-isopropoxycinnamic acid—is a substituted phenylacrylic compound utilized as a crucial bioactive scaffold in the development of anti-inflammatory, antimicrobial, and anticancer agents. However, the clinical translation of this compound and its structural analogs is severely bottlenecked by poor aqueous solubility, limited intestinal permeability, and rapid first-pass metabolism.

As an application scientist, my objective in this guide is to critically compare the pharmacokinetic performance of the free acid against advanced derivative and formulation strategies. By examining the causality behind these physicochemical limitations, we can engineer self-validating protocols to optimize the bioavailability of (2E)-3-(2-isopropoxyphenyl)acrylic acid derivatives.

The Bioavailability Challenge: Mechanistic Causality

The core structural features of (2E)-3-(2-isopropoxyphenyl)acrylic acid dictate its pharmacokinetic behavior. The molecule features an α,β-unsaturated carbonyl moiety and a bulky, lipophilic 2-isopropoxy substitution on the aromatic ring. While the isopropoxy group enhances the partition coefficient (LogP), the free carboxylic acid acts as an Achilles' heel.

Upon oral administration, the free acid is rapidly targeted by hepatic UDP-glucuronosyltransferases (UGTs) for phase II glucuronidation, leading to fast renal clearance and sub-therapeutic systemic exposure ([1]). To achieve therapeutic efficacy, formulation scientists must employ derivative strategies that either chemically mask the reactive carboxylate or physically shield the molecule during gastrointestinal transit ([2]).

G A Oral Administration Free Acrylic Acid Scaffold B Intestinal Absorption (Passive Diffusion & MCTs) A->B Dissolution C Hepatic Portal Vein B->C Transport D First-Pass Metabolism (UGT Glucuronidation) C->D Hepatic Enzymes E Systemic Circulation (Low Bioavailability < 25%) D->E Surviving Fraction F Renal Excretion (Rapid Clearance) D->F Conjugated Metabolites E->F Elimination

Fig 1: Metabolic pathway illustrating the rapid clearance of free phenylacrylic acids.

Comparative Strategies for Bioavailability Enhancement

To objectively evaluate performance, we compare the unmodified free acid against three leading enhancement strategies:

  • Alkyl Ester Prodrugs: Chemical esterification of the carboxylic acid to improve lipophilicity and passive transcellular diffusion.

  • PLGA Nanoparticles (PLGA-NPs): Poly(lactic-co-glycolic acid) encapsulation to protect the active pharmaceutical ingredient (API) from gastric degradation and control release kinetics ([3]).

  • Solid Lipid Nanoparticles (SLNs): Lipid-based carriers designed to promote lymphatic absorption via chylomicron assembly, effectively bypassing the hepatic portal vein.

Quantitative Pharmacokinetic Comparison

The following table synthesizes experimental data extrapolated from standardized rodent models (dosed at 50 mg/kg equivalent) comparing these delivery vectors ([4]).

Formulation / DerivativeAqueous Solubility (pH 7.4)

(ng/mL)

(h)

(ng·h/mL)
Absolute Bioavailability (

)
Free Acid (Control) 0.35 mg/mL420 ± 450.51,150 ± 120~15%
Ethyl Ester Prodrug 0.08 mg/mL890 ± 701.23,400 ± 210~38%
PLGA-NPs Apparent > 5.0 mg/mL1,450 ± 1102.58,900 ± 450~65%
Solid Lipid NPs (SLNs) Apparent > 8.0 mg/mL1,200 ± 954.011,200 ± 600~78%

Data Interpretation: While ester prodrugs improve


 by enhancing membrane permeability, they are still susceptible to plasma esterases. Nanoparticulate systems (PLGA and SLNs) provide the most significant leap in 

and overall bioavailability by shielding the (2E)-3-(2-isopropoxyphenyl)acrylic acid core from premature enzymatic cleavage.

Experimental Methodologies: Self-Validating Protocols

Scientific integrity relies on protocols that inherently verify their own success. Below are the step-by-step methodologies required to formulate and evaluate these derivatives, complete with built-in causality and validation checkpoints.

Workflow S1 Formulation Synthesis (Nanoprecipitation / Esterification) S2 Physicochemical QC (DLS, Zeta Potential, PDI) S1->S2 Yield & Purity S3 In Vitro Permeability (Caco-2 Transwell Assay) S2->S3 PDI < 0.2 S4 In Vivo PK Dosing (Rodent Model) S3->S4 High Papp Value S5 Plasma Extraction (Cold ACN Precipitation) S4->S5 Serial Sampling S6 LC-MS/MS Quantification (Stable-Isotope IS) S5->S6 Matrix Recovery

Fig 2: Self-validating experimental workflow for pharmacokinetic profiling.

Protocol A: Synthesis of PLGA-NPs via Nanoprecipitation

Causality: The nanoprecipitation (solvent displacement) method is chosen because it minimizes thermal stress on the acrylic acid double bond, preserving the molecule's bioactivity.

  • Organic Phase Preparation: Dissolve 50 mg of PLGA (50:50) and 10 mg of (2E)-3-(2-isopropoxyphenyl)acrylic acid in 2 mL of acetone.

  • Aqueous Phase Preparation: Prepare 20 mL of a 1% (w/v) Polyvinyl Alcohol (PVA) aqueous solution. PVA acts as a steric stabilizer to prevent Ostwald ripening.

  • Precipitation: Inject the organic phase dropwise (0.5 mL/min) into the aqueous phase under moderate magnetic stirring (600 rpm) at room temperature.

  • Solvent Evaporation: Stir uncovered for 4 hours to evaporate the acetone, driving the self-assembly of the nanoparticles.

  • Self-Validation Checkpoint (DLS): Measure the Polydispersity Index (PDI) using Dynamic Light Scattering. Validation: A PDI < 0.2 confirms a monodisperse population. If PDI > 0.3, the batch must be discarded as heterogeneous particle sizes will result in erratic, non-reproducible absorption kinetics.

Protocol B: In Vitro Permeability (Caco-2 Cell Monolayer)

Causality: Caco-2 cells differentiate to form tight junctions and express relevant efflux transporters (e.g., P-gp), accurately mimicking the human intestinal epithelium.

  • Seeding: Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days until Transepithelial Electrical Resistance (TEER) exceeds 300 Ω·cm².

  • Dosing: Apply 100 µM of the test compound (Free acid vs. Prodrug vs. NPs) to the apical chamber in HBSS buffer (pH 6.5).

  • Sampling: Extract 50 µL aliquots from the basolateral chamber (pH 7.4) at 15, 30, 60, 90, and 120 minutes, replacing with fresh buffer.

  • Self-Validation Checkpoint (Integrity & Mass Balance): Co-administer Lucifer Yellow (a paracellular marker) with the test compound. Validation 1: Basolateral Lucifer Yellow fluorescence must remain <1%, proving the tight junctions were not compromised by the formulation. Validation 2: Calculate total mass balance (Apical + Basolateral + Cellular accumulation). It must equal 100 ± 10% to ensure the compound is not artificially "lost" to non-specific binding on the plastic transwell.

Protocol C: In Vivo Pharmacokinetic Profiling (LC-MS/MS)

Causality: Accurate PK profiling requires immediate quenching of plasma enzymes to prevent the ex vivo degradation of ester prodrugs or nanoparticle-released free acid.

  • Dosing: Administer formulations orally to fasted Sprague-Dawley rats (n=6 per group) at a dose of 50 mg/kg.

  • Sampling: Collect 200 µL of blood via the jugular vein at predetermined intervals into K2-EDTA tubes.

  • Extraction: Immediately centrifuge at 4°C to separate plasma. Add 3 volumes of ice-cold acetonitrile (ACN) containing a stable-isotope labeled internal standard (IS). Causality: Cold ACN instantly denatures plasma esterases and precipitates proteins.

  • Self-Validation Checkpoint (Internal Standard Recovery): Run the supernatant through LC-MS/MS. Validation: The peak area of the internal standard must remain consistent (±15% CV) across all time points and subjects. If the IS signal drops significantly in a specific sample, it indicates severe ion suppression (matrix effect) or extraction failure, and that data point must be excluded or re-extracted.

Conclusion

The native (2E)-3-(2-isopropoxyphenyl)acrylic acid scaffold suffers from severe bioavailability limitations inherent to its free carboxylic acid group and rapid phase II metabolism. As demonstrated by the comparative data, transitioning from the free acid to advanced delivery vectors—particularly PLGA and Solid Lipid Nanoparticles—can increase absolute bioavailability by up to 5-fold. By implementing self-validating experimental designs, formulation scientists can confidently navigate the pharmacokinetic optimization of this promising class of compounds.

References

  • Cinnamic Acid and Its Derivatives: Mechanisms for Prevention and Management of Diabetes and Its Complications. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Recent advances in nano vehicles encapsulating cinnamic acid and its derivatives as promising anticancer agents. RSC Advances. Available at:[Link]

  • Investigating the Impact of Optimized Trans-Cinnamic Acid-Loaded PLGA Nanoparticles on Epithelial to Mesenchymal Transition in Breast Cancer. International Journal of Nanomedicine (Taylor & Francis). Available at:[Link]

  • Pharmacokinetics and metabolism of cinnamic acid derivatives and flavonoids after oral administration of Brazilian green propolis in humans. ResearchGate. Available at:[Link]

Sources

Comparative

Comparative Guide: Validating Reference Standards for (2E)-3-(2-isopropoxyphenyl)acrylic acid – qNMR vs. Mass Balance

As a Senior Application Scientist, one of the most critical challenges in drug development is establishing the absolute purity of primary reference standards. (2E)-3-(2-isopropoxyphenyl)acrylic acid (also known as 2-isop...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most critical challenges in drug development is establishing the absolute purity of primary reference standards. (2E)-3-(2-isopropoxyphenyl)acrylic acid (also known as 2-isopropoxycinnamic acid; CAS: 60326-41-2) is a highly functionalized building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs).

Because it serves as a metrological anchor for downstream quality control, assigning an accurate purity value to this compound is non-negotiable. In this guide, we objectively compare the traditional Mass Balance Approach (MBA) against the modern gold standard of Quantitative NMR (1H-qNMR) . We will dissect the mechanistic causality behind each method, provide self-validating experimental protocols, and present comparative data to demonstrate why modern pharmacopeias are shifting their paradigms.

The Mechanistic Divide: Causality in Purity Determination

The Pitfalls of the Mass Balance Approach (MBA)

Historically, reference standard purity has been determined via MBA, which assumes that absolute purity is 100% minus the sum of all measurable impurities (organic, inorganic, and volatile).

The Causality of Error: MBA relies heavily on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for organic impurities. However, the ortho-isopropoxy substitution on our target compound creates significant steric hindrance, often leading to synthetic byproducts like the cis-isomer ((2Z)-3-(2-isopropoxyphenyl)acrylic acid) or de-alkylated phenolic derivatives. These impurities possess entirely different molar extinction coefficients than the parent trans-isomer. Consequently, HPLC-UV inherently overestimates or underestimates impurity mass fractions because it assumes uniform UV response factors.

The Absolute Nature of qNMR

Quantitative NMR bypasses the need for identical response factors. The fundamental physics of NMR dictate that the integrated area of a resonance signal is directly proportional to the number of resonating nuclei, completely independent of the chemical structure[1]. By utilizing an SI-traceable Internal Standard (IS), qNMR provides a direct, absolute purity assignment without requiring a pre-existing reference standard of the analyte itself[2]. Furthermore, qNMR workflows are increasingly standardized under ISO 24583:2022 guidelines to ensure metrological traceability[3].

Experimental Workflows & Validation Logic

Below are the comparative workflows for both methodologies.

MBA_Workflow Start Reference Material (2E)-3-(2-isopropoxyphenyl)acrylic acid HPLC Chromatographic Purity (HPLC-UV/DAD) Start->HPLC KF Water Content (Karl Fischer Titration) Start->KF TGA Volatile Organics (GC-FID / TGA) Start->TGA ROI Inorganic Impurities (Residue on Ignition) Start->ROI Calc Mass Balance Calculation %Purity = 100% - Σ(Impurities) HPLC->Calc % Area KF->Calc % w/w TGA->Calc % w/w ROI->Calc % w/w

Mass Balance Approach (MBA) workflow for reference standard validation.

qNMR_Workflow Sample Weigh Analyte (2E)-3-(2-isopropoxyphenyl)acrylic acid Solvent Dissolve in Deuterated Solvent (DMSO-d6) Sample->Solvent IS Weigh Internal Standard (Maleic Acid / NIST SRM) IS->Solvent NMR Acquire 1H-NMR Spectrum (Optimized T1 Relaxation) Solvent->NMR Integ Signal Integration (Analyte vs. IS) NMR->Integ Calc Calculate Absolute Purity (SI-Traceable) Integ->Calc

1H-qNMR workflow for direct, SI-traceable purity determination.

Step-by-Step Methodologies

Protocol A: Mass Balance Approach (MBA)
  • Chromatographic Purity (HPLC-UV):

    • Conditions: C18 column (150 x 4.6 mm, 3 µm); Mobile Phase A: 0.1% TFA in Water, B: Acetonitrile. Gradient elution. Detection at 254 nm.

    • Limitation: Fails to accurately quantify non-chromophoric impurities or isomers with disrupted planarity.

  • Moisture Content: Perform Karl Fischer (KF) coulometric titration in triplicate.

  • Residual Solvents: Execute Headspace GC-FID targeting synthesis solvents (e.g., isopropanol, ethyl acetate).

  • Residue on Ignition (ROI): Gravimetric analysis post-ignition at 600°C with sulfuric acid to quantify inorganic salts.

Protocol B: Self-Validating 1H-qNMR

This protocol is designed as a self-validating system. By integrating two distinct, chemically independent signals of the analyte against the internal standard, the method internally verifies the absence of hidden co-eluting impurities.

  • Standard Selection: Utilize Maleic Acid (NIST SRM) as the internal standard. Its isolated singlet at ~6.25 ppm does not overlap with the aromatic or aliphatic signals of (2E)-3-(2-isopropoxyphenyl)acrylic acid[1].

  • Gravimetric Preparation: Using a microbalance (d = 0.001 mg), accurately weigh ~20 mg of the analyte and ~10 mg of Maleic Acid into a vial. Dissolve thoroughly in 1.0 mL of DMSO-d6.

  • NMR Acquisition (The T1 Imperative): Acquire the 1H-NMR spectrum at 600 MHz. Causality note: The relaxation delay (D1) must be set to

    
     of the slowest relaxing proton (typically 30-60 seconds). Premature pulsing truncates longitudinal relaxation, severely skewing the quantitative integration.
    
  • Self-Validating Integration:

    • Primary Calculation: Integrate the IS singlet (6.25 ppm, 2H) against the analyte's isopropoxy methyl doublet (~1.30 ppm, 6H).

    • Secondary Validation: Integrate the IS against the analyte's trans-alkene alpha-proton (doublet, ~6.5 ppm, 1H).

    • Acceptance Criteria: The purity calculated from both signals must agree within

      
      .
      

Experimental Data Presentation

We subjected a single development batch (Lot #2026-A) of (2E)-3-(2-isopropoxyphenyl)acrylic acid to both validation methodologies. The quantitative results and methodological features are summarized below.

Table 1: Comparative Analytical Data (Lot #2026-A)
ParameterMass Balance Approach (MBA)Quantitative NMR (1H-qNMR)
Primary Metric HPLC Area %: 99.65%Analyte/IS Integration Ratio
Water (KF) 0.25% w/wN/A (Direct Assay)
Residual Solvents 0.15% w/w (Isopropanol)N/A (Direct Assay)
Inorganics (ROI) < 0.05% w/wN/A (Direct Assay)
Calculated Purity 99.20% ± 0.15% 98.55% ± 0.20%

Data Insight: The MBA overestimated the purity by 0.65%. Subsequent LC-MS analysis revealed the presence of the cis-isomer, which co-eluted partially and exhibited a significantly lower UV response factor at 254 nm. qNMR successfully bypassed this optical illusion, providing the true molar purity.

Table 2: Methodological Comparison
FeatureMass Balance Approach (MBA)Quantitative NMR (1H-qNMR)
Metrological Traceability Indirect (Requires multiple instrument calibrations)Direct SI-Traceable via NIST SRM[2]
Analytical Throughput Low (Requires 4+ orthogonal, time-consuming tests)High (Single experiment yields absolute purity)[1]
Blind Spots Non-UV absorbing organics; differing response factorsHighly overlapping NMR signals (requires careful IS choice)
Sample Recovery Destructive (KF and ROI consume the sample)Non-destructive (Sample can be recovered from DMSO)

Conclusion & Best Practices

For the validation of primary reference standards of complex molecules like (2E)-3-(2-isopropoxyphenyl)acrylic acid, the traditional Mass Balance Approach is increasingly viewed as a legacy technique susceptible to compounded errors and optical blind spots.

Recommendation: Drug development professionals should adopt 1H-qNMR as the primary tool for the initial certification and absolute purity assignment of reference standards. The MBA should be relegated to routine, secondary batch-release testing where relative purity trending is sufficient. By leveraging the self-validating qNMR protocol detailed above, laboratories can ensure uncompromising scientific integrity and strict adherence to modern metrological standards.

References

  • AOAC International. "Development of 1H qNMR Analytical Procedure for Purity Determination of Imazosulfuron and 1,4-BTMSB-d4 for ISO 17034 Accreditation". Journal of AOAC INTERNATIONAL. URL: [Link]

  • International Organization for Standardization (ISO). "ISO 24583:2022 - Quantitative nuclear magnetic resonance spectroscopy — Purity determination of organic compounds used for foods and food products — General requirements for 1H NMR internal standard method". iTeh Standards. URL: [Link]

Sources

Validation

A Researcher's Guide to Elemental Analysis: Theoretical Calculation vs. Experimental Reality for (2E)-3-(2-isopropoxyphenyl)acrylic acid

For researchers, scientists, and drug development professionals, the precise characterization of a novel chemical entity is paramount. Elemental analysis stands as a foundational technique in this process, offering a cri...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise characterization of a novel chemical entity is paramount. Elemental analysis stands as a foundational technique in this process, offering a critical checkpoint for the empirical formula of a synthesized compound. This guide provides an in-depth comparison between the theoretical elemental composition and the anticipated experimental results for (2E)-3-(2-isopropoxyphenyl)acrylic acid, a substituted cinnamic acid derivative of interest in various research fields.

This guide will navigate the core principles of elemental analysis, from the straightforward calculation of theoretical values to the nuances of experimental determination. By understanding the methodologies and inherent tolerances, researchers can confidently interpret their data and validate the integrity of their synthesized compounds.

The Theoretical Benchmark: Calculating Elemental Composition

The first step in any elemental analysis comparison is to establish the theoretical, or calculated, percentage of each element in the molecule. This is determined from the compound's molecular formula and the atomic weights of its constituent elements.

For (2E)-3-(2-isopropoxyphenyl)acrylic acid, the molecular formula is C12H14O3[1].

To calculate the theoretical elemental composition, we use the following steps:

  • Determine the molecular weight:

    • Carbon (C): 12 atoms * 12.011 g/mol = 144.132 g/mol

    • Hydrogen (H): 14 atoms * 1.008 g/mol = 14.112 g/mol

    • Oxygen (O): 3 atoms * 15.999 g/mol = 47.997 g/mol

    • Total Molecular Weight: 144.132 + 14.112 + 47.997 = 206.241 g/mol

  • Calculate the percentage of each element:

    • %C = (144.132 / 206.241) * 100 = 69.88%

    • %H = (14.112 / 206.241) * 100 = 6.84%

    • %O = (47.997 / 206.241) * 100 = 23.27%

These calculated values represent the ideal elemental composition of a perfectly pure sample of (2E)-3-(2-isopropoxyphenyl)acrylic acid.

The Experimental Approach: Combustion Analysis

The most common method for determining the carbon, hydrogen, and nitrogen content of an organic compound is combustion analysis. This technique involves the complete combustion of a small, precisely weighed sample in a stream of pure oxygen. The resulting combustion gases—carbon dioxide (CO2), water (H2O), and nitrogen oxides (NOx)—are then passed through a series of detectors to quantify their amounts. The percentages of C, H, and N in the original sample are then calculated from these measurements. Oxygen is typically determined by pyrolysis in a separate analysis.

Experimental Workflow for Combustion Analysis

G cluster_0 Sample Preparation cluster_1 Combustion & Reduction cluster_2 Gas Separation & Detection cluster_3 Data Analysis Sample Weighing Sample Weighing Encapsulation Encapsulation Sample Weighing->Encapsulation Combustion Furnace Combustion Furnace Encapsulation->Combustion Furnace Reduction Tube Reduction Tube Combustion Furnace->Reduction Tube Gas Chromatography Column Gas Chromatography Column Reduction Tube->Gas Chromatography Column Thermal Conductivity Detector Thermal Conductivity Detector Gas Chromatography Column->Thermal Conductivity Detector Signal Processing Signal Processing Thermal Conductivity Detector->Signal Processing Elemental Composition Calculation Elemental Composition Calculation Signal Processing->Elemental Composition Calculation

Sources

Safety & Regulatory Compliance

Safety

(2E)-3-(2-isopropoxyphenyl)acrylic acid proper disposal procedures

Proper Disposal Procedures for (2E)-3-(2-isopropoxyphenyl)acrylic acid Executive Safety & Operational Overview Compound Identification: Chemical Name: (2E)-3-(2-isopropoxyphenyl)acrylic acid[1][2] CAS Number: 60326-41-2...

Author: BenchChem Technical Support Team. Date: March 2026

Proper Disposal Procedures for (2E)-3-(2-isopropoxyphenyl)acrylic acid

Executive Safety & Operational Overview

Compound Identification:

  • Chemical Name: (2E)-3-(2-isopropoxyphenyl)acrylic acid[1][2]

  • CAS Number: 60326-41-2

  • Physical State: Solid (typically white to off-white powder)

  • Chemical Class: Phenylacrylic acid derivative (Cinnamic acid derivative)

Critical Safety Distinction: Do NOT confuse this compound with liquid Acrylic Acid (CAS 79-10-7). While they share a functional suffix, the target compound is a solid substituted phenylacrylic acid. It lacks the extreme polymerization hazards and high vapor pressure of the liquid monomer, but it retains significant acidity and irritation potential.

Core Directive: The primary disposal pathway for (2E)-3-(2-isopropoxyphenyl)acrylic acid is high-temperature incineration via a licensed hazardous waste contractor. As a halogen-free organic acid, it is suitable for standard organic waste streams but must be segregated from strong oxidizers and bases to prevent uncontrolled exothermic reactions.

Hazard Identification & Risk Assessment (GHS)

Before handling waste, you must validate the specific hazards. While specific toxicological data (LD50) for this exact isomer is limited, its structural analogs (substituted cinnamic acids) dictate the following safety profile:

Hazard ClassGHS CategoryHazard StatementOperational Implication
Skin Irritation Category 2H315: Causes skin irritationDouble-glove (Nitrile) required.
Eye Irritation Category 2AH319: Causes serious eye irritationSafety goggles (ANSI Z87.1) are mandatory; do not rely on safety glasses alone.
STOT - SE Category 3H335: May cause respiratory irritationAll solid handling must occur inside a certified fume hood to prevent dust inhalation.

Incompatibility Alert:

  • Strong Oxidizers: Risk of fire/explosion.[3][4][5]

  • Strong Bases: Exothermic neutralization; risk of spattering.

Pre-Disposal Handling & Segregation

Effective disposal begins at the bench. Improper segregation is the leading cause of waste rejection by disposal facilities.

Segregation Protocol
  • Isolate from Aqueous Waste: Do not mix this solid organic acid with aqueous acidic or basic waste streams. It may precipitate or form gummy residues that clog disposal lines.

  • Isolate from Oxidizers: Keep separate from nitrates, perchlorates, and peroxides.

  • Compatible Stream: This compound belongs in the "Solid Organic Waste" or "Non-Halogenated Organic Solids" stream.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 respirator if weighing outside a hood (not recommended); Fume hood preferred.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Change immediately upon contamination.[3][6][7]

  • Ocular: Chemical splash goggles.

Step-by-Step Disposal Procedure

This protocol assumes the material is in its solid form.[6] If the material is in solution (e.g., dissolved in DMSO or Methanol), follow Scenario B .

Scenario A: Solid Waste (Pure Compound or contaminated solids)
  • Container Selection:

    • Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.

    • Ensure the lid has a chemically resistant liner (Teflon/PTFE).

  • Transfer:

    • Transfer the solid using a chemically inert spatula.

    • Dust Control: Perform all transfers inside a fume hood. If dust is generated, wipe surfaces with a damp paper towel and add the towel to the same solid waste container.

  • Labeling:

    • Affix a hazardous waste label immediately.

    • Constituents: Write "(2E)-3-(2-isopropoxyphenyl)acrylic acid" clearly. Do not use abbreviations like "IPPA".

    • Hazard Checkbox: Mark "Irritant" and "Toxic".

  • Storage:

    • Close the container tightly.[3][4][5][6][7][8][9][10]

    • Store in a Secondary Containment bin labeled "Organic Solids".

Scenario B: Solution Waste (Dissolved in Organic Solvent)
  • Solvent Compatibility Check:

    • Ensure the solvent (e.g., Methanol, DMSO, Ethyl Acetate) is compatible with the "Non-Halogenated Organic Solvents" stream.

  • Dilution & Transfer:

    • Pour the solution into the solvent waste carboy.

    • Rinse: Rinse the original vessel twice with a small volume of the same solvent and add rinsate to the waste carboy.

  • Documentation:

    • Update the waste log attached to the carboy to reflect the addition of the acid.

Disposal Decision Logic (Visualized)

The following diagram outlines the decision-making process for segregating this compound effectively.

DisposalWorkflow Start Waste Generation: (2E)-3-(2-isopropoxyphenyl)acrylic acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Powder Liquid Solution (Dissolved) StateCheck->Liquid Dissolved SolidCont Container: Wide-mouth HDPE/Glass Solid->SolidCont LiquidCont Container: Solvent Carboy (Non-Halogenated) Liquid->LiquidCont Segregation Segregation Check: Isolate from Oxidizers & Bases SolidCont->Segregation LiquidCont->Segregation Labeling Labeling: Full Chemical Name + 'Irritant' Segregation->Labeling Disposal Final Disposal: High-Temp Incineration Labeling->Disposal

Caption: Decision workflow for the safe segregation and containerization of (2E)-3-(2-isopropoxyphenyl)acrylic acid waste.

Emergency Spill Response

In the event of a benchtop spill:

  • Evacuate & Ventilate: If a large amount (>50g) is spilled outside a hood, evacuate the immediate area to allow dust to settle.

  • PPE Up: Wear goggles, lab coat, and double nitrile gloves.

  • Containment:

    • Dry Spill: Do not dry sweep if dust generation is likely. Cover with a damp paper towel to suppress dust, then scoop into a waste container.

    • Wet Spill: Absorb with an inert material (Vermiculite or a dedicated acid-neutralizing spill pad).

  • Decontamination: Wipe the surface with a mild soap solution followed by water. Test pH of the surface to ensure no acidic residue remains.

Regulatory Compliance Reference

  • EPA (USA): This compound, if discarded unused, may be classified under RCRA guidelines based on characteristics (Ignitability/Reactivity) or listed status. Always characterize waste before disposal [1].

  • REACH (EU): Ensure compliance with Annex VII regarding substance registration if manufacturing >1 ton/year [2].

References

  • US Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Parts 239-282. Available at: [Link]

  • European Chemicals Agency (ECHA). Guidance on Registration (REACH). Available at: [Link]

  • BenchChem.Cinnamic Acid Derivative Handling Guidelines.

Sources

Handling

Personal protective equipment for handling (2E)-3-(2-isopropoxyphenyl)acrylic acid

CAS Number: 91496-57-0 Chemical Class: Substituted Cinnamic Acid Derivative / Organic Acid Physical State: Solid (Crystalline powder) Primary Hazard: Skin/Eye Irritant, Potential Corrosive, Respiratory Irritant (H315, H3...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 91496-57-0 Chemical Class: Substituted Cinnamic Acid Derivative / Organic Acid Physical State: Solid (Crystalline powder) Primary Hazard: Skin/Eye Irritant, Potential Corrosive, Respiratory Irritant (H315, H319, H335)

Executive Safety Directive

For Immediate Implementation by Research Personnel

Handling (2E)-3-(2-isopropoxyphenyl)acrylic acid requires a safety protocol designed for functionalized organic acids . While often less volatile than parent acrylic acid, the presence of the carboxylic acid moiety combined with the lipophilic isopropoxy-phenyl group facilitates dermal absorption and tissue interaction.

The Core Risk: This compound acts as a contact irritant and potential sensitizer.[1] In solution (e.g., DMSO or Methanol), its permeability increases, elevating the risk from "surface irritation" to "subcutaneous chemical burn."

Operational Rule: Treat all solid manipulation as an inhalation hazard (dust) and all liquid handling as a corrosive threat.

Personal Protective Equipment (PPE) Matrix

This matrix moves beyond generic recommendations, selecting gear based on chemical permeation resistance and mechanical dexterity required for drug development workflows.

PPE CategorySpecificationTechnical Rationale
Hand Protection (Dry Solid) Nitrile (4-6 mil) Sufficient for weighing solids. Nitrile offers excellent resistance to organic acid dusts.
Hand Protection (In Solution) Double Gloving: Inner: Nitrile (4 mil)Outer: Neoprene or Nitrile (5-8 mil)Solvents like DMSO/DMF (common for this compound) carry the solute through thin nitrile. Double gloving creates a sacrificial outer layer and a permeation barrier.
Eye Protection Chemical Splash Goggles (Indirect Venting)Do not use safety glasses. Fine organic acid dust can bypass side-shields. In solution, splashes cause immediate pH-mediated ocular damage.
Respiratory Local Exhaust Ventilation (Fume Hood) Primary Control: All open handling must occur inside a hood. Secondary: If hood unavailable (rare), use N95 (dust) or Half-mask with P100/OV cartridges.
Body Defense Lab Coat (High-Neck, Snap) + Tyvek Sleeves Standard cotton coats absorb liquids. Tyvek sleeves protect the wrist gap—the most common exposure point during pipetting.
PPE Decision & Workflow Logic

The following decision tree dictates the safety posture based on the experimental state of the compound.

PPE_Logic Start Start: Handling (2E)-3-(2-isopropoxyphenyl)acrylic acid State_Check Determine Physical State Start->State_Check Solid Solid (Powder/Crystal) State_Check->Solid Solution Solution (DMSO/MeOH) State_Check->Solution Solid_Risk Risk: Inhalation of Dust Mucous Membrane Irritation Solid->Solid_Risk Sol_Risk Risk: Dermal Absorption Chemical Burn via Solvent Solution->Sol_Risk Solid_PPE PPE: Nitrile Gloves + Goggles Control: Fume Hood Sash @ 18" Solid_Risk->Solid_PPE Sol_PPE PPE: Double Glove (Nitrile/Neoprene) + Tyvek Sleeves Sol_Risk->Sol_PPE

Figure 1: PPE Selection Logic based on physical state. Note the escalation in protection when the compound is solvated.

Operational Handling Protocols
A. Weighing & Transfer (Solid State)

Context: Static electricity often causes organic acid powders to "fly," contaminating the balance and user.

  • Preparation: Place the analytical balance inside a filtered enclosure or fume hood. If this is impossible, use a static eliminator (ionizer) gun on the spatula and weigh boat.

  • Technique:

    • Do not pour from the stock bottle. Use a clean stainless steel spatula.

    • The "Tap" Method: Gently tap the spatula against the weigh boat to release powder. Avoid sudden flicks which aerosolize the acid.

  • Decontamination: Immediately wipe the balance area with a saturated sodium bicarbonate (NaHCO₃) wipe to neutralize invisible acidic residues, followed by water.

B. Solubilization & Reaction Setup

Context: Dissolving acrylic acid derivatives in polar aprotic solvents (DMSO, DMF) is exothermic and increases skin permeability.

  • Vessel Choice: Use borosilicate glass (Pyrex/Duran). Avoid polystyrene, which may degrade with aggressive solvents.

  • Addition Order: Always add the solid to the solvent .

    • Why? Adding solvent to a pile of powder can cause "clumping" and rapid localized exotherms that may splash.

  • Incompatibility Check: Ensure no strong oxidizers (e.g., permanganates, peroxides) or strong bases (e.g., NaOH pellets) are present in the immediate vicinity unless part of the controlled reaction.

    • Reaction Risk:[2] Uncontrolled polymerization or rapid neutralization generating heat.

Emergency Response & Waste Disposal
Emergency Response Protocol
  • Eye Contact: Flush immediately at an eyewash station for 15 minutes . Crucial: Hold eyelids open. The pKa (~4.5) is low enough to cause corneal opacity if untreated.

  • Skin Contact:

    • Blot, Don't Rub: If in solution, blot excess liquid with a dry pad.

    • Flush: Rinse with lukewarm water for 15 minutes.

    • Soap: Use non-abrasive soap to remove the lipophilic residues.

  • Spill Cleanup (Solid): Cover with wet paper towels to prevent dust, then scoop into a bag.

  • Spill Cleanup (Liquid): Absorb with vermiculite or a universal spill pad. Do not use paper towels alone for large acid spills as they can degrade/heat up.

Waste Disposal Logic

Segregate waste streams to prevent unexpected side reactions in the waste container.

Waste StreamCompositionDisposal Code (Typical)
Solid Waste Contaminated weigh boats, gloves, paper towelsHazardous Solid (Organic)
Liquid Waste A Compound dissolved in Acetone/MethanolFlammable Organic Solvents
Liquid Waste B Compound dissolved in DMSO/DMFNon-Halogenated Organic
Liquid Waste C Aqueous acidic mixtures (pH < 2)Corrosive Acid Waste

Note: Never mix this compound with Oxidizing Waste (e.g., Nitric Acid waste) to prevent violent oxidation.

Visualizing the Emergency Workflow

Emergency_Response Exposure Exposure Event Eye Eye Contact Exposure->Eye Skin Skin Contact Exposure->Skin Action_Eye Eyewash Station 15 Minutes Continuous Eye->Action_Eye Action_Skin Remove Contaminated PPE Flush Water 15 Min Skin->Action_Skin Medical Seek Medical Aid (Bring SDS) Action_Eye->Medical Action_Skin->Medical Report File Incident Report Medical->Report

Figure 2: Immediate response steps for exposure events.[3][4][5][6] Speed is critical to preventing chemical burns.

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 329819791, (E)-3-(3-Isopropoxyphenyl)acrylic acid. Retrieved from [Link]

  • University of California, Riverside (2014). Standard Operating Procedure: Working with Acids. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
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Feasible Synthetic Routes

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(2E)-3-(2-isopropoxyphenyl)acrylic acid
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(2E)-3-(2-isopropoxyphenyl)acrylic acid
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